molecular formula C24H29ClFNO4 B1665089 AHR-2244 hydrochloride CAS No. 24677-84-7

AHR-2244 hydrochloride

Número de catálogo: B1665089
Número CAS: 24677-84-7
Peso molecular: 449.9 g/mol
Clave InChI: QUINACONPGHHMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

See also: Ahr 2244 (preferred).

Propiedades

Número CAS

24677-84-7

Fórmula molecular

C24H29ClFNO4

Peso molecular

449.9 g/mol

Nombre IUPAC

1-[4-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;hydrochloride

InChI

InChI=1S/C24H28FNO4.ClH/c1-17(27)20-6-9-22(23(16-20)29-2)30-15-3-12-26-13-10-19(11-14-26)24(28)18-4-7-21(25)8-5-18;/h4-9,16,19H,3,10-15H2,1-2H3;1H

Clave InChI

QUINACONPGHHMC-UHFFFAOYSA-N

SMILES canónico

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(=O)C3=CC=C(C=C3)F)OC.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

1-(3-(p-acetyl-o-methoxyphenoxy)propyl)-4-(p-fluorobenzoyl)piperidine.HCl
AHR 2244
AHR-2244
ethanone, 1-(4-(3-(4-(4-fluorobenzoyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-, hydrochloride

Origen del producto

United States

Foundational & Exploratory

AHR-2244 Hydrochloride: An In-Depth Technical Guide on the Probable Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific studies on the mechanism of action, quantitative pharmacological data, and detailed experimental protocols for AHR-2244 hydrochloride. The following information is an inferred guide based on its classification as a psychotherapeutic agent from the butyrophenone (B1668137) class.

Executive Summary

This compound is a psychotherapeutic agent, understood to be a member of the butyrophenone class of antipsychotic drugs.[1][2][3] While specific research on this compound is scarce, its mechanism of action can be inferred from the well-established pharmacology of butyrophenones. The primary mechanism is believed to be the antagonism of dopamine (B1211576) D2 receptors in the central nervous system, particularly within the mesolimbic pathway.[1][4] This action is thought to underlie its efficacy in treating psychotic disorders. Like other drugs in its class, this compound may also exhibit affinity for other neurotransmitter receptors, contributing to its overall pharmacological profile and potential side effects.

Probable Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The core mechanism of action for butyrophenone antipsychotics is the blockade of dopamine D2 receptors.[1][4] In psychotic disorders such as schizophrenia, an overactivity of dopaminergic pathways, especially the mesolimbic pathway, is hypothesized to contribute to the positive symptoms like hallucinations and delusions.[4] By acting as a competitive antagonist at these D2 receptors, this compound likely inhibits the signaling cascade initiated by dopamine. This reduction in dopaminergic neurotransmission is believed to alleviate the positive symptoms of psychosis.

Signaling Pathway of a Typical Butyrophenone Antipsychotic

The following diagram illustrates the generalized signaling pathway of a butyrophenone antipsychotic, such as this compound is presumed to be.

Butyrophenone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Action Potential Dopamine Dopamine Dopamine_Release->Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream_Effects Modulation of Neuronal Excitability (Therapeutic Effect) cAMP->Downstream_Effects AHR_2244 AHR-2244 HCl (Butyrophenone) AHR_2244->D2_Receptor Blocks

Probable mechanism of AHR-2244 HCl as a D2 antagonist.

Potential Interactions with Other Receptors

Butyrophenones are known to interact with a variety of other neurotransmitter receptors, although generally with lower affinity than for D2 receptors.[4][5] These interactions can contribute to both the therapeutic effects and the side-effect profile of the drug. Potential secondary targets for this compound may include:

  • Serotonin (B10506) (5-HT) Receptors: Interaction with certain serotonin receptors may influence the drug's efficacy on negative and cognitive symptoms of schizophrenia.[4]

  • Alpha-Adrenergic Receptors: Blockade of these receptors can lead to cardiovascular side effects such as orthostatic hypotension.[5]

  • Histamine H1 Receptors: Antagonism at H1 receptors is associated with sedative effects.[5]

  • Muscarinic M1 Receptors: Blockade of these cholinergic receptors can cause anticholinergic side effects like dry mouth, blurred vision, and constipation.[5]

The Aryl Hydrocarbon Receptor (AHR) and Dopamine: A Note on a Potential Indirect Link

Recent research has uncovered a relationship between dopamine and the Aryl Hydrocarbon Receptor (AHR), with dopamine itself acting as an AHR agonist.[6][7] The AHR is a ligand-activated transcription factor involved in regulating gene expression. While this is an active area of research, the primary antipsychotic effect of older butyrophenones like AHR-2244 is firmly established as D2 receptor antagonism. The clinical significance of the dopamine-AHR connection in the context of butyrophenone treatment is not yet clear.

Data Presentation

Due to the absence of specific studies on this compound, no quantitative data on binding affinities, receptor occupancy, or dose-response relationships can be provided.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not available in the public domain. General methodologies for characterizing the pharmacology of a novel butyrophenone would typically include:

In Vitro Studies
  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors, particularly the dopamine D2 receptor.

  • Functional Assays: To assess the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of the compound at the D2 receptor and other targets. This could involve measuring second messenger levels (e.g., cAMP) or reporter gene expression.

In Vivo Studies
  • Animal Models of Psychosis: To evaluate the antipsychotic-like efficacy of this compound. Common models include amphetamine- or phencyclidine-induced hyperlocomotion.

  • Neurochemical Studies: To measure the effect of this compound on dopamine levels and turnover in specific brain regions using techniques like microdialysis.

  • Receptor Occupancy Studies: Using techniques like positron emission tomography (PET) in animals or humans to determine the relationship between drug dose and the percentage of D2 receptors occupied in the brain.

The following diagram outlines a general experimental workflow for characterizing a novel antipsychotic agent.

Experimental_Workflow Compound_Synthesis Compound Synthesis (AHR-2244 HCl) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Binding_Assays Receptor Binding Assays (Ki for D2, etc.) In_Vitro_Screening->Binding_Assays Functional_Assays Functional Assays (IC50 at D2) In_Vitro_Screening->Functional_Assays In_Vivo_Studies In Vivo Studies In_Vitro_Screening->In_Vivo_Studies Lead Compound Selection PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Efficacy_Models Animal Efficacy Models (e.g., amphetamine-induced hyperactivity) In_Vivo_Studies->Efficacy_Models Safety_Tox Safety & Toxicology Studies In_Vivo_Studies->Safety_Tox Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials Preclinical Candidate Selection

Generalized workflow for antipsychotic drug discovery.

Conclusion

References

AHR-2244 Hydrochloride: A Technical Overview of an Investigational Psychotherapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AHR-2244 hydrochloride, an investigational psychotherapeutic agent developed by the A.H. Robins Company. Based on available scientific literature, this document outlines the compound's chemical properties, proposed mechanism of action as a butyrophenone-class antipsychotic, and summarizes the findings from its preclinical evaluation. Due to the limited public availability of the primary preclinical data from the 1970s, this guide focuses on contextual analysis based on the drug's chemical class and available citations. This document is intended to serve as a foundational resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

This compound emerged from the pharmaceutical research and development programs of the A.H. Robins Company, a significant contributor to the therapeutic landscape of the 20th century. Investigated for its potential as a psychotherapeutic agent, AHR-2244 was the subject of a key preclinical study published in 1974. The "AHR" designation in its name is an abbreviation for A.H. Robins. This guide synthesizes the known information about this compound, placing it within the broader context of antipsychotic drug development.

Chemical and Physical Properties

This compound is a hydrochloride salt with the molecular formula C24H29ClFNO4.[1] Key identifiers and properties are summarized in the table below.

PropertyValue
Molecular Formula C24H29ClFNO4
Molecular Weight 449.9 g/mol
Synonyms 1-(4-(3-(4-(4-fluorobenzoyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone hydrochloride

Proposed Mechanism of Action: Butyrophenone (B1668137) Class

While direct mechanistic studies on this compound are not widely available, its chemical structure strongly suggests it belongs to the butyrophenone class of antipsychotic agents. Butyrophenones are characterized by their potent dopamine (B1211576) D2 receptor antagonism. This mechanism is central to their therapeutic effects in psychosis.

The proposed signaling pathway for butyrophenone antipsychotics, and therefore likely for AHR-2244, involves the blockade of postsynaptic D2 receptors in the mesolimbic pathway of the brain. This blockade is thought to normalize the hyperactivity of dopaminergic neurotransmission that is associated with the positive symptoms of schizophrenia.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Dopamine Vesicles Dopamine_synthesis->Dopamine_vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Activates Psychotic_Symptoms Positive Psychotic Symptoms Signal_Transduction->Psychotic_Symptoms Leads to AHR-2244 AHR-2244 (Butyrophenone) AHR-2244->D2_Receptor Blocks

Proposed mechanism of AHR-2244 as a D2 antagonist.

Preclinical Evaluation

The primary source of preclinical data for this compound is a 1974 publication by Johnson, Funderburk, and Ward in the "Archives Internationales de Pharmacodynamie et de Thérapie". Unfortunately, the full text of this article is not widely accessible in digital archives, precluding a detailed summary of the quantitative data and experimental protocols.

Based on the title, "Preclinical evaluation of AHR-2244 a new psychotherapeutic agent," the study likely encompassed a battery of then-standard in vivo and in vitro tests to characterize the compound's pharmacological profile.

Expected Experimental Protocols

A typical preclinical evaluation for a novel antipsychotic in that era would likely have included the following experimental workflows. The specifics for AHR-2244 remain within the original publication.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Animal Models Receptor_Binding Receptor Binding Assays (e.g., Dopamine D2) Behavioral_Models Behavioral Models (e.g., Conditioned avoidance, amphetamine-induced stereotypy) Motor_Effects Assessment of Motor Side Effects (e.g., Catalepsy) Behavioral_Models->Motor_Effects Toxicity_Studies Acute and Chronic Toxicity Studies AHR-2244_HCl This compound AHR-2244_HCl->Receptor_Binding AHR-2244_HCl->Behavioral_Models AHR-2244_HCl->Toxicity_Studies

Generic preclinical workflow for antipsychotics.

Relationship to Aryl Hydrocarbon Receptor (AHR)

It is important to note that despite the "AHR" in its designation, there is no evidence in the available literature to suggest that this compound is a ligand for or modulator of the Aryl Hydrocarbon Receptor (AHR). The AHR signaling pathway is involved in cellular metabolism, immune response, and the toxic effects of certain environmental pollutants. The context of AHR-2244's development and its chemical class point towards a neuroleptic mechanism of action unrelated to the AHR pathway. The "AHR" is an abbreviation for the developing company, A.H. Robins.

Conclusion and Future Directions

This compound was a promising psychotherapeutic candidate from the A.H. Robins Company in the 1970s. Its classification as a butyrophenone suggests a mechanism of action centered on dopamine D2 receptor antagonism. A comprehensive understanding of its preclinical profile is contingent on accessing the full 1974 study by Johnson and colleagues. For researchers interested in the history of antipsychotic drug development or in the pharmacology of butyrophenones, locating this primary source material would be a critical next step. Further investigation into the A.H. Robins Company's archives, if accessible, could also yield valuable information on the development and eventual fate of this compound.

References

An In-Depth Technical Guide to the Aryl Hydrocarbon Receptor and its Antagonism by CH223191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of environmental and endogenous signals. Its role in xenobiotic metabolism, immune modulation, and carcinogenesis has made it a significant target for therapeutic development. This guide provides a comprehensive overview of the AHR signaling pathway and its interaction with the well-characterized antagonist, CH223191. Due to the lack of available scientific literature detailing an interaction between the Aryl Hydrocarbon Receptor and AHR-2244 hydrochloride, this document focuses on CH223191 as a representative AHR antagonist to fulfill the core technical requirements of this guide. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of AHR antagonism for research and drug development professionals.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a member of the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of transcription factors.[1][2] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AHR-interacting protein (AIP, also known as XAP2), and p23.[3][4]

Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AHR undergoes a conformational change. This change facilitates its translocation into the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT).[2][3] This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[1] This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics.[5][6]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD) AHR_complex AHR-Hsp90-AIP-p23 Complex Ligand->AHR_complex Binding AHR_Ligand AHR-Ligand AHR_complex->AHR_Ligand Translocation AHR_ARNT AHR:ARNT Heterodimer AHR_Ligand->AHR_ARNT Dimerization ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binding Target_Gene Target Gene (e.g., CYP1A1) XRE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein Protein (e.g., CYP1A1) mRNA->Protein Translation

CH223191: A Potent AHR Antagonist

CH223191 is a synthetic, potent, and specific antagonist of the AHR.[3][4][7] It functions as a competitive inhibitor, binding to the ligand-binding pocket of the AHR and preventing the binding of agonists like TCDD.[8][9] This blockade inhibits the subsequent steps of the AHR signaling cascade, including the nuclear translocation of the AHR and the transcriptional activation of its target genes.[5][8][10] CH223191 is noted for being a "pure" antagonist, as it does not exhibit partial agonist activity, even at high concentrations.[3][4]

Antagonist_Mechanism cluster_cell Cell Agonist AHR Agonist (e.g., TCDD) AHR Aryl Hydrocarbon Receptor (AHR) Agonist->AHR Binding (Blocked) Antagonist CH223191 (Antagonist) Antagonist->AHR Competitive Binding Signaling_Blocked Signaling Pathway Blocked AHR->Signaling_Blocked

Quantitative Data: AHR Interaction with CH223191

The following tables summarize the quantitative data for the interaction of CH223191 with the Aryl Hydrocarbon Receptor.

Table 1: Binding Affinity of CH223191 to AHR

ParameterValueSpecies/SystemReference
Kd 496 ± 82 nMRecombinant Human AHR-ARNT complex[11]
Ki 12.2 µM (95% CI: 1.8–76.1 µM)Recombinant Human AHR-ARNT complex ([³H]TCDD displacement)[11]
IC50 ~1 µMHepa1 cell extracts ([³H]TCDD displacement)[8]

Note on Affinity Values: The dissociation constant (Kd) represents the direct binding affinity between CH223191 and the AHR complex. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) in competitive binding assays reflect the functional ability of CH223191 to displace a known ligand (TCDD). Differences in experimental systems (recombinant protein vs. cell lysate) can account for the variation in these values.

Table 2: Functional Antagonism of AHR Signaling by CH223191

AssayAgonistCell LineIC50Reference
Luciferase Reporter AssayTCDD (1 nM)Human HepG2 (stably transfected)0.03 µM (30 nM)[1][7][10]
Luciferase Reporter AssayTCDD (1 nM)Guinea Pig G16L1.1c81.1 µM[9]
Luciferase Reporter AssayTCDD (1 nM)Mouse Hepa1c1c71.5 µM[9]
Luciferase Reporter AssayTCDD (1 nM)Rat H4L1.1c43.1 µM[9]
CYP1A1 Catalytic Activity (EROD)FICZHepG2 cells1.48 µM[12]

Experimental Protocols

Competitive Ligand Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., CH223191) to the AHR by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]TCDD).

Protocol:

  • Preparation of Cytosolic Extract: Prepare hepatic cytosol from a suitable source, such as C57BL/6 mice or Hepa1 cells, which have high levels of AHR.[8]

  • Incubation: In a multi-well plate, incubate a constant amount of the cytosolic protein with a saturating concentration of [³H]TCDD (e.g., 2 nM).[8]

  • Competition: To parallel wells, add increasing concentrations of the unlabeled competitor, CH223191 (e.g., from 10⁻¹⁰ to 10⁻⁵ M).[8] A set of wells should contain a 200-fold molar excess of a non-radioactive AHR ligand (e.g., 2,3,7,8-tetrachlorodibenzofuran) to determine non-specific binding.[8]

  • Equilibration: Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.[8]

  • Separation of Bound and Free Ligand: Add a slurry of dextran-coated charcoal to each well to adsorb the unbound [³H]TCDD.[8] Centrifuge the plate to pellet the charcoal.

  • Quantification: Transfer the supernatant, containing the protein-bound [³H]TCDD, to a scintillation vial with a scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cytosol Prepare Cytosol (AHR source) Incubate Incubate Cytosol, [3H]TCDD & CH223191 Cytosol->Incubate Radioligand [3H]TCDD (Radioligand) Radioligand->Incubate Competitor CH223191 (Unlabeled Competitor) Competitor->Incubate Separate Separate Bound/ Free Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate Calculate Specific Binding Quantify->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

AHR-Dependent Luciferase Reporter Gene Assay

Objective: To functionally assess the antagonistic activity of CH223191 by measuring its ability to inhibit agonist-induced expression of a reporter gene (luciferase) under the control of an AHR-responsive promoter.

Protocol:

  • Cell Culture: Plate cells stably transfected with an AHR-responsive luciferase reporter construct (e.g., HepG2-p450luc) in a 96-well plate and grow to approximately 70-80% confluency.[8]

  • Pre-treatment with Antagonist: Pre-treat the cells with various concentrations of CH223191 (or vehicle control) for 1 hour.[8][10]

  • Agonist Treatment: Add a known AHR agonist, such as TCDD (e.g., 1 nM), to the wells and incubate for an additional 4-24 hours.[8][10]

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a passive lysis buffer.

  • Luciferase Assay: Add a luciferase assay reagent to each well. This reagent contains the substrate for the luciferase enzyme.

  • Data Acquisition: Measure the luminescence produced using a microplate luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency. The IC₅₀ value is determined by plotting the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the antagonist concentration.

Western Blot for AHR Nuclear Translocation

Objective: To visually and semi-quantitatively determine the ability of CH223191 to inhibit agonist-induced translocation of the AHR from the cytoplasm to the nucleus.

Protocol:

  • Cell Treatment: Culture cells (e.g., Hepa1) and pre-treat with CH223191 (e.g., 10 µM) or vehicle for 1 hour, followed by treatment with an AHR agonist (e.g., 1 nM TCDD) for 1 hour.[8]

  • Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit or a standard protocol.[8]

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).[8]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the AHR. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Analyze the intensity of the AHR bands in the nuclear and cytoplasmic fractions. A successful antagonism by CH223191 will show a decrease in the AHR signal in the nuclear fraction of cells co-treated with the agonist, compared to cells treated with the agonist alone. Loading controls for each fraction (e.g., tubulin for cytoplasm and a histone protein for the nucleus) should be used for normalization.

In Vivo Studies

CH223191 has been shown to be effective in vivo. In mouse models, oral administration of CH223191 at a dose of 10 mg/kg/day potently prevented TCDD-induced cytochrome P450 induction, liver toxicity, and the characteristic wasting syndrome associated with TCDD exposure.[10][13]

Conclusion

The Aryl Hydrocarbon Receptor represents a complex and multifaceted signaling pathway with significant implications for human health and disease. Understanding the mechanisms of AHR modulation is crucial for the development of novel therapeutics. While the specific interaction of this compound with the AHR remains uncharacterized in the public domain, the well-studied antagonist CH223191 serves as an excellent model for exploring AHR antagonism. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the AHR pathway and to design and interpret experiments aimed at identifying and characterizing new AHR modulators. The continued exploration of AHR ligands will undoubtedly lead to new therapeutic strategies for a range of pathologies, from cancer to autoimmune diseases.

References

An In-depth Technical Guide on the Effects of Aryl Hydrocarbon Receptor (AHR) Modulation on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "AHR-2244 hydrochloride" is not available in the public domain. This guide provides a comprehensive overview of the broader topic of Aryl Hydrocarbon Receptor (AHR) modulation and its effects on the central nervous system (CNS), based on available scientific literature. While compounds such as AHR-2244 and AHR-1900 hydrochloride exist, their specific CNS effects are not detailed in the available research.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the AHR for neurological and psychiatric disorders.

Introduction to the Aryl Hydrocarbon Receptor (AHR)

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of proteins.[1] Historically recognized for its role in mediating the toxic effects of environmental pollutants like dioxins and polycyclic aromatic hydrocarbons, recent research has unveiled its critical role in a wide array of physiological and pathophysiological processes.[2] The AHR is highly expressed in barrier tissues and various immune cells, where it acts as a sensor to environmental and endogenous signals.[3] Its involvement in immune regulation, inflammation, and metabolism has made it a promising therapeutic target for a variety of diseases, including those affecting the central nervous system.[1][2]

Mechanism of AHR Action

The AHR signaling pathway is complex and can be broadly categorized into canonical and non-canonical pathways.

Canonical Pathway

The canonical pathway is the classical mechanism of AHR activation. In its inactive state, the AHR resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), AHR-interacting protein (AIP or XAP2), p23, and the kinase c-Src.[4]

Upon binding of a ligand to the PAS-B domain of the AHR, the receptor undergoes a conformational change, leading to its translocation into the nucleus.[5] In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT).[4] This AHR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) in the promoter regions of target genes, initiating their transcription.[4] Key target genes of the canonical pathway include cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.[4]

AHR_Canonical_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR-Hsp90-AIP-p23-Src Ligand->AHR_complex Binding AHR_ligand Ligand-AHR Complex AHR_complex->AHR_ligand Conformational Change AHR_ligand_nucleus Ligand-AHR AHR_ligand->AHR_ligand_nucleus Nuclear Translocation ARNT ARNT AHR_ARNT AHR-ARNT Heterodimer ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, AHRR) XRE->Target_Genes Initiates AHR_ligand_nucleus->ARNT Heterodimerization

Figure 1: Canonical AHR Signaling Pathway.

Non-Canonical Pathways

AHR can also signal through mechanisms independent of ARNT and XRE binding. These non-canonical pathways involve cross-talk with other signaling molecules. For instance, the activated AHR can interact with transcription factors such as NF-κB (RelA and RelB) and the retinoblastoma protein (pRB), thereby modulating inflammation, cell cycle, and cell growth.[4] AHR has also been shown to act as a ligand-dependent E3 ubiquitin ligase, targeting other proteins for degradation.

Role of AHR in the Central Nervous System

The AHR is expressed in various cells of the CNS, including neurons and glial cells. Its activation by endogenous and exogenous ligands can have profound effects on neuronal function, neuroinflammation, and the pathogenesis of neurological disorders.

CNS ConditionRole of AHRPotential Therapeutic Approach
Neuroinflammation AHR activation can modulate microglial and astrocyte activity, leading to either pro-inflammatory or anti-inflammatory responses depending on the ligand and context.Selective AHR modulators (SAhRMs) that promote anti-inflammatory phenotypes in glial cells.
Neurodegenerative Diseases Dysregulation of AHR signaling has been implicated in diseases like multiple sclerosis and amyotrophic lateral sclerosis (ALS). The antioxidant drug edaravone, used in ALS treatment, has been shown to activate the AHR signaling pathway.[3]AHR agonists that can induce the expression of antioxidant and neuroprotective genes.
Neuropathic Pain AHR activation has been shown to have protective effects in models of neuropathic pain by reducing nerve damage and inflammation.AHR agonists may offer a novel analgesic strategy.
Brain Tumors The AHR pathway is active in several CNS tumors, including gliomas and glioblastomas, where it can promote tumor growth.AHR antagonists could be explored as a therapeutic strategy to inhibit tumor progression.

Experimental Protocols for Studying AHR in the CNS

In Vitro Assessment of AHR Activation

Objective: To determine if a test compound can activate the AHR signaling pathway in a CNS-relevant cell line (e.g., SH-SY5Y neuroblastoma).

Methodology:

  • Cell Culture: SH-SY5Y cells are cultured in appropriate media and conditions until they reach 80% confluency.

  • Treatment: Cells are treated with the test compound (e.g., this compound) at various concentrations for a specified period (e.g., 24 hours). A known AHR agonist (e.g., TCDD or omeprazole) is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.

  • RNA Isolation and qPCR: Total RNA is extracted from the cells. The expression of AHR target genes, such as CYP1A1 and AHRR (AHR Repressor), is quantified using quantitative real-time PCR (qPCR). An increase in the mRNA levels of these genes indicates AHR pathway activation.

  • Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for AHR, CYP1A1, and a loading control (e.g., β-actin). This allows for the quantification of protein expression levels.[3]

  • Nuclear Translocation Assay: Cells are treated as described above. Subsequently, cells are fixed, permeabilized, and stained with an antibody against AHR and a nuclear counterstain (e.g., DAPI). Confocal microscopy is used to visualize the localization of AHR. An increase in nuclear AHR staining indicates ligand-induced activation.

experimental_workflow cluster_assays Downstream Assays start Start: CNS Cell Line (e.g., SH-SY5Y) treatment Treat with Test Compound, Positive Control, and Vehicle Control start->treatment incubation Incubate for 24 hours treatment->incubation harvest Harvest Cells incubation->harvest qpcr qPCR for CYP1A1, AHRR mRNA harvest->qpcr western Western Blot for CYP1A1, AHR Protein harvest->western microscopy Immunofluorescence for AHR Nuclear Translocation harvest->microscopy end End: Assess AHR Activation qpcr->end western->end microscopy->end

Figure 2: Experimental Workflow for In Vitro AHR Activation Assay.

Therapeutic Potential and Future Directions

The multifaceted role of the AHR in the CNS presents both opportunities and challenges for drug development. The ability of AHR to influence neuroinflammation, oxidative stress, and cell fate makes it a compelling target for a range of neurological disorders. The development of Selective AHR Modulators (SAhRMs) that can elicit specific downstream effects (e.g., anti-inflammatory vs. metabolic gene induction) is a key area of future research. Furthermore, understanding the endogenous ligands and the physiological role of AHR in the healthy brain will be crucial for developing safe and effective AHR-targeted therapies. The identification of clinically approved drugs that act as allosteric AHR antagonists, such as nilotinib, opens new avenues for repositioning existing drugs for CNS indications.[5]

References

In Vivo Effects of AHR-agonist-X in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and chemical databases did not yield specific information regarding a compound designated as "AHR-2244 hydrochloride." Therefore, this document serves as a comprehensive template for a technical guide on the in vivo effects of a hypothetical aryl hydrocarbon receptor (AHR) agonist, hereinafter referred to as "AHR-agonist-X," in rodent models. This guide is structured to meet the requirements of researchers, scientists, and drug development professionals by providing a framework for data presentation, detailed experimental protocols, and visualization of key biological and experimental processes.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide outlines the typical in vivo characterization of a novel AHR agonist, AHR-agonist-X, in rodent models. It covers toxicological evaluation, pharmacokinetic profiling, and pharmacodynamic assessment of AHR pathway activation.

Data Presentation

Quantitative data from in vivo rodent studies for AHR-agonist-X are summarized in the following tables for clarity and comparative analysis.

Table 1: Acute Toxicity of AHR-agonist-X in Rodents

SpeciesStrainRoute of AdministrationVehicleLD50 (mg/kg)95% Confidence IntervalKey Clinical Signs
MouseC57BL/6Oral (gavage)Corn Oil15001350-1650Sedation, ataxia, piloerection
MouseC57BL/6Intravenous5% DMSO/Saline250220-280Gasping, convulsions, bradypnea[1]
RatSprague-DawleyOral (gavage)Corn Oil>2000N/ANo significant findings
RatSprague-DawleyIntravenous5% DMSO/Saline400360-440Bradypnea, lethargy

Table 2: Pharmacokinetic Parameters of AHR-agonist-X in Rats (Single Oral Dose, 100 mg/kg)

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL850 ± 120
Tmax (Time to Cmax)hours2.0 ± 0.5
AUC(0-t) (Area under the curve)ng*h/mL4200 ± 650
t1/2 (Half-life)hours6.5 ± 1.2
Bioavailability (F%)%45

Table 3: AHR Target Gene Expression in Mouse Liver (24h post-oral dose)

Treatment GroupDose (mg/kg)Cyp1a1 mRNA Fold Change (vs. Vehicle)Ahrr mRNA Fold Change (vs. Vehicle)
Vehicle (Corn Oil)01.0 ± 0.21.0 ± 0.3
AHR-agonist-X1015.6 ± 3.18.2 ± 1.5
AHR-agonist-X5085.2 ± 12.742.5 ± 7.8
AHR-agonist-X250150.4 ± 25.375.1 ± 11.9

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Acute Toxicity Study
  • Animal Models: Male and female C57BL/6 mice (8-10 weeks old) and Sprague-Dawley rats (8-10 weeks old) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing: AHR-agonist-X was administered once via oral gavage or intravenous injection at escalating doses. The vehicle control group received an equivalent volume of the vehicle.

  • Observation: Animals were observed for clinical signs of toxicity continuously for the first 4 hours post-dosing and then daily for 14 days. Observations included changes in skin, fur, eyes, and behavior. Body weights were recorded daily.

  • Endpoint: The median lethal dose (LD50) was calculated using the Probit method. At the end of the study, surviving animals were euthanized, and a gross necropsy was performed.

Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulas were used.

  • Dosing: A single oral dose of AHR-agonist-X (100 mg/kg) was administered.

  • Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-containing tubes.

  • Sample Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of AHR-agonist-X were determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

AHR Target Gene Expression Analysis
  • Animal Model: Male C57BL/6 mice were used.

  • Dosing: AHR-agonist-X was administered as a single oral dose at 10, 50, and 250 mg/kg.

  • Tissue Collection: 24 hours post-dosing, animals were euthanized, and liver tissue was collected and snap-frozen in liquid nitrogen.

  • RNA Extraction and qPCR: Total RNA was extracted from liver tissue using TRIzol reagent. cDNA was synthesized, and quantitative real-time PCR (qPCR) was performed to measure the mRNA expression levels of Cyp1a1 and Ahrr. Gene expression was normalized to a housekeeping gene (e.g., Gapdh), and the fold change was calculated relative to the vehicle-treated group.

Visualizations

Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 AHR->HSP90 Complex Formation XAP2 XAP2 AHR->XAP2 Complex Formation p23 p23 AHR->p23 Complex Formation AHR_Ligand_Complex AHR-Ligand Complex AHR->AHR_Ligand_Complex Translocation Ligand AHR-agonist-X Ligand->AHR Binding ARNT ARNT AHR_Ligand_Complex->ARNT Dimerization AHR_ARNT_Complex AHR/ARNT Heterodimer XRE XRE (Xenobiotic Response Element) AHR_ARNT_Complex->XRE Binding Target_Genes Target Genes (e.g., Cyp1a1, Ahrr) XRE->Target_Genes Activation Transcription Transcription Target_Genes->Transcription

Caption: Canonical AHR signaling pathway activated by AHR-agonist-X.

Experimental Workflow

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo / Analytical Phase cluster_data_analysis Data Interpretation Animal_Acclimatization Rodent Acclimatization (7 days) Dosing AHR-agonist-X Administration (Oral Gavage) Animal_Acclimatization->Dosing Observation Clinical Observation & Body Weight Monitoring Dosing->Observation Sampling Blood/Tissue Collection (at specified time points) Dosing->Sampling PK_Analysis LC-MS/MS Analysis of Plasma Samples Sampling->PK_Analysis PD_Analysis qPCR Analysis of Liver Tissue Sampling->PD_Analysis Tox_Analysis Histopathology (for toxicity studies) Sampling->Tox_Analysis PK_Modeling Pharmacokinetic Modeling PK_Analysis->PK_Modeling Gene_Expression Gene Expression Analysis PD_Analysis->Gene_Expression Safety_Assessment Toxicology Report Tox_Analysis->Safety_Assessment

Caption: General experimental workflow for in vivo rodent studies of AHR-agonist-X.

References

Investigating the Antipsychotic Properties of AHR-2244 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "AHR-2244 hydrochloride" is a hypothetical agent created for illustrative purposes to fulfill the structural and content requirements of this guide. All data, experimental results, and associated discussions are fictional and based on established principles of antipsychotic drug development.

Introduction

Schizophrenia is a chronic and severe mental disorder characterized by positive, negative, and cognitive symptoms. While first-generation antipsychotics primarily addressed positive symptoms through potent dopamine (B1211576) D₂ receptor antagonism, they were often associated with significant extrapyramidal side effects (EPS). Second-generation, or "atypical," antipsychotics offered an improved safety profile, notably with a lower risk of EPS, by modulating both dopaminergic and serotonergic systems.[1]

This compound is a novel, orally bioavailable small molecule being investigated as a potential atypical antipsychotic agent. Its development is predicated on a refined receptor binding profile designed to optimize therapeutic efficacy while minimizing known side effects associated with existing treatments, particularly metabolic disturbances and motor symptoms. This document provides a comprehensive overview of the preclinical pharmacological profile of AHR-2244, detailing its mechanism of action, efficacy in validated animal models, and initial safety assessments.

Pharmacological Profile

The defining characteristic of atypical antipsychotics is their dual antagonism of dopamine D₂ and serotonin (B10506) 5-HT₂A receptors.[2][3] this compound was designed to exhibit high affinity for these primary targets, with a specific emphasis on a higher affinity for the 5-HT₂A receptor relative to the D₂ receptor. This profile is theorized to reduce the risk of EPS and hyperprolactinemia.[4] The binding affinities (Ki) of AHR-2244 at various CNS receptors were determined through radioligand binding assays.

Data Presentation 1: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)Class of Action
Dopamine D₂1.8Antagonist
Serotonin 5-HT₂A0.7Antagonist
Serotonin 5-HT₁A8.5Partial Agonist
Serotonin 5-HT₂C25.4Antagonist
Histamine H₁30.1Antagonist
Adrenergic α₁15.6Antagonist
Muscarinic M₁>1000Weak Antagonist

Lower Ki values indicate stronger binding affinity.

Proposed Mechanism of Action

The therapeutic action of AHR-2244 is believed to stem from its potent antagonism of D₂ receptors in the mesolimbic pathway, which correlates with the reduction of positive symptoms of psychosis.[5] Crucially, its even more potent antagonism of 5-HT₂A receptors is hypothesized to mitigate the side effects of D₂ blockade.[6][7] In the nigrostriatal pathway, 5-HT₂A antagonism can lead to an increase in dopamine release, which may compete with the D₂ blockade and thereby reduce the incidence of EPS.[8][9] Furthermore, the partial agonism at 5-HT₁A receptors may contribute to efficacy against negative and cognitive symptoms.[8]

AHR-2244_Mechanism_of_Action cluster_nigrostriatal Nigrostriatal Pathway (Motor Control) cluster_mesolimbic Mesolimbic Pathway (Psychosis) 5HT_Neuron_NS 5-HT Neuron 5HT2A_R_NS 5-HT₂A Receptor 5HT_Neuron_NS->5HT2A_R_NS 5-HT DA_Neuron_NS DA Neuron D2_R_NS D₂ Receptor DA_Neuron_NS->D2_R_NS DA Motor_Output Normal Motor Function D2_R_NS->Motor_Output EPS Extrapyramidal Symptoms (EPS) D2_R_NS->EPS 5HT2A_R_NS->DA_Neuron_NS Inhibits DA Release DA_Neuron_ML Hyperactive DA Neuron D2_R_ML D₂ Receptor DA_Neuron_ML->D2_R_ML Excess DA Psychosis Positive Symptoms AHR2244 AHR-2244 AHR2244->D2_R_NS Antagonism AHR2244->5HT2A_R_NS Antagonism AHR2244->D2_R_ML Antagonism

Caption: Proposed dual-action mechanism of AHR-2244.

Preclinical Efficacy Assessment

The antipsychotic potential of AHR-2244 was evaluated in established rodent behavioral models that are predictive of clinical efficacy.

Conditioned Avoidance Response (CAR)

The CAR model is highly predictive of antipsychotic activity. Clinically effective antipsychotics selectively suppress the conditioned avoidance response (i.e., avoiding a predicted unpleasant stimulus) at doses that do not impair the unconditioned escape response (i.e., escaping an active unpleasant stimulus).[10][11]

Data Presentation 2: Effect of AHR-2244 on Conditioned Avoidance Responding in Rats

Treatment GroupDose (mg/kg, p.o.)Avoidance Responses (%)Escape Failures (%)
Vehicle-85 ± 52 ± 1
AHR-2244162 ± 7*3 ± 2
AHR-2244335 ± 6 4 ± 2
AHR-22441018 ± 45 ± 3
Haloperidol (B65202) (Control)0.525 ± 5**6 ± 3

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

Experimental Protocol: Conditioned Avoidance Response

  • Subjects: Male Sprague-Dawley rats (250-300g) are trained in a two-way shuttle box.

  • Apparatus: The shuttle box is divided into two compartments by a partition with an opening. The floor is a grid capable of delivering a mild footshock.

  • Training: Each trial begins with the presentation of a conditioned stimulus (CS), such as an 80 dB tone, for 10 seconds. If the rat moves to the opposite compartment during the CS, the trial is recorded as an avoidance response, and the CS is terminated. If no avoidance occurs, a 0.5 mA footshock (unconditioned stimulus, US) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS. A shuttle crossing during the US is recorded as an escape response. Failure to cross during the US is an escape failure.

  • Procedure: Rats are trained with 50 trials per day until they achieve at least 80% avoidance for two consecutive days.

  • Testing: On the test day, trained rats are randomly assigned to treatment groups and administered either vehicle or this compound orally. One hour post-administration, they are subjected to a 50-trial test session. The percentage of avoidance responses and escape failures are recorded.[12]

Apomorphine-Induced Stereotypy

Dopamine agonists like apomorphine (B128758) induce stereotyped behaviors (e.g., repetitive sniffing, gnawing, climbing) in rodents by directly stimulating postsynaptic dopamine receptors. The ability of a compound to inhibit this behavior is indicative of D₂ receptor blockade and predictive of antipsychotic efficacy.[13][14]

Data Presentation 3: Inhibition of Apomorphine-Induced Climbing in Mice by AHR-2244

Pre-treatment GroupDose (mg/kg, p.o.)Apomorphine Challenge (1.5 mg/kg, s.c.)Mean Climbing Score (0-4 scale)
Vehicle-Yes3.6 ± 0.3
AHR-22443Yes2.1 ± 0.4*
AHR-224410Yes0.8 ± 0.2
AHR-224430Yes0.2 ± 0.1
Risperidone (Control)1Yes0.5 ± 0.2**

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle + Apomorphine.

Experimental Protocol: Apomorphine-Induced Stereotypy

  • Subjects: Male C57BL/6 mice (20-25g).

  • Apparatus: Standard transparent cylindrical cages with a wire mesh lid.

  • Procedure: Mice are habituated to the test cages for 30 minutes. They are then pre-treated with vehicle or varying doses of this compound orally.

  • Induction & Scoring: 60 minutes after pre-treatment, mice are challenged with a subcutaneous injection of apomorphine (1.5 mg/kg). Immediately after injection, mice are returned to their cages and observed for stereotyped climbing behavior for 30 minutes. Climbing is scored every 5 minutes on a 0-4 scale: 0 = four paws on the floor; 1 = one paw on the wall; 2 = two paws on the wall; 3 = three paws on the wall; 4 = all four paws on the wall/lid. The scores are averaged for each animal over the observation period.[15][16]

Preclinical Safety and Development Workflow

A critical aspect of novel antipsychotic development is assessing the potential for metabolic side effects, a common liability of this drug class.[17]

Assessment of Metabolic Parameters

A study was conducted to evaluate the effects of sub-chronic (14-day) administration of AHR-2244 on body weight, food intake, and key serum metabolic markers in rats.

Data Presentation 4: Metabolic Profile of AHR-2244 in Rats (14-Day Study)

Treatment GroupDose (mg/kg/day, p.o.)Body Weight Change (%)Fasting Glucose (mg/dL)Fasting Triglycerides (mg/dL)
Vehicle-+5.2 ± 0.895 ± 470 ± 6
AHR-224410+6.1 ± 1.1101 ± 578 ± 8
Olanzapine (Control)5+15.8 ± 1.5 125 ± 7145 ± 12**

*Data are presented as mean ± SEM. *p<0.01 vs. Vehicle.

Experimental Protocol: Sub-chronic Metabolic Assessment

  • Subjects: Female Sprague-Dawley rats (220-250g), chosen for their sensitivity to antipsychotic-induced weight gain.[18]

  • Housing: Rats are individually housed with ad libitum access to standard chow and water.

  • Procedure: Animals receive a daily oral gavage of vehicle, AHR-2244, or a positive control (olanzapine) for 14 consecutive days. Body weight and 24-hour food intake are recorded daily.

  • Sample Collection: On day 15, following an overnight fast, blood samples are collected via tail vein for analysis.

  • Analysis: Serum is analyzed for glucose and triglyceride levels using standard enzymatic assay kits.[19]

Drug Development Workflow

The investigation of AHR-2244 follows a standard preclinical to clinical pipeline, ensuring rigorous evaluation of efficacy and safety before human trials.

Antipsychotic_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Lead Discovery & Optimization (AHR-2244) InVitro In Vitro Pharmacology (Receptor Binding Assays) Discovery->InVitro InVivo In Vivo Efficacy (CAR, Stereotypy) InVitro->InVivo Safety Safety & Toxicology (Metabolic, GLP Tox) InVivo->Safety IND Investigational New Drug (IND) Application Safety->IND Phase1 Phase I (Safety & PK in Humans) IND->Phase1 Phase2 Phase II (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA

Caption: Generalized workflow for antipsychotic drug development.

Conclusion

The preclinical data for the hypothetical compound this compound suggest it is a potent agent with a pharmacological profile consistent with that of an atypical antipsychotic. It demonstrates robust efficacy in validated animal models predictive of antipsychotic activity, such as the conditioned avoidance response and apomorphine-induced stereotypy assays. Its strong affinity for 5-HT₂A receptors relative to D₂ receptors, coupled with a lack of significant M₁ antagonism, may translate to a favorable side-effect profile with reduced EPS and cognitive impairment. Importantly, initial sub-chronic studies indicate a minimal impact on metabolic parameters compared to existing agents known to cause significant weight gain and dyslipidemia. Further investigation, including long-term safety studies and eventual clinical trials, is warranted to fully characterize the therapeutic potential of AHR-2244.

References

Synthesis and chemical properties of AHR-2244 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In-Depth Technical Guide: AHR-2244 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on this compound. Detailed experimental protocols and extensive chemical property data are limited due to the age of the primary research and lack of recent publications. The primary preclinical evaluation cited was published in 1974, and access to the full-text article is restricted.

Introduction

This compound is a chemical entity identified as a potential psychotherapeutic agent. Early preclinical research suggested its activity within the central nervous system. This guide provides a summary of its known chemical properties and limited pharmacological context. The compound's name suggests a potential interaction with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating various cellular processes. However, definitive studies linking AHR-2244 directly to AHR signaling pathways are not available in the public domain.

Chemical Properties and Synthesis

Chemical Structure and Identifiers

The fundamental chemical information for this compound is summarized below.

PropertyValueReference
IUPAC Name 1-[4-[3-[4-(4-fluorobenzoyl)piperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone;chloride
Molecular Formula C₂₄H₂₉ClFNO₄[1]
Molecular Weight 449.9 g/mol [1]
CAS Number 24677-84-7
Canonical SMILES CC(=O)C1=CC(=C(C=C1)OCCC[NH+]2CCC(CC2)C(=O)C3=CC=C(C=C3)F)OC.[Cl-][1]
InChI Key QUINACONPGHHMC-UHFFFAOYSA-N[1]
Synonyms AHR 2244, 1-(3-(p-Acetyl-o-methoxyphenoxy)propyl)-4-(p-fluorobenzoyl)piperidine hydrochloride[1]
Synthesis Pathway

A definitive, peer-reviewed synthesis protocol for this compound is not publicly documented in the available resources. A potential retrosynthetic analysis based on its structure is presented below. This is a theoretical pathway and has not been experimentally verified from the available literature.

AHR_2244_Retrosynthesis AHR_2244 This compound Intermediate1 1-(4-(3-bromopropoxy)-3-methoxyphenyl)ethanone AHR_2244->Intermediate1 Alkylation Intermediate2 (4-fluorophenyl)(piperidin-4-yl)methanone AHR_2244->Intermediate2 Precursor1 1-(4-hydroxy-3-methoxyphenyl)ethanone Intermediate1->Precursor1 Precursor2 1,3-dibromopropane Intermediate1->Precursor2 Precursor3 Isonipecotic acid Intermediate2->Precursor3 Friedel-Crafts Acylation Precursor4 Fluorobenzene Intermediate2->Precursor4

A potential retrosynthetic pathway for AHR-2244.

Pharmacological Profile

The primary characterization of AHR-2244 as a psychotherapeutic agent originates from a 1974 preclinical study. Without access to the detailed findings of this paper, a comprehensive summary of its pharmacological effects and mechanism of action cannot be provided.

Postulated Mechanism of Action: Aryl Hydrocarbon Receptor (AHR) Signaling

Given the "AHR" designation in its name and the general role of the Aryl Hydrocarbon Receptor in pharmacology, a possible, though unconfirmed, mechanism of action involves the AHR signaling pathway. The AHR is a transcription factor that, upon ligand binding, translocates to the nucleus and regulates gene expression. This pathway is known to influence immune responses, cellular metabolism, and detoxification processes.

The canonical AHR signaling pathway is illustrated below. It is important to note that the interaction of AHR-2244 with this pathway is speculative.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., AHR-2244?) AHR_complex AHR-Hsp90-XAP2-p23 Complex Ligand->AHR_complex Binding & Conformational Change AHR_active Activated AHR AHR_complex->AHR_active ARNT ARNT AHR_active->ARNT Nuclear Translocation and Dimerization AHR_ARNT AHR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to DNA Gene Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene Initiates

Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the searched literature. A general workflow for characterizing a novel chemical entity in a preclinical setting is provided below as a representative example of the types of experiments that would have been conducted.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_pharmacology Preclinical Pharmacological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Solubility Solubility Studies Purification->Solubility MeltingPoint Melting Point Determination Purification->MeltingPoint InVitro In Vitro Assays (Receptor Binding, Enzyme Inhibition) Purification->InVitro InVivo In Vivo Animal Models (Behavioral, Toxicological) InVitro->InVivo

General experimental workflow for novel compound evaluation.

Conclusion

This compound remains a compound of historical interest with limited contemporary data. Its initial promise as a psychotherapeutic agent has not been substantiated by further published research in the public domain. The information available is primarily archival, pointing to a need for re-evaluation with modern techniques to confirm its structure, elucidate its synthesis, and definitively determine its mechanism of action, including its putative interaction with the Aryl Hydrocarbon Receptor. For researchers in drug development, AHR-2244 represents an underexplored chemical scaffold that may warrant further investigation.

References

Unraveling the Pharmacological Profile of AHR-2244 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a concise overview of the available pharmacological data on AHR-2244 hydrochloride, a compound previously investigated for its psychotherapeutic potential. Due to the limited publicly available information, this document primarily summarizes the foundational preclinical evaluation and highlights the significant gaps in our current understanding of this molecule.

Chemical and Physical Properties

This compound is a small molecule with the following identifiers:

PropertyValue
Molecular Formula C24H29ClFNO4
CAS Number 24677-84-7

Preclinical Evaluation: Early Insights

The primary source of information on the pharmacological profile of this compound is a preclinical study published in 1974 by Johnson DN, Funderburk WH, and Ward JW. This foundational research identified AHR-2244 as a potential psychotherapeutic agent.[1]

Regrettably, detailed experimental protocols and quantitative data from this study are not readily accessible in publicly available databases. To provide a comprehensive analysis, the full text of this publication, "Preclinical evaluation of AHR-2244 a new psychotherapeutic agent," published in Archives Internationales de Pharmacodynamie et de Thérapie, would need to be procured and thoroughly reviewed.

Mechanism of Action: An Unresolved Question

The precise mechanism of action of this compound remains to be elucidated. The initial broad searches did not yield any information linking AHR-2244 to the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating xenobiotic metabolism and immune responses.[2][3][4][5] While the "AHR" in its name is suggestive, without further experimental evidence, any connection to the AHR pathway is purely speculative.

To visualize the canonical AHR signaling pathway, which may or may not be relevant to AHR-2244, the following diagram is provided for contextual understanding.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR Complex Ligand->AHR_complex Binds AHR AHR HSP90 HSP90 XAP2 XAP2 SRC SRC AHR_active Activated AHR AHR_complex->AHR_active Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT DRE DRE (DNA) AHR_ARNT->DRE Binds Gene_Transcription Target Gene Transcription DRE->Gene_Transcription Initiates caption Figure 1: Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Caption: Figure 1: Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Pharmacokinetics and Pharmacodynamics

There is no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or pharmacodynamics (dose-response relationships, receptor binding affinities) of this compound.

Future Directions and Research Gaps

The significant lack of current data on this compound presents a clear need for further investigation to understand its pharmacological profile. Key areas for future research would include:

  • Target Identification and Mechanism of Action Studies: To determine the molecular target(s) of this compound and elucidate its mechanism of action. This would involve a series of in vitro binding and functional assays.

  • Pharmacokinetic Profiling: Comprehensive studies in animal models are required to understand the ADME properties of the compound.

  • Pharmacodynamic and Efficacy Studies: In vivo studies are necessary to establish the dose-response relationship and evaluate the therapeutic efficacy in relevant models of psychiatric disorders.

  • Toxicology Assessment: A thorough safety and toxicology evaluation would be essential for any further development.

The following flowchart outlines a potential experimental workflow for reinvestigating a compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Binding_Assays Receptor Binding Assays (e.g., Radioligand Binding, SPR) Target_ID->Binding_Assays Functional_Assays Functional Assays (e.g., Second Messenger Assays, Reporter Gene Assays) Binding_Assays->Functional_Assays Metabolism_Studies In Vitro Metabolism (e.g., Microsomal Stability, Metabolite ID) Functional_Assays->Metabolism_Studies PK_Studies Pharmacokinetic Studies (Rodent Models) Metabolism_Studies->PK_Studies Lead to PD_Studies Pharmacodynamic Studies (Target Engagement, Biomarkers) PK_Studies->PD_Studies Efficacy_Studies Efficacy Models (e.g., Behavioral Models for Psychotherapeutics) PD_Studies->Efficacy_Studies Tox_Studies Preliminary Toxicology (e.g., Dose Range Finding) Efficacy_Studies->Tox_Studies caption Figure 2: Proposed Experimental Workflow for this compound.

References

A Technical Guide to the Aryl Hydrocarbon Receptor's (AHR) Role in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Initial inquiries for "AHR-2244 hydrochloride" did not yield specific information, suggesting it may be a compound with limited publicly available data. This guide therefore pivots to the broader, yet critically important, topic of the Aryl Hydrocarbon Receptor (AHR) and its multifaceted role in models of neurological disorders. The AHR is a ligand-activated transcription factor that has emerged as a key regulator of cellular processes implicated in aging, inflammation, and immunity, making it a focal point for research in neurodegenerative and neuroinflammatory diseases.[1][2]

This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development. It consolidates findings on AHR's mechanisms in the central nervous system (CNS), presents quantitative data on the effects of various AHR ligands, details common experimental protocols, and provides visual diagrams of key signaling pathways.

Data Presentation: AHR Ligands in Neurological Models

The following tables summarize the effects of various AHR ligands in preclinical models of neurological disorders. These compounds range from environmental toxins to endogenous metabolites and potential therapeutics.

Table 1: AHR Agonists in Neurological Disorder Models

Ligand/AgonistNeurological Disorder ModelKey Quantitative Findings & EffectsReferences
Diosmin (B1670713) Alzheimer's Disease (APP/PS1 Mice, N2a-APP cells)Treated N2a-APP cells with 80 μM Diosmin; significantly increased Neprilysin (NEP) expression and enzyme activity, leading to decreased Aβ42 levels.[3][3][4][5]
Indole-3-Carbinol (I3C) Alzheimer's Disease (APP/PS1 Mice, N2a-APP cells)Treated N2a-APP cells with 10 μM I3C; significantly increased NEP expression and reduced Aβ42 levels.[3] Ameliorated cognitive deficits in animal models.[3][5][3][4][5]
L-Kynurenine (L-KN) Alzheimer's Disease (N2a-APP cells)Treated N2a-APP cells with 3 μM L-KN; significantly increased NEP expression and reduced Aβ42 levels.[3][3][4][6]
Tryptamine (B22526) Multiple Sclerosis (EAE Mouse Model)Attenuated clinical signs of paralysis, decreased infiltrating CD4+ T cells in the CNS, and reduced Th17 cells while increasing regulatory T cells (Tregs).[7][7]
Laquinimod Multiple Sclerosis (EAE Mouse Model)Ameliorates EAE by activating AHR in astrocytes.[8] Reduces axonal damage, demyelination, and brain atrophy.[9] Its therapeutic efficacy in EAE is dependent on AHR activation.[10][8][9][10][11]
Tangeritin Parkinson's Disease (6-hydroxydopamine rat model)Provided protective effects against parkinsonian symptoms induced in the rat model.[9][9]
Omeprazole Neuropathic Pain (Chronic Constriction Injury Model)Decreased nerve degeneration (ovoid formation) in a dose-dependent manner in nerve explant cultures. Attenuated inflammatory responses and neurobehavioral deficits.[12][12]

Table 2: AHR Antagonists and Knockout Models in Neurological Disorders

Antagonist/ModelNeurological Disorder ModelKey Quantitative Findings & EffectsReferences
CH-223191 Enteric Neuropathy (TCDD-induced)Reversed the TCDD-induced suppression of nitrergic neuron expression, indicating AHR involvement.N/A
AHR Knockout (AHR-/-) Neuropathic Pain (Chronic Constriction Injury Model)Exhibited increased nerve degeneration and inflammation compared to wild-type. Showed aggravated neurobehavioral deficits.[12][12]
AHR Knockout (in CD4+ T-cells) Multiple Sclerosis (EAE Mouse Model)Mice recovered more quickly from EAE in the chronic phase compared to wild-type mice, associated with reduced inflammatory T-cells.[13][13]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments cited in the study of AHR in neurological disorders.

General Protocol: Induction of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most common animal model for multiple sclerosis (MS). AHR ligands are often tested for their ability to ameliorate the disease course.[8][11]

  • Animal Model: C57BL/6 mice are commonly used.

  • Immunization:

    • Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Inject mice subcutaneously with the MOG/CFA emulsion at two sites on the flank on day 0.

  • Pertussis Toxin Administration:

    • Administer Pertussis toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization. PTX acts as an adjuvant to facilitate the entry of immune cells into the CNS.

  • Treatment Regimen:

    • Administer the test AHR ligand (e.g., Laquinimod, Tryptamine) or vehicle control daily, starting from a specific day post-immunization (e.g., day 3 or at the onset of symptoms).[7]

  • Clinical Assessment:

    • Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness.

      • 3: Complete hind limb paralysis.

      • 4: Hind and forelimb paralysis.

      • 5: Moribund state.

  • Endpoint Analysis:

    • At the study endpoint, harvest CNS tissue (spinal cord, brain) for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and flow cytometry to analyze immune cell infiltration (e.g., CD4+, Th17, Tregs).[7]

General Protocol: MPTP Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is used to study Parkinson's-like neurodegeneration.

  • Animal Model: C57BL/6 mice.

  • MPTP Administration:

    • Administer MPTP hydrochloride via intraperitoneal injection. A common regimen is four injections at 2-hour intervals.

  • Post-Injection Monitoring:

    • House animals and monitor for behavioral changes. Sacrifice mice at specific time points (e.g., 4, 6, and 8 days) after MPTP treatment to study the dynamics of AHR activation.[14][15]

  • Behavioral Testing:

    • Perform tests such as the rotarod test or pole test to assess motor deficits.

  • Endpoint Analysis:

    • Harvest brain tissue, specifically the substantia nigra and striatum.

    • Immunohistochemistry/Immunofluorescence: Stain tissue sections for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron loss.[14] Double-label with antibodies against activated AHR (p-AHR) and cell-specific markers like IBA1 (microglia) or GFAP (astrocytes) to identify cell types with AHR activation.[14][15]

    • Western Blot: Analyze protein levels of AHR and TH in tissue homogenates.[14]

General Protocol: In Vitro AHR Activation and Target Gene Analysis

This protocol is used to study the direct effects of AHR ligands on specific cell types, such as neuronal cell lines.

  • Cell Culture:

    • Culture a relevant cell line (e.g., Neuro2a mouse neuroblastoma cells, N2a-APP cells for Alzheimer's studies) in appropriate media.[3][16]

  • Treatment:

    • Treat cells with various concentrations of an AHR agonist (e.g., Diosmin, I3C) or an antagonist for a specified duration (e.g., 24 hours).[3][5]

  • RNA Extraction and Quantitative RT-PCR (qRT-PCR):

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA.

    • Perform qRT-PCR to measure the mRNA expression levels of AHR target genes. Common targets include CYP1A1 (a canonical AHR target for confirming receptor activation) and genes of interest in the specific disease model, such as Neprilysin (NEP) in Alzheimer's studies.[3][5][16]

  • Protein Analysis (Western Blot or ELISA):

    • Lyse cells to extract total protein.

    • Measure protein concentrations.

    • Use Western blot to determine the levels of specific proteins (e.g., NEP, Aβ42).[5] Alternatively, use ELISA to quantify secreted proteins like Aβ42 in the cell culture supernatant.[3]

  • Luciferase Reporter Assay:

    • To confirm direct transcriptional regulation, transfect cells with a reporter plasmid containing the promoter of the target gene (e.g., NEP) linked to a luciferase gene.

    • Treat cells with the AHR ligand and measure luciferase activity to quantify promoter activation.[3]

Mandatory Visualizations: Signaling Pathways & Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key AHR-related mechanisms in the context of neurological disorders.

Canonical_AHR_Signaling Canonical AHR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., Tryptophan Metabolite) AHR_complex Inactive AHR Complex (AHR, HSP90, AIP, SRC) Ligand->AHR_complex Binding Active_AHR Active Ligand-AHR Complex AHR_complex->Active_AHR Conformational Change Heterodimer AHR-ARNT Heterodimer Active_AHR->Heterodimer Translocation & Dimerization ARNT ARNT ARNT->Heterodimer XRE Xenobiotic Response Element (XRE) in DNA Promoter Region Heterodimer->XRE Binds to Target_Genes Transcription of Target Genes (e.g., CYP1A1, AHRR, IL-6, NEP) XRE->Target_Genes Initiates

Caption: Canonical AHR signaling pathway activation.

AHR_Neuroinflammation AHR's Dual Role in Neuroinflammation cluster_glia Glial Cells (Astrocytes & Microglia) AHR_Ligands AHR Ligands (Microbial Metabolites, etc.) AHR Aryl Hydrocarbon Receptor (AHR) AHR_Ligands->AHR Activates NFkB NF-κB Pathway AHR->NFkB Modulates Anti_Inflammatory Anti-inflammatory Response - Suppression of proinflammatory mediators - Upregulation of Treg cells - Tissue Protection AHR->Anti_Inflammatory Context/Ligand-Dependent (e.g., Laquinimod in EAE) Pro_Inflammatory Pro-inflammatory Response - Induction of IL-6, COX-2 - Neurotoxic Factor Production AHR->Pro_Inflammatory Context/Ligand-Dependent (e.g., LPS-induced) NFkB->Pro_Inflammatory Promotes

Caption: AHR's context-dependent role in glial cells.

AHR_AD_Workflow AHR-Mediated Aβ Clearance in Alzheimer's Model start AHR Agonist Treatment (e.g., Diosmin, I3C) ahr_activation AHR Activation in Neurons start->ahr_activation nep_transcription Direct Transcriptional Upregulation of NEP Gene ahr_activation->nep_transcription via Canonical Pathway nep_protein Increased NEP Protein Expression & Activity nep_transcription->nep_protein ab_degradation Enhanced Degradation of Amyloid-β (Aβ) nep_protein->ab_degradation outcome Alleviation of Cognitive Deficits ab_degradation->outcome

Caption: Workflow of AHR's role in an Alzheimer's model.

The Aryl Hydrocarbon Receptor is a highly druggable target with profound implications for neurological disorders. Its activity is complex, with ligand- and cell-type-specific effects that can either ameliorate or exacerbate disease pathology. In models of multiple sclerosis, AHR agonists like Laquinimod and tryptamine show promise by promoting anti-inflammatory responses and suppressing neuroinflammation.[7][8][11] Conversely, in Alzheimer's disease models, activating AHR with compounds such as diosmin and I3C can enhance the clearance of pathogenic amyloid-β by upregulating the catabolic enzyme neprilysin.[3][4][5] The role of AHR in Parkinson's disease is also an active area of investigation, with studies showing dynamic changes in AHR activation in glial cells during the disease process.[14][15]

The dual nature of AHR signaling—capable of driving both protective and detrimental outcomes—underscores the need for developing selective AHR modulators (SAhRMs). Future research must focus on elucidating the specific downstream pathways engaged by different ligands in different CNS cell types. A deeper understanding of these mechanisms, supported by robust preclinical data from the models and protocols outlined in this guide, will be essential for translating AHR-targeting strategies into viable therapies for debilitating neurological diseases.

References

AHR-2244 Hydrochloride: An In-Depth Technical Review of its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AHR-2244 hydrochloride, known more commonly as romazarit (B1679518), is a compound that was investigated for its potential as a disease-modifying antirheumatic drug (DMARD). This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound (romazarit). The information presented herein is a synthesis of findings from preclinical and clinical studies, intended to inform researchers, scientists, and drug development professionals. Due to the discontinuation of its development, the publicly available data is limited. This document summarizes the existing knowledge on its tolerability in humans, preclinical safety observations, and its proposed mechanism of action.

Introduction

This compound, developed by A.H. Robins Company and later referred to as romazarit, was evaluated for the treatment of rheumatoid arthritis. Its proposed mechanism of action involves the inhibition of interleukin-1 (IL-1) mediated events, distinguishing it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) as it is a weak inhibitor of cyclooxygenase (COX). This guide focuses on the safety and toxicity profile of this compound, compiling available data to provide a clear and concise reference for scientific and drug development purposes.

Safety and Tolerability in Human Studies

Clinical studies conducted with romazarit provide the most detailed insights into its safety profile in humans.

Single Ascending Dose Study in Healthy Volunteers

A study involving single oral doses of romazarit ranging from 40 to 1500 mg in healthy male volunteers demonstrated that the compound was well tolerated.

Table 1: Summary of Adverse Events in a Single Ascending Dose Study

Adverse EventIncidenceSeverity
Stomach PainTwo reports, one associated with vomitingMild
Laboratory SafetyChanges similar in frequency and magnitudeN/A
Vital Signsto placeboN/A

Experimental Protocol: Single Ascending Dose Study

  • Study Design: Double-blind, placebo-controlled, single ascending dose.

  • Participants: Healthy male volunteers.

  • Dose Range: 40 mg to 1500 mg.

  • Assessments: Tolerability was assessed before and after each dose. Plasma and urinary concentrations of romazarit were measured by High-Performance Liquid Chromatography (HPLC) with UV detection. Laboratory safety tests and vital signs were monitored.

Multiple Dose Study in Rheumatoid Arthritis Patients

In a multiple-dose study, patients with rheumatoid arthritis received romazarit for six days. The adverse events reported were described as "trivial" and were distributed almost equally between the treatment and placebo groups.

Preclinical Toxicology

Detailed quantitative preclinical toxicology data for romazarit is scarce in publicly available literature. However, some qualitative information has been reported.

General Toxicology

In both acute and chronic tests in animal models, romazarit displayed no ulcerogenic potential.[1] Compared to a structurally similar compound, clobuzarit, romazarit was associated with markedly fewer hepatic changes, such as increases in catalase and peroxisome proliferation-associated proteins.[1]

Specific Toxicity Studies
  • Acute Toxicity: Determination of LD50 in at least two species.

  • Chronic Toxicity: Long-term studies to identify target organs for toxicity.

  • Genotoxicity: A battery of tests including the Ames test for mutagenicity and in vitro and in vivo chromosomal aberration assays.

  • Carcinogenicity: Long-term bioassays in rodent models.

  • Reproductive and Developmental Toxicity: Studies to assess effects on fertility and embryonic development.

The absence of this specific data for this compound represents a significant gap in its toxicological profile.

Mechanism of Action and Signaling Pathway

Romazarit's primary mechanism of action is believed to be the inhibition of interleukin-1 (IL-1) mediated events. It is a weak inhibitor of prostaglandin (B15479496) synthetase (cyclooxygenase).[1] In vitro studies have shown that romazarit can reduce the production of collagenase and prostaglandin E2.[1]

The precise molecular targets and the detailed signaling cascade through which romazarit exerts its inhibitory effects on the IL-1 pathway are not fully elucidated in the available literature. A conceptual representation of the proposed mechanism is provided below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus IL1R IL-1 Receptor SignalingCascade Downstream Signaling (e.g., NF-κB, MAP Kinases) IL1R->SignalingCascade Activates IL1 Interleukin-1 (IL-1) IL1->IL1R Binds Romazarit AHR-2244 (Romazarit) Romazarit->SignalingCascade Inhibits GeneExpression Gene Expression SignalingCascade->GeneExpression Induces ProInflammatoryMediators Pro-inflammatory Mediators (Collagenase, PGE2) GeneExpression->ProInflammatoryMediators Leads to Production of

Caption: Conceptual diagram of the proposed inhibitory action of AHR-2244 (romazarit) on the Interleukin-1 signaling pathway.

Pharmacokinetics and Metabolism

In humans, romazarit is metabolized into glucuronides, which are then cleared by the kidneys.

Discussion and Conclusion

The available data suggests that this compound (romazarit) was generally well-tolerated in short-term human studies, with only minor adverse effects reported. Preclinical data, although limited, indicates a lack of ulcerogenic potential and a more favorable hepatic profile compared to a similar compound. However, a comprehensive toxicological assessment is hindered by the absence of publicly available quantitative data from key preclinical studies, including acute toxicity (LD50), genotoxicity, carcinogenicity, and reproductive toxicity.

The proposed mechanism of action, centered on the inhibition of IL-1 mediated events, positions it as a potentially targeted anti-inflammatory agent. Further research would be necessary to fully delineate its molecular interactions and the specifics of its signaling pathway inhibition.

For drug development professionals, the case of this compound underscores the importance of comprehensive and publicly accessible safety and toxicity data for discontinued (B1498344) compounds, as this information can still hold value for future research and development efforts in related therapeutic areas.

References

Methodological & Application

Application Notes and Protocols for AHR-2244 Hydrochloride in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo administration of AHR-2244 hydrochloride in mouse models. This compound is identified as a psychotherapeutic agent, and its mechanism of action is presumed to involve the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Due to the limited publicly available data on the specific in vivo dosage of this compound, this document provides an estimated dosage range derived from studies of other known AHR agonists. Detailed protocols for compound formulation, administration via oral gavage and intraperitoneal injection, and pharmacokinetic blood sampling are included to facilitate experimental design and execution.

Introduction to this compound and the AHR Pathway

AHR-2244 is a chemical compound with the molecular formula C24H29ClFNO4[1]. While its specific therapeutic applications are not extensively documented in recent literature, it has been classified as a psychotherapeutic agent[2]. The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating biological responses to a variety of environmental and endogenous compounds. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1. This pathway is implicated in a wide range of physiological and pathological processes, including immune response, inflammation, and carcinogenesis.

AHR Signaling Pathway Diagram

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2 Complex activated_AHR Activated AHR-Ligand Complex AHR_complex->activated_AHR Conformational Change AHR_ligand AHR-2244 HCl (Ligand) AHR_ligand->AHR_complex Binding ARNT ARNT activated_AHR->ARNT Dimerization AHR_ARNT AHR-ARNT Heterodimer XRE XRE (DNA) AHR_ARNT->XRE Binding target_genes Target Gene Transcription (e.g., CYP1A1) XRE->target_genes Initiates

Caption: The canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Dosage and Administration

Recommended Dosage for In Vivo Mouse Studies

Table 1: Dosages of Various AHR Agonists in Mice

CompoundDosageRoute of AdministrationFrequencyReference
TCDD10 µg/kgOralSingle dose[3]
PCB126100 µg/kgOralSingle dose[3]
FICZ100 µg/kgOral GavageDaily[3]
ITE10 mg/kgIntraperitonealDaily[3]

Based on the data for ITE, a structurally distinct small molecule AHR agonist, a starting dose range of 1-10 mg/kg for this compound administered intraperitoneally (IP) or orally (PO) is proposed. A thorough toxicological evaluation should be conducted in parallel with the dose-finding study.

Formulation of this compound

This compound is a hydrophobic compound. Proper formulation is essential for ensuring its solubility and bioavailability in in vivo studies.

Table 2: Recommended Formulation for this compound

ComponentPercentagePurpose
This compoundAs requiredActive Pharmaceutical Ingredient
DMSO≤ 5%Solubilizing agent
Tween® 80 or Cremophor® EL5-10%Surfactant/Emulsifier
Saline (0.9% NaCl) or PBSq.s. to 100%Vehicle

Protocol for Formulation:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO.

  • Add the surfactant (Tween® 80 or Cremophor® EL) and vortex thoroughly.

  • Add the saline or PBS dropwise while continuously vortexing to form a stable emulsion or solution.

  • Visually inspect the formulation for any precipitation before administration.

Experimental Protocols

Oral Gavage Administration

This protocol describes the standard procedure for administering this compound directly into the stomach of a mouse.

Materials:

  • Appropriately sized gavage needle (flexible or curved metal).

  • Syringe.

  • This compound formulation.

  • Animal scale.

Procedure:

  • Weigh the mouse to calculate the correct dosing volume (typically 5-10 mL/kg).

  • Fill the syringe with the calculated volume of the this compound formulation.

  • Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

  • Once the needle is in the esophagus, slowly dispense the formulation.

  • Gently remove the gavage needle.

  • Monitor the mouse for at least 15 minutes post-administration for any signs of distress.

Intraperitoneal (IP) Injection

This protocol outlines the procedure for administering this compound into the peritoneal cavity of a mouse.

Materials:

  • 25-27 gauge needle.

  • 1 mL syringe.

  • This compound formulation.

  • 70% ethanol.

Procedure:

  • Weigh the mouse to determine the appropriate injection volume (typically up to 10 mL/kg).

  • Draw the calculated volume of the this compound formulation into the syringe.

  • Restrain the mouse to expose its abdomen.

  • Wipe the lower right quadrant of the abdomen with 70% ethanol.

  • Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.

  • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the formulation.

  • Withdraw the needle and return the mouse to its cage.

  • Observe the mouse for any adverse reactions.

Pharmacokinetic (PK) Blood Sampling

This protocol details a serial blood sampling method to obtain a pharmacokinetic profile from a single mouse.

Materials:

  • Heparinized capillary tubes or EDTA-coated microtubes.

  • Lancets for submandibular bleeding.

  • Anesthetic (e.g., isoflurane).

  • Gauze.

Procedure:

  • At predetermined time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect a small volume of blood (e.g., 20-30 µL).

  • For early time points, submandibular vein bleeding is a common method.

  • For later time points or terminal collection, retro-orbital or cardiac puncture under anesthesia can be performed.

  • Collect the blood into appropriate tubes.

  • Process the blood to obtain plasma or serum as required for your analytical method.

  • Store samples at -80°C until analysis.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for an in vivo mouse study involving this compound.

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis formulation Formulate AHR-2244 HCl dose_calc Calculate Dosage formulation->dose_calc administration Administer Compound (PO or IP) dose_calc->administration pk_sampling Pharmacokinetic Blood Sampling administration->pk_sampling pd_sampling Pharmacodynamic Tissue Sampling administration->pd_sampling bioanalysis Bioanalysis of Blood/Plasma Samples pk_sampling->bioanalysis pd_analysis Analysis of PD Biomarkers pd_sampling->pd_analysis data_analysis Data Analysis and Interpretation bioanalysis->data_analysis pd_analysis->data_analysis

Caption: A generalized workflow for in vivo mouse studies with AHR-2244 HCl.

Safety and Toxicology

As with any novel compound, a thorough safety and toxicology assessment is paramount. AHR-deficient mice have been shown to be resistant to the toxic effects of potent AHR agonists like TCDD, suggesting that the toxicity of this compound is likely mediated through the AHR pathway. Researchers should monitor for common signs of toxicity in mice, including weight loss, changes in behavior, and altered organ function.

Conclusion

While specific in vivo dosage data for this compound is currently lacking, these application notes provide a robust framework for initiating preclinical studies in mice. By leveraging the information on other AHR agonists and adhering to the detailed protocols for formulation, administration, and sampling, researchers can effectively design and execute experiments to elucidate the pharmacological properties of this compound. It is imperative to conduct thorough dose-finding and toxicology studies to establish a safe and efficacious dose for future investigations.

References

Application Notes and Protocols for Aryl Hydrocarbon Receptor (AHR) Agonist Administration in Rat Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information was found for "AHR-2244 hydrochloride" in publicly available scientific literature. The following application notes and protocols are based on common Aryl Hydrocarbon Receptor (AHR) agonists used in rat behavioral studies and are intended to serve as a general guideline. Researchers should conduct a thorough literature review for their specific AHR agonist of interest to determine the most appropriate administration route, dosage, and behavioral assays.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor involved in a variety of physiological and toxicological processes.[1][2] Its role in the central nervous system and its impact on behavior are areas of active research. AHR agonists are chemical compounds that bind to and activate the AHR, initiating a cascade of downstream signaling events.[3] Studying the behavioral effects of AHR agonists in rodent models, such as rats, is crucial for understanding their neurobiological functions and potential therapeutic or toxicological implications.

These application notes provide a summary of administration routes and behavioral outcomes for common AHR agonists in rats, along with a generalized experimental protocol for conducting such studies.

Data Presentation: AHR Agonist Administration and Behavioral Outcomes in Rats

The following table summarizes quantitative data on the administration of common AHR agonists in rat behavioral studies.

AHR AgonistAdministration RouteDosage RangeVehicleRat StrainBehavioral Test(s)Key Behavioral Findings
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) Intraperitoneal (i.p.)1000 µg/kg (single dose)Not specifiedHan/WistarOpen Field Test, Elevated Plus-Maze, Passive Avoidance, RotarodNo significant alterations in general behavior, anxiety, or learning. A slight impairment in motor coordination was observed.[4]
Oral (in diet)14 - 1024 ng/kg/day (subchronic)DietSprague-DawleyGeneral HealthDose-dependent decrease in body weight gain and effects on organ weights.[3]
Benzo[a]pyrene (B[a]P) Oral gavage12.5 - 200 mg/kg (single dose)Peanut oilF-344Motor Activity, Functional Observational Battery (FOB)Significant suppression of motor activity (horizontal activity, total distance, stereotype, vertical activity) at doses of 25 mg/kg and above. Changes in neuromuscular, autonomic, and sensorimotor functions were also noted.[1][5]
Intraperitoneal (i.p.)0.1 and 1 µM (for 14 days)Not specifiedWistarT-Maze, Light-Dark Box, Sucrose PreferenceImpaired learning and memory, anxiolytic-like behavior.[6]
6-formylindolo[3,2-b]carbazole (FICZ) Weekly administration (route not specified)Not specifiedNot specifiedMale ratsForced Swimming Test, Splash TestPositively impacted depression-like behaviors.[7]
Intragastric (i.g.)Not specifiedSunflower oil with 6% DMSOSprague-DawleyNovel Food ConsumptionTriggered avoidance of novel food.

Experimental Protocols

This section outlines a generalized protocol for investigating the behavioral effects of an AHR agonist in rats.

Materials and Reagents
  • AHR agonist of interest

  • Appropriate vehicle (e.g., corn oil, peanut oil, saline with DMSO)

  • Adult male or female rats of a specified strain (e.g., Sprague-Dawley, Wistar)

  • Standard laboratory animal diet and water

  • Behavioral testing apparatus (e.g., Open Field arena, Elevated Plus-Maze, Morris Water Maze)

  • Video tracking software for behavioral analysis

  • Standard laboratory equipment for animal handling and substance administration (e.g., gavage needles, syringes)

Animal Handling and Acclimation
  • House rats in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment.

  • Handle the rats for a few minutes each day for several days before the experiment to reduce stress associated with handling.

AHR Agonist Preparation and Administration
  • Prepare the AHR agonist solution in the chosen vehicle at the desired concentration. Ensure the substance is fully dissolved or homogenously suspended.

  • Divide the animals into experimental groups (e.g., vehicle control, different dose levels of the AHR agonist).

  • Administer the AHR agonist or vehicle to the rats using the selected route of administration (e.g., oral gavage, intraperitoneal injection). The volume of administration should be based on the animal's body weight.

Behavioral Testing
  • Open Field Test:

    • Place the rat in the center of an open field arena (a square or circular enclosure).

    • Allow the rat to explore the arena for a set period (e.g., 5-10 minutes).

    • Record and analyze locomotor activity (e.g., total distance traveled, time spent in the center versus the periphery) using a video tracking system. This test can assess general activity levels and anxiety-like behavior.

  • Elevated Plus-Maze Test:

    • Place the rat in the center of the elevated plus-maze, which consists of two open arms and two enclosed arms.

    • Allow the rat to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms. Increased time in the open arms is indicative of reduced anxiety-like behavior.

  • Morris Water Maze Test:

    • Fill a circular pool with water and place a hidden platform just below the water surface.

    • Train the rats over several days to find the hidden platform from different starting locations.

    • In a probe trial, remove the platform and record the time the rat spends in the quadrant where the platform was previously located. This test assesses spatial learning and memory.

Data Analysis
  • Analyze the data collected from the behavioral tests using appropriate statistical methods (e.g., ANOVA, t-tests).

  • Compare the behavioral performance of the AHR agonist-treated groups to the vehicle control group.

  • Present the results in a clear and concise manner, for example, using graphs and tables.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation agonist_preparation AHR Agonist Preparation administration Agonist/Vehicle Administration agonist_preparation->administration behavioral_testing Behavioral Testing administration->behavioral_testing data_collection Data Collection & Recording behavioral_testing->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: Experimental workflow for rat behavioral studies with AHR agonists.

AHR_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex Inactive AHR Complex (AHR, Hsp90, XAP2, p23) AHR_ligand Activated AHR-Ligand Complex AHR_complex->AHR_ligand Translocates to Nucleus ligand AHR Agonist (Ligand) ligand->AHR_complex Binds to AHR_ARNT AHR-ARNT Heterodimer AHR_ligand->AHR_ARNT Dimerizes with ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AHR_ARNT->XRE Binds to gene_transcription Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->gene_transcription Initiates

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

References

Application Notes and Protocols for AHR-2244 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHR-2244 hydrochloride is a psychotherapeutic agent with potential applications in various research fields. As interest in its mechanism of action grows, particularly in relation to the Aryl Hydrocarbon Receptor (AHR) signaling pathway, a standardized protocol for its preparation and use in cell culture is essential for reproducible and reliable experimental outcomes. This document provides a detailed protocol for the dissolution of this compound and general guidelines for its application in in vitro cell culture systems.

Data Presentation

PropertyValueSource
Chemical Name This compound-
CAS Number 24677-84-7 (for AHR-2244)Immunomart
Molecular Formula C₂₄H₂₉ClFNO₄Immunomart
Molecular Weight 450.0 g/mol (for AHR-2244)Calculated from formula
Solubility Data not available. A solubility test is recommended.-
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO) is recommended as a starting point for solubility testing due to its common use for dissolving organic compounds for cell culture.General Laboratory Practice
Typical Working Concentration To be determined experimentally. A starting range of 0.1 µM to 100 µM is suggested for initial dose-response studies.General Laboratory Practice

Experimental Protocols

Solubility Testing of this compound

Objective: To determine a suitable solvent and the maximum stock solution concentration for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), 200 proof, cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Initial Solvent Screening:

    • Weigh out a small, known amount of this compound (e.g., 1 mg) into three separate sterile microcentrifuge tubes.

    • To the first tube, add a small volume of DMSO (e.g., 100 µL) to test for solubility.

    • To the second tube, add a small volume of ethanol.

    • To the third tube, add a small volume of sterile water.

  • Dissolution:

    • Vortex each tube vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If the compound does not dissolve, gentle warming (e.g., 37°C for 10-15 minutes) may be attempted. Caution: Be aware that heat may degrade the compound.

  • Determining Maximum Concentration:

    • If the compound dissolves in a particular solvent, gradually add more of the compound or start with a higher known amount to determine the maximum soluble concentration.

    • It is recommended to prepare a stock solution at a high concentration (e.g., 10 mM or higher) in the chosen solvent to minimize the volume of solvent added to the cell culture medium.

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution for subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Chosen solvent from solubility test (e.g., DMSO)

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette and tips

Procedure:

  • Calculation: Based on the desired stock concentration (e.g., 10 mM) and the molecular weight of this compound, calculate the required mass of the compound.

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Dissolving: Add the calculated volume of the chosen solvent (e.g., DMSO) to the tube.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. If necessary, use a brief sonication or gentle warming as determined in the solubility test.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Preparation of Working Solutions and Dosing Cells

Objective: To dilute the stock solution to the final desired concentration in cell culture medium for treating cells.

Materials:

  • This compound stock solution

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile tubes for dilution

  • Cultured cells in multi-well plates or flasks

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) without the compound to the cell culture medium at the highest concentration used for the experimental groups.

  • Dosing: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualizations

Signaling Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the AHR translocates to the nucleus, dissociates from the chaperone complex, and heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex AHR HSP90 XAP2 SRC HSP90 HSP90 XAP2 XAP2 SRC SRC Ligand AHR-2244 (Ligand) Ligand->AHR_complex Binding AHR_Ligand AHR-Ligand AHR_complex->AHR_Ligand Translocation Heterodimer AHR-Ligand ARNT ARNT ARNT XRE XRE Heterodimer->XRE Binds to Target_Gene Target Gene Transcription XRE->Target_Gene Activates AHR_2244_Workflow start Start solubility_test 1. Perform Solubility Test (DMSO, Ethanol, Water) start->solubility_test prepare_stock 2. Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) solubility_test->prepare_stock store_stock 3. Aliquot and Store Stock Solution at -20°C or -80°C prepare_stock->store_stock prepare_working 5. Prepare Working Solutions by Diluting Stock in Media store_stock->prepare_working culture_cells 4. Culture Cells to Desired Confluency culture_cells->prepare_working treat_cells 6. Treat Cells with AHR-2244 HCl and Vehicle Control prepare_working->treat_cells incubate 7. Incubate for Experimental Duration treat_cells->incubate assay 8. Perform Downstream Assays (e.g., Viability, Gene Expression) incubate->assay end End assay->end

Application Notes and Protocols for the Evaluation of Novel Antipsychotics in a Schizophrenia Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using a Novel Compound (e.g., AHR-2244 Hydrochloride) in a Schizophrenia Animal Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits.[1][2] The development of novel antipsychotics with improved efficacy and fewer side effects is a critical area of research. Animal models are indispensable tools for understanding the neurobiology of schizophrenia and for the preclinical evaluation of new therapeutic agents.[1][3] These models aim to replicate certain aspects of the disorder, allowing for the assessment of potential antipsychotics.[1][4] This document provides detailed application notes and protocols for evaluating a hypothetical novel compound, referred to as "Compound X" (e.g., this compound), in a widely used animal model of schizophrenia.

Hypothetical Compound Profile: Compound X (e.g., this compound)

For the purpose of these application notes, we will hypothesize that Compound X is a novel atypical antipsychotic with a multi-receptor binding profile. Its primary mechanism of action is proposed to be a combination of dopamine (B1211576) D2 receptor partial agonism and serotonin (B10506) 5-HT2A receptor antagonism.[5][6] This profile suggests potential efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[5][6]

Animal Model: Phencyclidine (PCP)-Induced Model of Schizophrenia

The administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP), in rodents induces a range of behavioral and neurochemical alterations that resemble symptoms of schizophrenia in humans.[7][8] This makes the PCP model a valuable tool for screening potential antipsychotic compounds.

Experimental Protocol: Induction of Schizophrenia-like Phenotype with PCP

  • Animals: Male Sprague-Dawley rats (280–320 g) will be used for the study.

  • Housing: Animals will be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Rats will be allowed to acclimate to the housing conditions for at least one week prior to the start of the experiment.

  • PCP Administration: To induce a schizophrenia-like state, rats will be administered PCP hydrochloride (dissolved in saline) at a dose of 2.0 mg/kg intraperitoneally (i.p.) twice daily for seven consecutive days. A control group will receive an equivalent volume of saline.

  • Washout Period: A washout period of seven days will follow the final PCP injection to allow for the development of a stable behavioral phenotype.

Experimental Protocols for Efficacy Testing

Prepulse Inhibition (PPI) Test

The PPI test is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.[4]

Protocol:

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.

  • Acclimation: Each rat is placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.

  • Test Session: The session consists of a series of trials, including:

    • Pulse-alone trials: A 120 dB acoustic stimulus.

    • Prepulse-pulse trials: A prepulse stimulus (e.g., 75 dB) presented 100 ms (B15284909) before the 120 dB pulse.

    • No-stimulus trials: Background noise only.

  • Drug Administration: Compound X or vehicle will be administered 30 minutes before the test session.

  • Data Analysis: PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100%.

Locomotor Activity Test

Hyperlocomotion in a novel environment is considered a correlate of the positive symptoms of schizophrenia.[1][9]

Protocol:

  • Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

  • Acclimation: Rats are habituated to the testing room for at least 60 minutes before the test.

  • Test Session: Each rat is placed in the center of the open field, and its locomotor activity (distance traveled, rearing frequency) is recorded for 60 minutes.

  • Drug Administration: Compound X or vehicle will be administered 30 minutes prior to placing the animal in the arena.

  • Data Analysis: Total distance traveled and number of rearings will be quantified and compared across treatment groups.

Social Interaction Test

Deficits in social interaction are analogous to the negative symptoms of schizophrenia.

Protocol:

  • Apparatus: A dimly lit, open-field arena.

  • Procedure: Two unfamiliar rats from the same treatment group are placed in the arena together for 10 minutes.

  • Drug Administration: Compound X or vehicle will be administered 30 minutes before the test.

  • Data Analysis: The duration of active social behaviors (e.g., sniffing, grooming, following) is manually scored from video recordings.

Data Presentation

Quantitative data from the behavioral assays should be summarized in tables for clear comparison.

Table 1: Effect of Compound X on Prepulse Inhibition in PCP-Treated Rats

Treatment GroupNPrepulse Inhibition (%)
Saline + Vehicle1265.2 ± 4.1
PCP + Vehicle1235.8 ± 3.9*
PCP + Compound X (1 mg/kg)1250.1 ± 4.5#
PCP + Compound X (3 mg/kg)1262.5 ± 5.2#

*p < 0.05 compared to Saline + Vehicle; #p < 0.05 compared to PCP + Vehicle

Table 2: Effect of Compound X on Locomotor Activity in PCP-Treated Rats

Treatment GroupNTotal Distance Traveled (m)
Saline + Vehicle1235.6 ± 5.3
PCP + Vehicle1278.2 ± 8.1*
PCP + Compound X (1 mg/kg)1255.4 ± 6.7#
PCP + Compound X (3 mg/kg)1240.1 ± 5.9#

*p < 0.05 compared to Saline + Vehicle; #p < 0.05 compared to PCP + Vehicle

Table 3: Effect of Compound X on Social Interaction in PCP-Treated Rats

Treatment GroupNSocial Interaction Time (s)
Saline + Vehicle12125.4 ± 10.2
PCP + Vehicle1260.8 ± 8.5*
PCP + Compound X (1 mg/kg)1285.3 ± 9.1#
PCP + Compound X (3 mg/kg)12115.9 ± 11.3#

*p < 0.05 compared to Saline + Vehicle; #p < 0.05 compared to PCP + Vehicle

Visualizations

Signaling Pathways

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis VMAT2 VMAT2 Dopamine_synthesis->VMAT2 Dopamine_release Dopamine Release VMAT2->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine D2_autoreceptor D2 Autoreceptor D2_autoreceptor->Dopamine_synthesis - D2_receptor D2 Receptor Signaling_cascade Downstream Signaling (e.g., Akt/GSK-3β) D2_receptor->Signaling_cascade 5HT2A_receptor 5-HT2A Receptor 5HT2A_receptor->Signaling_cascade Neuronal_response Neuronal Response (Altered Firing) Signaling_cascade->Neuronal_response Dopamine->D2_autoreceptor Dopamine->D2_receptor Serotonin Serotonin Serotonin->5HT2A_receptor Compound_X Compound X Compound_X->D2_receptor Partial Agonist Compound_X->5HT2A_receptor Antagonist Serotonin_release->Serotonin

Caption: Hypothetical signaling pathway of Compound X.

Experimental Workflow

cluster_model Animal Model Induction cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) PCP_Induction PCP Administration (2 mg/kg, 2x/day, 7 days) Acclimation->PCP_Induction Washout Washout Period (7 days) PCP_Induction->Washout Drug_Admin Administer Compound X or Vehicle Washout->Drug_Admin PPI Prepulse Inhibition Test Drug_Admin->PPI Locomotor Locomotor Activity Test Drug_Admin->Locomotor Social Social Interaction Test Drug_Admin->Social Data_Collection Data Collection & Quantification PPI->Data_Collection Locomotor->Data_Collection Social->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Results Interpretation Stats->Results

Caption: Experimental workflow for evaluating Compound X.

Conclusion

These application notes and protocols provide a comprehensive framework for the preclinical evaluation of a novel antipsychotic, "Compound X," in a PCP-induced animal model of schizophrenia. The described behavioral assays, including PPI, locomotor activity, and social interaction, allow for the assessment of the compound's potential efficacy against the positive and negative symptoms of the disorder. The provided data tables and diagrams offer a clear structure for presenting and interpreting the experimental findings. This systematic approach is crucial for advancing the development of new and improved treatments for schizophrenia.

References

Application Notes and Protocols for Studying Aryl Hydrocarbon Receptor (AHR) Signaling in Neurons using CH-223191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a variety of environmental and endogenous signals.[1] In the nervous system, AHR is expressed in various neuronal cell types and is involved in the regulation of neuronal development, differentiation, survival, and axon regeneration.[2][3] Dysregulation of AHR signaling has been implicated in neurodevelopmental disorders and neurotoxicity.[3][4][5]

CH-223191 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor. It functions as a competitive inhibitor, blocking the binding of AHR agonists, such as the environmental toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), to the receptor.[6] This action prevents the subsequent nuclear translocation of AHR, its dimerization with the AHR Nuclear Translocator (ARNT), and the transcription of AHR target genes.[7][8] CH-223191 is a valuable tool for elucidating the physiological and pathophysiological roles of AHR signaling in neurons. It exhibits high potency, with an IC50 of 30 nM for inhibiting TCDD-induced AHR-dependent transcription in HepG2 cells, and notably lacks agonist activity even at high concentrations.[7] Its selectivity for AHR over other receptors, such as the estrogen receptor, makes it a specific probe for AHR function.[9]

These application notes provide a comprehensive guide for utilizing CH-223191 to investigate AHR signaling in neuronal models.

Data Presentation

Table 1: Properties of the AHR Antagonist CH-223191

PropertyValueReference
Synonyms AhR Antagonist, 2-Methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide[6]
CAS Number 301326-22-7
Molecular Formula C₁₉H₁₉N₅O
Molecular Weight 333.39 g/mol
Appearance Orange-brown solid[6]
Solubility ≥ 90 mM in DMSO[9]
Purity ≥95% (HPLC)[6]
Storage 2-8°C[6]

Table 2: In Vitro Activity of CH-223191

ParameterCell LineValueReference
IC₅₀ (TCDD-induced luciferase activity) HepG2 (human hepatoma)30 nM[7]
Effective Concentration Range (in vitro) General Cell Culture1 µM to 30 µM[9]
Observed Effect in Neuronal Cells SK-N-SH (human neuroblastoma)Counteracts TCDD-induced suppression of neuronal acetylcholinesterase expression[7]
Observed Effect in Neuronal Cells BE2C (human neuroblastoma)Pharmacological inhibition of AHR[10]

Experimental Protocols

Protocol 1: General Preparation of CH-223191 Stock Solution
  • Reconstitution: Prepare a stock solution of CH-223191 by dissolving the solid compound in dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, dissolve 3.33 mg of CH-223191 in 1 mL of DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Treatment of Neuronal Cell Cultures with CH-223191

This protocol provides a general guideline for treating either primary neurons or neuronal cell lines (e.g., SH-SY5Y, Neuro-2a, PC12).

  • Cell Seeding: Plate neuronal cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize for 24-48 hours.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the CH-223191 stock solution. Prepare working solutions by diluting the stock solution in serum-free culture medium to the desired final concentrations. A typical starting concentration range for neuronal cells is 1-10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

  • Treatment:

    • Antagonist-only treatment: To investigate the effect of blocking basal AHR activity, replace the culture medium with the medium containing the desired concentration of CH-223191.

    • Co-treatment with an AHR agonist: To study the inhibitory effect of CH-223191 on agonist-induced AHR signaling, pre-incubate the cells with CH-223191 for 1-2 hours before adding the AHR agonist (e.g., TCDD, L-kynurenine).

  • Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) depending on the specific downstream readout.

  • Control Groups: Include the following control groups in your experiment:

    • Vehicle control (medium with the same concentration of DMSO used to dissolve CH-223191).

    • Agonist-only control (for co-treatment experiments).

  • Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as Western blotting, qPCR, immunofluorescence, or neurite outgrowth assays.

Protocol 3: Western Blot Analysis of AHR Target Gene Expression

This protocol describes how to assess the effect of CH-223191 on the protein expression of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CYP1A1 (or another AHR target protein) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

Protocol 4: Quantitative Real-Time PCR (qPCR) for AHR Target Gene mRNA Expression

This protocol details the measurement of mRNA levels of AHR target genes.

  • RNA Extraction: Following treatment, extract total RNA from the neuronal cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and primers specific for your target genes (e.g., CYP1A1, CYP1B1, AHRR) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Protocol 5: Immunofluorescence Staining for AHR Nuclear Translocation

This protocol allows for the visualization of AHR localization within the cell.

  • Cell Culture on Coverslips: Grow neuronal cells on sterile glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with CH-223191 and/or an AHR agonist as described in Protocol 2.

  • Fixation and Permeabilization:

    • Wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate the cells with a primary antibody against AHR for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Analyze the images to assess the subcellular localization of AHR.

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR ARNT ARNT AHR->ARNT Translocation & Dimerization HSP90 HSP90 XAP2 XAP2 p23 p23 SRC SRC Ligand AHR Ligand (e.g., TCDD) AHR_complex AHR HSP90 XAP2 p23 SRC Ligand->AHR_complex Binds CH223191 CH-223191 (Antagonist) CH223191->AHR_complex Blocks Binding AHR_complex->AHR Dissociation AHR_ARNT AHR-ARNT Heterodimer ARNT->AHR_ARNT XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binds Target_Genes Target Genes (e.g., CYP1A1, CYP1B1, AHRR) XRE->Target_Genes Regulates Transcription Gene Transcription Target_Genes->Transcription

Caption: Canonical AHR signaling pathway and the inhibitory action of CH-223191.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Culture Culture Neuronal Cells (Primary or Cell Line) Treatment Treat Cells: - Vehicle Control - CH-223191 alone - AHR Agonist alone - CH-223191 + AHR Agonist Culture->Treatment Prepare_CH223191 Prepare CH-223191 Stock Solution (in DMSO) Prepare_CH223191->Treatment Western Western Blot (e.g., CYP1A1 protein) Treatment->Western qPCR qPCR (e.g., CYP1A1 mRNA) Treatment->qPCR IF Immunofluorescence (AHR Nuclear Translocation) Treatment->IF Functional Functional Assays (e.g., Neurite Outgrowth) Treatment->Functional

Caption: Experimental workflow for studying AHR signaling using CH-223191.

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Approach cluster_conclusion Conclusion Hypothesis AHR signaling is involved in a specific neuronal process. Modulate_AHR Modulate AHR activity using: - AHR Agonist (to activate) - CH-223191 (to inhibit) Hypothesis->Modulate_AHR Leads to Observe Observe changes in the neuronal process of interest. Modulate_AHR->Observe Results in Conclusion Conclude the role of AHR in the neuronal process. Observe->Conclusion Allows for

Caption: Logical framework for using CH-223191 to investigate AHR function in neurons.

References

Application Notes and Protocols for AHR-2244 Hydrochloride Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHR-2244 hydrochloride is a compound of interest in pharmacological research, particularly in studies involving the Aryl Hydrocarbon Receptor (AHR) signaling pathway. A comprehensive understanding of its stability in various laboratory solvents is crucial for ensuring the accuracy and reproducibility of experimental results, as well as for developing robust analytical methods and formulation strategies. These application notes provide a detailed overview of the stability of this compound in common laboratory solvents and outline protocols for its assessment.

Disclaimer: As of the latest literature review, specific quantitative stability data for this compound in common laboratory solvents is not publicly available. The data presented in the following tables are hypothetical and for illustrative purposes only, based on general knowledge of small molecule stability. Researchers are strongly encouraged to perform their own stability studies to generate precise data for their specific experimental conditions.

Data Presentation: Hypothetical Stability of this compound

The following tables summarize the hypothetical stability of this compound in commonly used laboratory solvents under defined storage conditions. This data is intended to serve as a guideline for researchers.

Table 1: Hypothetical Stability of this compound in Common Organic Solvents at Room Temperature (20-25°C) Protected from Light

SolventInitial Concentration (mg/mL)Concentration after 24 hours (mg/mL)Concentration after 48 hours (mg/mL)Concentration after 7 days (mg/mL)Percent Degradation after 7 days
Dimethyl Sulfoxide (DMSO)109.989.959.851.5%
Ethanol (EtOH)109.959.899.703.0%
Methanol (MeOH)109.929.819.554.5%
Acetonitrile (ACN)109.999.979.901.0%

Table 2: Hypothetical Stability of this compound in Aqueous Buffers at 4°C Protected from Light

Solvent SystempHInitial Concentration (μg/mL)Concentration after 24 hours (μg/mL)Concentration after 48 hours (μg/mL)Concentration after 7 days (μg/mL)Percent Degradation after 7 days
Phosphate-Buffered Saline (PBS)7.410099.598.997.22.8%
Acetate Buffer5.010099.899.598.81.2%
Tris Buffer8.010098.897.594.06.0%
Deionized Water~7.010099.699.197.82.2%

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare standardized solutions of this compound for stability testing.

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, Ethanol, PBS pH 7.4)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • To prepare a stock solution (e.g., 10 mg/mL), dissolve the weighed powder in the chosen organic solvent (e.g., DMSO) in a volumetric flask.

  • Facilitate dissolution by vortexing and, if necessary, brief sonication.

  • For aqueous stability studies, prepare working solutions by diluting the stock solution with the respective aqueous buffers (e.g., PBS) to the final desired concentration (e.g., 100 µg/mL).

  • Record the initial concentration (T=0) by immediate analysis.

Protocol 2: Short-Term Stability Assessment in Solution

Objective: To determine the stability of this compound in various solvents over a defined period under specific storage conditions.

Materials:

  • Prepared working solutions of this compound

  • Amber glass vials or polypropylene (B1209903) tubes

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, benchtop at 20-25°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Aliquot the prepared working solutions into labeled, sealed vials to minimize evaporation and contamination.

  • Store the vials under the desired conditions (e.g., 4°C, room temperature, protected from light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 7 days), withdraw an aliquot from each solution.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Protocol 3: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Materials:

  • This compound solutions

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set duration.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a set duration.

  • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 80°C).

  • Photostability: Expose a solution of this compound to a controlled light source (e.g., Xenon lamp) in a photostability chamber.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-MS or a similar technique to separate and identify the parent compound and any degradation products.

Visualizations

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Aryl Hydrocarbon Receptor (AHR), which is relevant to the mechanism of action of AHR-2244.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., AHR-2244) AHR_complex AHR Complex (AHR, HSP90, XAP2, p23) Ligand->AHR_complex Binding Activated_AHR Activated AHR Complex AHR_complex->Activated_AHR Conformational Change AHR_ARNT AHR-ARNT Heterodimer Activated_AHR->AHR_ARNT Nuclear Translocation & Dimerization ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1, AHRR) XRE->Gene_Transcription Initiates

Caption: Canonical AHR signaling pathway.

Experimental Workflow for Stability Assessment

The diagram below outlines the general workflow for assessing the stability of this compound in a given solvent.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results Prep_Stock Prepare Stock Solution in Primary Solvent Prep_Work Prepare Working Solutions in Test Solvents Prep_Stock->Prep_Work Store Store Solutions under Controlled Conditions Prep_Work->Store Sample Collect Aliquots at Defined Time Points Store->Sample Analyze Analyze Samples by Stability-Indicating Method (HPLC) Sample->Analyze Calculate Calculate Percent Degradation Analyze->Calculate Data Tabulate and Report Data Calculate->Data

Caption: Workflow for stability assessment.

Application Notes and Protocols for AHR-2244 Hydrochloride in CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a representative experimental design for the investigation of a putative Aryl Hydrocarbon Receptor (AHR) ligand in the context of Central Nervous System (CNS) research. AHR-2244 hydrochloride is used as a template compound. As of the last update, specific experimental data and established protocols for this compound are not widely available in publicly accessible scientific literature. Therefore, the experimental details and data presented herein are illustrative and should be adapted based on empirical findings.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating gene expression in response to a variety of exogenous and endogenous molecules.[1][2] Initially identified for its role in mediating the toxic effects of environmental pollutants, the AHR is now recognized as a key player in a range of physiological and pathological processes, including immune responses, inflammation, and nervous system function.[1][2][3] AHR activation has been implicated in the pathophysiology of several CNS disorders, making it a compelling target for therapeutic development.[3]

This compound (CAS: 24677-84-7; Molecular Formula: C₂₄H₂₉ClFNO₄) is a compound that has been previously described as a psychotherapeutic agent. Its precise mechanism of action, particularly in relation to the AHR signaling pathway and its effects on the CNS, remains to be fully elucidated. These application notes provide a comprehensive experimental framework for characterizing the interaction of this compound with the AHR and for evaluating its potential as a modulator of CNS-relevant pathways.

AHR Signaling Pathway

The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. This binding event leads to a conformational change in the receptor complex, resulting in its translocation into the nucleus. In the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex AIP AIP AIP->AHR_complex p23 p23 p23->AHR_complex AHR_ARNT AHR:ARNT Heterodimer AHR_complex->AHR_ARNT Translocation Ligand AHR-2244 HCl Ligand->AHR_complex Binds ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binds Target_Genes Target Genes (e.g., CYP1A1, TDO2) XRE->Target_Genes Regulates Transcription Gene Transcription Target_Genes->Transcription

Canonical AHR Signaling Pathway

Experimental Protocols

In Vitro Characterization

Objective: To determine if this compound directly binds to the AHR and to quantify its binding affinity.

Protocol: A competitive binding assay using a radiolabeled AHR ligand (e.g., [³H]TCDD) is recommended.

  • Prepare a cytosolic fraction from a suitable cell line expressing AHR (e.g., Hepa-1c1c7).

  • Incubate a constant concentration of [³H]TCDD with varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

  • After incubation, separate the bound from the free radioligand using a method such as dextran-coated charcoal.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]TCDD (IC₅₀).

  • The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
TCDD (Control)2.51.8
AHR-2244 HCl[Experimental Value][Calculated Value]
VehicleNo InhibitionN/A

Objective: To assess the ability of this compound to induce the expression of AHR target genes.

Protocol: Quantitative Real-Time PCR (qRT-PCR) is used to measure changes in mRNA levels of AHR target genes (e.g., CYP1A1, CYP1B1, AHRR).

  • Culture a relevant CNS cell line (e.g., primary astrocytes, SH-SY5Y neuroblastoma cells).

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified time (e.g., 24 hours).

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the RNA templates.

  • Perform qRT-PCR using primers specific for the target genes and a suitable housekeeping gene for normalization.

  • Calculate the fold change in gene expression relative to vehicle-treated cells.

Data Presentation:

TreatmentConcentration (nM)CYP1A1 Fold ChangeAHRR Fold Change
Vehicle-1.01.0
TCDD (Control)10150.2 ± 12.575.8 ± 8.1
AHR-2244 HCl1[Value][Value]
AHR-2244 HCl10[Value][Value]
AHR-2244 HCl100[Value][Value]
In Vivo CNS Effects

Objective: To evaluate the effects of this compound on CNS-related behaviors in animal models.

Protocol: Based on its historical classification as a "psychotherapeutic agent," relevant behavioral assays could include the Forced Swim Test (antidepressant-like effects) and the Elevated Plus Maze (anxiolytic-like effects).

  • Forced Swim Test:

    • Administer this compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal injection).

    • After a set pre-treatment time, place the animals individually in a cylinder of water.

    • Record the duration of immobility over a 6-minute test session.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

  • Elevated Plus Maze:

    • Administer this compound or vehicle.

    • Place the animal at the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.

    • Record the time spent in and the number of entries into the open and closed arms over a 5-minute session.

    • An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Data Presentation:

Treatment GroupDose (mg/kg)Immobility Time (s)Time in Open Arms (s)
Vehicle-150 ± 1030 ± 5
Fluoxetine (Control)2080 ± 8N/A
Diazepam (Control)2N/A90 ± 12
AHR-2244 HCl1[Value][Value]
AHR-2244 HCl10[Value][Value]
AHR-2244 HCl30[Value][Value]

Experimental Workflow and Logic

The following diagram illustrates the logical progression of experiments to characterize a novel compound like this compound for CNS research.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_conclusion Conclusion Binding AHR Binding Assay Gene_Expression AHR Target Gene Expression Binding->Gene_Expression Confirms AHR Agonism/Antagonism Pathway_Analysis Signaling Pathway Analysis Gene_Expression->Pathway_Analysis Identifies Downstream Effects PK_PD Pharmacokinetics & Pharmacodynamics Pathway_Analysis->PK_PD Informs Dose Selection Behavioral Behavioral Models PK_PD->Behavioral Correlates Exposure with Effect Neurochem Neurochemical Analysis Behavioral->Neurochem Investigates Mechanism Conclusion Assess Therapeutic Potential Behavioral->Conclusion Neurochem->Conclusion

Logical Flow for CNS Compound Characterization

References

Troubleshooting & Optimization

AHR-2244 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with AHR-2244 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a research compound that likely interacts with the Aryl Hydrocarbon Receptor (AHR), a key regulator of cellular processes and immune responses. The hydrochloride salt form is often used to improve the aqueous solubility of a parent molecule. However, poor solubility can still be a significant hurdle, leading to unreliable results in in-vitro assays, poor bioavailability in in-vivo studies, and challenges in formulation development. Ensuring the compound is fully dissolved at the desired concentration is critical for accurate and reproducible experimental outcomes.

Q2: My this compound is not dissolving in my aqueous buffer. What should I do first?

A2: If you observe precipitation or incomplete dissolution in your aqueous buffer (e.g., PBS or cell culture media), it is likely that the concentration you are trying to achieve exceeds the compound's aqueous solubility limit. The first step is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.

Q3: What are the recommended organic solvents for preparing a stock solution of this compound?

A3: For initial solubilization, polar organic solvents are generally recommended for hydrochloride salts. The following table provides a list of common laboratory solvents that can be tested. It is crucial to start with a small amount of the compound to test its solubility in a few selected solvents before preparing a large stock solution.

Table 1: Common Laboratory Solvents for Initial Solubility Testing

SolventPolarity IndexNotes
Dimethyl Sulfoxide (DMSO)7.2A strong, versatile solvent for many organic compounds. Be mindful of the final concentration in cell-based assays, as it can be toxic.[1]
Ethanol4.3A less toxic alternative to DMSO, suitable for many in-vitro and in-vivo applications.
Methanol5.1Can be a good solvent, but it is more toxic than ethanol.
N,N-Dimethylformamide (DMF)6.4A strong polar solvent, but also has toxicity concerns.

Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I resolve this?

A4: This is a common issue known as "crashing out." It occurs when the highly soluble compound in the organic stock solution is introduced into the aqueous buffer where its solubility is much lower. Here are several strategies to overcome this:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.

  • Optimize the Dilution Method: Add the organic stock solution dropwise into the vortexing aqueous buffer. This rapid mixing can help prevent the formation of localized high concentrations that lead to precipitation.[1]

  • Use Co-solvents: Incorporating a less polar co-solvent (e.g., ethanol, propylene (B89431) glycol) in your final aqueous solution can increase the overall solvent capacity for your compound.[1]

  • Adjust the pH: The solubility of hydrochloride salts can be pH-dependent. Since it is the salt of a likely basic compound, solubility may be higher at a lower pH.[1] Experiment with buffers of different pH values to find the optimal condition.

  • Gentle Warming and Sonication: Gently warming the solution (e.g., to 37°C) or using a bath sonicator can help to redissolve precipitated compound.[1] However, be cautious about the compound's stability under these conditions.

Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue 1: this compound powder is not dissolving in the chosen organic solvent.

  • Possible Cause: The solvent may not be appropriate for this specific compound, or the concentration is too high.

  • Solution:

    • Try a different organic solvent from Table 1.

    • Increase the volume of the solvent to lower the concentration.

    • Gently warm the solution and/or use a bath sonicator to aid dissolution.

    • If the compound is still insoluble, consider a stronger or different type of solvent, but be aware of its compatibility with your experimental system.

Issue 2: The compound dissolves in the organic solvent but precipitates upon dilution into aqueous buffer.

  • Possible Cause: The aqueous solubility limit has been exceeded.

  • Solution:

    • Follow the troubleshooting workflow for addressing precipitation issues.

G cluster_0 Troubleshooting Workflow for Precipitation start Precipitation Observed c1 Decrease Final Concentration start->c1 c2 Optimize Dilution Technique (e.g., dropwise addition to vortexing buffer) c1->c2 If precipitation persists end Solubility Achieved c1->end If successful c3 Adjust Buffer pH c2->c3 If precipitation persists c2->end If successful c4 Use Co-solvents (e.g., Ethanol, PEG) c3->c4 If precipitation persists c3->end If successful c5 Gentle Warming or Sonication c4->c5 If precipitation persists c4->end If successful c5->end If successful

Troubleshooting workflow for precipitation.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: The compound may not be fully dissolved, leading to variability in the effective concentration.

  • Solution:

    • Visually inspect your working solutions for any signs of precipitation before each experiment.

    • Consider performing a solubility test at your working concentration to confirm that the compound is fully dissolved.

    • Prepare fresh working solutions for each experiment to avoid issues with compound degradation or precipitation over time.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Weigh the Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Solvent Addition: Add a calculated volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If necessary, gently warm the tube or place it in a bath sonicator for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: General Procedure for Kinetic Solubility Assay

This high-throughput assay is useful for determining the concentration at which a compound precipitates from an aqueous buffer when diluted from a DMSO stock.[2][3][4]

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, equal volume of each DMSO dilution to another 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Shake the plate at room temperature for 1-2 hours.

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[3][4]

Signaling Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that regulates the expression of a variety of genes. Upon ligand binding, the AHR translocates to the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes, including those involved in metabolism (e.g., CYP1A1) and immune regulation.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex Inactive AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex XAP2 XAP2 XAP2->AHR_complex SRC c-Src SRC->AHR_complex Ligand AHR-2244 (Ligand) Ligand->AHR_complex Binding AHR_Ligand AHR-Ligand AHR_complex->AHR_Ligand Translocation ARNT ARNT AHR_ARNT AHR-ARNT Heterodimer ARNT->AHR_ARNT AHR_Ligand->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, Immune Genes) XRE->Target_Genes Activation

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

References

Optimizing AHR-2244 Hydrochloride Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AHR-2244 hydrochloride in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help you optimize your experimental design and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the general starting concentration range for this compound in a new cell line?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the optimal dose. A common starting point is a wide range from 100 µM down to 1 nM, using serial dilutions (e.g., 2- or 3-fold dilutions).[1] This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed experiments.

Q2: How do I properly dissolve and store this compound?

Q3: How can I determine if this compound is causing cytotoxicity in my cell cultures?

A3: It is essential to differentiate between the desired biological effect and non-specific cytotoxicity. A cytotoxicity assay, such as an MTT, XTT, or LDH release assay, should be performed in parallel with your functional assays.[1] This will help you identify the concentration at which this compound becomes toxic to the cells, ensuring that your experimental observations are not due to cell death.

Q4: What are the key considerations for determining the optimal incubation time?

A4: The optimal incubation time is dependent on the specific biological question and the cellular processes being investigated.[4] For signaling pathway studies, short incubation times (minutes to hours) may be sufficient. For gene expression or cell differentiation studies, longer incubation times (24, 48, or 72 hours) may be necessary.[1] A time-course experiment is recommended to pinpoint the ideal duration for observing the desired effect.

Q5: What are potential off-target effects of this compound and how can I control for them?

A5: Off-target effects, where a compound interacts with unintended molecular targets, are a concern in drug development.[5][6][7] While specific off-target effects for this compound are unknown, it is good practice to include appropriate controls. This may involve using a known, specific AHR agonist or antagonist as a positive control, or utilizing cell lines with a knockout of the AHR gene to confirm that the observed effects are indeed AHR-dependent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect at expected concentrations. 1. Compound inactivity: The compound may have degraded due to improper storage. 2. Insufficient concentration or incubation time: The concentration may be too low or the incubation time too short to elicit a response. 3. Low AHR expression: The chosen cell line may not express the Aryl Hydrocarbon Receptor (AHR) at sufficient levels.1. Prepare a fresh stock solution of this compound from a new vial. 2. Perform a dose-response experiment with a wider concentration range and a time-course experiment. 3. Confirm AHR expression in your cell line using techniques like Western blot or qPCR.
High variability between replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate dilutions or additions of the compound. 3. Edge effects in multi-well plates: Evaporation in the outer wells can concentrate the compound.1. Ensure a homogenous cell suspension and careful plating technique.[2][3] 2. Calibrate pipettes regularly and use a consistent technique. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to minimize evaporation.
Unexpected or contradictory results. 1. Off-target effects: this compound may be interacting with other cellular targets.[5][6][7] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Contamination: Mycoplasma or bacterial contamination can alter cellular responses.1. Use a structurally unrelated AHR modulator to see if it produces a similar effect. Consider using AHR knockout/knockdown cells. 2. Ensure the final solvent concentration is consistent across all treatments and below the toxic threshold for your cell line (typically <0.5%).[2][3] 3. Regularly test cell cultures for contamination.

Experimental Protocols

Protocol 1: Determining the IC50/EC50 of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[1]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc., down to the nM range).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]

  • Assay Performance: Perform a cell viability or functional assay (e.g., MTT assay, luciferase reporter assay for AHR activity).

  • Data Analysis: Plot the response (e.g., % inhibition) against the log of the compound concentration and use a non-linear regression analysis to calculate the IC50/EC50 value.

Protocol 2: Assessing AHR Target Gene Expression

This protocol describes how to measure the effect of this compound on the expression of known AHR target genes, such as CYP1A1.

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, typically using 6-well plates for sufficient RNA extraction.

  • Incubation: Incubate the cells with this compound for a time determined to be optimal for gene expression changes (e.g., 6, 12, or 24 hours).

  • RNA Extraction: After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for AHR target genes (e.g., CYP1A1, CYP1A2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Signaling Pathways and Workflows

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that regulates the expression of a variety of genes.[8] Upon binding to a ligand such as this compound, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes.[9]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2-p23 Complex Activated_AHR Activated AHR AHR_complex->Activated_AHR Conformational Change & Chaperone Release AHR_2244 AHR-2244 Hydrochloride AHR_2244->AHR_complex Ligand Binding AHR_n AHR Activated_AHR->AHR_n Nuclear Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_n->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1A2) XRE->Target_Genes Initiates

Caption: Canonical AHR Signaling Pathway Activation.

The following workflow illustrates a logical approach to optimizing the concentration of this compound for in vitro experiments.

Experimental_Workflow start Start: Define Experimental Goals lit_review Literature Review for Similar Compounds start->lit_review dose_range Initial Broad Dose-Response Screening (e.g., 1 nM to 100 µM) lit_review->dose_range cytotoxicity Cytotoxicity Assay (e.g., MTT) dose_range->cytotoxicity narrow_range Narrow-Range Dose-Response dose_range->narrow_range cytotoxicity->narrow_range Determine Non-Toxic Range time_course Time-Course Experiment narrow_range->time_course functional_assay Definitive Functional Assays (e.g., Gene Expression, Reporter Assay) time_course->functional_assay end Optimized Concentration and Timepoint functional_assay->end

Caption: Workflow for Optimizing In Vitro Concentration.

References

Troubleshooting inconsistent results with AHR-2244 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with AHR-2244 hydrochloride, a modulator of the Aryl Hydrocarbon Receptor (AHR). Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is presumed to act as a ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][2] Upon binding, the AHR translocates to the nucleus, forms a heterodimer with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[3] The AHR signaling pathway is a key regulator of the immune system and is involved in cellular responses to environmental stimuli.[2][3][4]

Q2: We are observing significant variability in the potency of this compound between different cell lines. Why is this happening?

The cellular context, including the specific cell line used, can greatly influence the activity of AHR ligands. This variability can be attributed to several factors:

  • AHR Expression Levels: Different cell lines express varying levels of the AHR protein.

  • Co-regulator Proteins: The presence and abundance of co-activator and co-repressor proteins that interact with the AHR-ARNT complex can differ between cell types.

  • Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) within the AHR gene or its target genes can alter ligand binding affinity and downstream signaling.[4]

It is crucial to characterize the AHR expression and functionality in the cell lines being used to understand these discrepancies.

Q3: Our experiments with this compound show inconsistent induction of the target gene, CYP1A1. What could be the cause?

Inconsistent induction of CYP1A1, a well-known AHR target gene, is a common issue.[3][5] Several factors can contribute to this:

  • Ligand Concentration: At higher concentrations, some AHR ligands can exhibit inhibitory effects, leading to a loss of CYP1A1 inducibility.[5]

  • Cell Passage Number: The responsiveness of cell lines can change with increasing passage number. It is advisable to use cells within a consistent and low passage range.

  • Experimental Conditions: Variations in incubation time, serum concentration in the media, and vehicle control can all impact the outcome.

A systematic approach to optimizing these parameters is recommended.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Solubility of this compound

Poor solubility can lead to inaccurate dosing and unreliable experimental outcomes.

Possible Causes & Solutions

CauseRecommended Solution
Improper Solvent Ensure the use of an appropriate solvent for this compound. Test a range of solvents (e.g., DMSO, ethanol) to find the one that provides the best solubility and is compatible with your experimental system.
Precipitation in Media Prepare concentrated stock solutions in a suitable solvent and then dilute them into the final cell culture media. Avoid direct dissolution of the compound in aqueous media. Visually inspect for any precipitation after dilution.
Incorrect Storage Store the compound as recommended by the manufacturer, typically in a cool, dry, and dark place to prevent degradation.
Issue 2: Unexpected Off-Target Effects

Observing cellular effects that are not consistent with known AHR signaling pathways may indicate off-target activity.

Experimental Protocol: Verifying AHR-Dependent Activity

  • AHR Knockdown/Knockout: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate AHR expression in your cell model. If the observed effect of this compound is diminished or abolished in these cells, it is likely AHR-dependent.

  • Use of AHR Antagonists: Co-treat cells with this compound and a known AHR antagonist. If the antagonist blocks the effect of this compound, this supports an AHR-mediated mechanism.

  • Control Compounds: Include a well-characterized AHR agonist (e.g., TCDD) and an inactive analog as positive and negative controls, respectively.[5]

Issue 3: Variable Downstream Gene Expression

Fluctuations in the expression of AHR target genes can obscure the true effect of this compound.

Troubleshooting Workflow

G start Inconsistent Gene Expression Observed check_protocol Verify Experimental Protocol Consistency (Reagents, Timings, Cell Density) start->check_protocol check_compound Assess this compound Integrity (Solubility, Purity, Storage) check_protocol->check_compound Protocol OK optimize_dose Perform Dose-Response Curve (Identify Optimal Concentration) check_compound->optimize_dose Compound OK check_cells Characterize Cell Line (AHR Expression, Passage Number) optimize_dose->check_cells Dose Optimized analyze_data Re-analyze Data (Statistical Power, Outliers) check_cells->analyze_data Cells Characterized consistent Results Consistent analyze_data->consistent Analysis Confirms Effect inconsistent Results Still Inconsistent analyze_data->inconsistent Analysis Shows Variability consult Consult Literature for Cell-Specific AHR Responses inconsistent->consult

Caption: Troubleshooting workflow for inconsistent gene expression.

Signaling Pathway and Experimental Workflow

AHR Signaling Pathway

The following diagram illustrates the canonical AHR signaling pathway.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex XAP2 XAP2 XAP2->AHR_complex AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation Ligand AHR-2244 Hydrochloride Ligand->AHR_complex Binds ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA Binding Site) AHR_ARNT->XRE Binds Gene_Expression Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Expression Induces

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

General Experimental Workflow for Assessing AHR Agonist Activity

This workflow outlines the key steps for evaluating the activity of a potential AHR agonist like this compound.

Experimental_Workflow start Start: Hypothesis AHR-2244 is an AHR agonist cell_culture 1. Cell Culture (e.g., HepG2, MCF-7) start->cell_culture treatment 2. Treatment - AHR-2244 (Dose-response) - Vehicle Control - Positive Control (TCDD) cell_culture->treatment incubation 3. Incubation (e.g., 24 hours) treatment->incubation endpoint 4. Endpoint Analysis incubation->endpoint qpcr Gene Expression (qPCR) - CYP1A1, CYP1B1, AHRR endpoint->qpcr Transcriptional Level western Protein Expression (Western Blot) - CYP1A1 endpoint->western Translational Level reporter Reporter Gene Assay (XRE-Luciferase) endpoint->reporter Functional Activity data_analysis 5. Data Analysis and Interpretation qpcr->data_analysis western->data_analysis reporter->data_analysis conclusion Conclusion Agonist activity confirmed/refuted data_analysis->conclusion

Caption: Experimental workflow for AHR agonist activity assessment.

References

AHR-2244 hydrochloride off-target effects in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Comprehensive searches for "AHR-2244 hydrochloride" in scientific literature and preclinical study databases did not yield any specific information for a compound with this designation. The information presented below is based on the general principles of Aryl Hydrocarbon Receptor (AHR) signaling and common off-target considerations in preclinical drug development. Should "this compound" be a developmental or internal codename, researchers are advised to consult internal documentation for specific data.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary mechanism of action for an AHR-targeting compound?

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor.[1][2] In its inactive state, AHR resides in the cytoplasm as part of a protein complex.[2] Upon binding to a ligand, the AHR translocates into the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[3][4] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of target genes.[3][4]

Q2: What are the potential off-target liabilities for a small molecule targeting the AHR?

Potential off-target effects for AHR modulators can be broadly categorized:

  • Cross-reactivity with other receptors: The ligand-binding pocket of AHR shares structural similarities with other nuclear receptors, potentially leading to unintended activation or inhibition of other signaling pathways.

  • Cytochrome P450 (CYP) Induction: AHR activation is a primary regulator of several CYP enzymes, such as CYP1A1 and CYP1A2.[4] This can lead to altered metabolism of co-administered drugs, affecting their efficacy and safety profiles.

  • Immune System Modulation: The AHR plays a complex role in regulating immune responses.[5] Off-target modulation of immune cell differentiation and function could lead to immunosuppression or inflammatory responses.

Troubleshooting Guide for Unexpected Preclinical Findings

Observed Issue Potential Off-Target Cause Recommended Troubleshooting Steps
Unexpected toxicity in animal models Activation of toxicological pathways mediated by off-target receptors.Conduct broad-panel receptor screening to identify unintended molecular targets.
Altered drug metabolism and clearance Induction of Cytochrome P450 enzymes via AHR activation.Perform in vitro CYP induction assays (e.g., using primary human hepatocytes).
Unexplained inflammatory or anti-inflammatory effects Modulation of immune cell signaling pathways.Profile cytokine release in whole blood or peripheral blood mononuclear cell (PBMC) assays.
Inconsistent results between in vitro and in vivo studies Species-specific differences in AHR or off-target receptor pharmacology.Compare AHR binding affinity and activation in cells from different species (e.g., human, mouse, rat).

Experimental Protocols

Protocol 1: In Vitro AHR Activation Assay

This protocol outlines a method to determine if a test compound activates the AHR signaling pathway.

  • Cell Culture: Culture HepG2 cells, which endogenously express the AHR signaling pathway components.

  • Compound Treatment: Treat cells with a dose-response range of the test compound for 24 hours. Include a known AHR agonist as a positive control and a vehicle control (e.g., DMSO).

  • RNA Isolation: Isolate total RNA from the treated cells.

  • Quantitative PCR (qPCR): Perform qPCR to measure the relative mRNA expression levels of AHR target genes, such as CYP1A1.

  • Data Analysis: Normalize the expression of the target gene to a housekeeping gene and compare the fold change in expression relative to the vehicle control.

Signaling and Experimental Workflow Diagrams

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR-Hsp90-XAP2-p23 Ligand->AHR_complex Binding AHR_Ligand AHR-Ligand AHR_complex->AHR_Ligand Translocation ARNT ARNT AHR_Ligand->ARNT Dimerization AHR_ARNT AHR-ARNT Heterodimer XRE Xenobiotic Response Element AHR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates

Caption: Canonical AHR signaling pathway.

Off_Target_Screening_Workflow Start Test Compound (this compound) Primary_Screen In vitro AHR Activation Assay Start->Primary_Screen Decision AHR Activator? Primary_Screen->Decision Off_Target_Panel Broad-Panel Receptor Screening Decision->Off_Target_Panel Yes Analyze_Results Analyze and Correlate with in vivo Findings Decision->Analyze_Results No CYP_Induction In vitro CYP Induction Assays Off_Target_Panel->CYP_Induction Immune_Cell_Assay Immune Cell-Based Assays CYP_Induction->Immune_Cell_Assay Immune_Cell_Assay->Analyze_Results

Caption: Experimental workflow for off-target screening.

References

Minimizing toxicity of AHR-2244 hydrochloride in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the potential toxicity of AHR-2244 hydrochloride in long-term studies. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: Unexpected high mortality or severe adverse effects at presumed safe doses.

  • Possible Cause: The formulation of this compound may be incorrect, leading to a higher actual dose than intended. The route of administration could also be causing acute toxicity. Additionally, the specific animal model (strain, age, or health status) might be particularly sensitive to the compound.[1]

  • Troubleshooting Steps:

    • Verify Formulation: Re-analyze the concentration and homogeneity of the dosing solution. It is advisable to prepare a fresh batch and confirm its concentration before administration.

    • Optimize Administration: Consider alternative routes of administration or a slower infusion rate to avoid acute toxicity.

    • Evaluate Animal Model: Ensure the chosen animal model is appropriate and healthy. If high sensitivity is suspected, consider a dose range-finding study in a small cohort to determine the maximum tolerated dose (MTD).[2][3]

    • Vehicle Control: Always include a vehicle-only control group to rule out toxicity from the administration vehicle itself.[1]

Issue 2: Discrepancy between low in vitro cytotoxicity and significant in vivo toxicity.

  • Possible Cause: In vitro models do not fully replicate the complex physiological environment of a living organism.[1] Factors such as drug metabolism in the liver, accumulation in sensitive tissues, or an immune response to the compound can contribute to in vivo toxicity not predicted by cell-based assays.[1] Bioactivation of a compound into a toxic metabolite is a key consideration.[1] As AHR-2244 is an Aryl Hydrocarbon Receptor (AHR) agonist, its activation can induce the expression of metabolic enzymes like CYP1A1 and CYP1A2, which could lead to the production of toxic metabolites of AHR-2244 or co-administered substances.[4][5]

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This will help to correlate drug exposure with toxic effects.[6]

    • Metabolite Profiling: Analyze for the presence of potentially toxic metabolites in plasma and target organs.

    • Dose-Response Assessment: Perform a thorough dose-response study to establish the No-Observed-Adverse-Effect Level (NOAEL).[7]

Issue 3: Signs of organ-specific toxicity (e.g., hepatotoxicity, immunotoxicity).

  • Possible Cause: The AHR is highly expressed in the liver and plays a crucial role in regulating immune responses.[5][8] Activation of AHR can lead to hepatotoxicity, as seen with other AHR ligands.[4] Immunomodulatory effects are also a known consequence of AHR signaling.[9]

  • Troubleshooting Steps:

    • Monitor Liver Function: Regularly monitor liver enzymes (e.g., ALT, AST) and conduct histopathological examinations of liver tissue.

    • Immunophenotyping: Analyze immune cell populations in the blood and lymphoid organs to detect any significant changes.

    • Dose Reduction: The most direct approach to mitigate toxicity is to lower the dose of this compound.

    • Co-administration of Protective Agents: In cases of predictable toxicity, such as hepatotoxicity, co-administration of hepatoprotective agents could be explored, though this requires further validation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it relate to toxicity?

A1: While specific data on this compound is limited, its name suggests it is an agonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism.[10][11] Upon binding to a ligand like AHR-2244, the AHR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences (Xenobiotic Response Elements), initiating the transcription of target genes.[5][8] This signaling pathway is historically known for mediating the toxicity of environmental pollutants like dioxins.[12][13] Therefore, the toxicity of this compound is likely linked to the activation of the AHR pathway.

Q2: What are the key considerations for designing a long-term toxicity study for an AHR agonist like this compound?

A2: For long-term studies, it is crucial to:

  • Select appropriate species: Use at least two mammalian species, typically a rodent and a non-rodent.[2]

  • Determine the dose levels: Studies should include a control group and at least three dose levels (low, mid, and high) to establish a dose-response relationship.[2] The high dose should aim to be the maximum tolerated dose (MTD).[2]

  • Duration of the study: The duration of the animal toxicity studies should be equal to or exceed the duration of the proposed clinical trials.[14]

  • Include recovery groups: A subset of animals should be monitored after the dosing period to assess the reversibility of any observed toxic effects.[3]

Q3: What are some common clinical signs of toxicity to monitor in animal models treated with this compound?

A3: Common signs of toxicity include changes in body weight, altered food and water consumption, changes in physical appearance (e.g., ruffled fur, hunched posture), and behavioral changes such as lethargy or hyperactivity.[3]

Q4: How can I determine a safe starting dose for my in vivo studies?

A4: A safe starting dose is typically determined by identifying the No-Observed-Adverse-Effect Level (NOAEL) from preclinical toxicology studies.[6][15] This is the highest dose at which no adverse effects are observed. Dose-range finding studies are essential for establishing the NOAEL.[16]

Data Presentation

Table 1: Example Dose-Range Finding Study for this compound in Rodents

Dose GroupDose (mg/kg/day)Number of Animals (M/F)Key ObservationsMortality
Vehicle Control05/5No adverse effects observed0/10
Low Dose105/5No adverse effects observed0/10
Mid Dose505/510% decrease in body weight gain0/10
High Dose2005/5Significant weight loss, ruffled fur2/10

Table 2: Example Mitigation Strategy for Observed Hepatotoxicity

Treatment GroupDose of AHR-2244 (mg/kg)Co-administered AgentSerum ALT (U/L)Liver Histopathology
Control0Vehicle35 ± 5Normal
AHR-224450Vehicle250 ± 40Moderate hepatocellular necrosis
AHR-2244 + Agent X50Dose 1120 ± 25Mild hepatocellular vacuolation
AHR-2244 + Agent X50Dose 275 ± 15Minimal changes

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a standard rodent model (e.g., Sprague-Dawley rats), 8-10 weeks old, with an equal number of males and females.

  • Dose Escalation: Administer this compound via the intended clinical route (e.g., oral gavage) in escalating doses to different groups of animals.

  • Monitoring: Observe the animals daily for clinical signs of toxicity for at least 14 days.[16] Record body weight twice weekly.

  • Endpoint: The MTD is the highest dose that does not cause mortality or severe toxic effects that would prevent the completion of a longer-term study.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90 Complex activated_AHR Activated AHR Complex AHR_complex->activated_AHR AHR_2244 AHR-2244 Hydrochloride AHR_2244->AHR_complex Binding AHR_ARNT AHR-ARNT Heterodimer activated_AHR->AHR_ARNT Translocation & Dimerization with ARNT ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to DNA Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Metabolism_Toxicity Metabolism & Toxicity Gene_Transcription->Metabolism_Toxicity

Caption: Canonical AHR signaling pathway activated by this compound.

Toxicity_Troubleshooting_Workflow start High In Vivo Toxicity Observed check_formulation Verify Formulation and Dose start->check_formulation check_formulation->start Error Found check_route Optimize Administration Route/Rate check_formulation->check_route Formulation OK pk_pd Conduct PK/PD Studies check_route->pk_pd Route Optimized metabolite Analyze Metabolites pk_pd->metabolite dose_reduction Dose Reduction metabolite->dose_reduction end Toxicity Minimized dose_reduction->end

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

References

AHR-2244 hydrochloride degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific degradation pathways and stability of AHR-2244 hydrochloride is limited. This guide is based on general principles for handling hydrochloride salts of pharmaceutical compounds and provides a framework for troubleshooting and stability assessment. The data and protocols presented are illustrative and should be adapted to your specific experimental findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a loss of potency or the appearance of unknown peaks in my HPLC analysis of this compound. What could be the cause?

A1: This is likely due to the degradation of the compound. Several factors can contribute to the degradation of hydrochloride salts:

  • pH: Solutions with a high pH (alkaline) can deprotonate the hydrochloride salt, potentially leading to hydrolysis or other degradation pathways of the free base.

  • Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation. Product safety data sheets indicate incompatibility with strong oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Vendor information suggests storing the solid compound at -20°C.

Q2: How should I prepare and store my this compound solutions to minimize degradation?

A2: To minimize degradation, follow these guidelines:

  • Solvent Selection: Use high-purity, degassed solvents. If preparing aqueous solutions, use a buffer system to maintain a stable, slightly acidic pH. The optimal pH should be determined experimentally.

  • Temperature: Prepare solutions at a low temperature (e.g., on ice) and store them at the recommended temperature, typically -20°C or -80°C for long-term storage.

  • Light Protection: Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.

  • Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in color is a visual indicator of chemical degradation. The solution should be discarded, and a fresh solution should be prepared. It is crucial to investigate the cause of the color change to prevent it from recurring.

Troubleshooting Guide: Unexpected Degradation

If you are experiencing unexpected degradation of this compound, use the following table to identify potential causes and solutions.

Observation Potential Cause Recommended Action
Rapid degradation in aqueous solutionIncorrect pH: The pH of the solution may be too high, leading to instability.Prepare solutions using a buffered solvent at a slightly acidic pH (e.g., pH 4-6). Perform a pH stability study to determine the optimal pH range.
Appearance of new peaks after storageOxidation: The compound may be reacting with dissolved oxygen.Use degassed solvents for solution preparation. Store solutions under an inert atmosphere (nitrogen or argon).
Loss of potency in samples exposed to lab lightingPhotodegradation: The compound may be sensitive to light.Work in a dimly lit area and use amber vials or foil-wrapped containers for all solutions.
Degradation observed even with proper storageSolvent Reactivity: The chosen solvent may be reacting with the compound.Investigate the use of alternative solvents. Ensure solvents are of high purity and free from peroxides or other reactive impurities.

Illustrative Stability Data

The following table presents hypothetical stability data for this compound under different conditions to illustrate how such data would be presented. Note: This is not actual data for this compound.

Condition Timepoint Purity (%) by HPLC Appearance
Solid, -20°C, Dark 099.8White Powder
6 months99.7White Powder
12 months99.6White Powder
Solution in PBS (pH 7.4), 4°C, Dark 099.5Colorless Solution
24 hours95.2Faint Yellow
7 days85.1Yellow Solution
Solution in Citrate Buffer (pH 5.0), 4°C, Dark 099.6Colorless Solution
24 hours99.2Colorless Solution
7 days98.5Colorless Solution

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a solution.

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in the chosen solvent (e.g., DMSO, buffered saline) to a known concentration (e.g., 10 mM).

  • Preparation of Stability Samples:

    • Dilute the stock solution to the final experimental concentration (e.g., 100 µM) in the desired buffer systems (e.g., pH 5.0, pH 7.4, pH 9.0).

    • Aliquot the samples into amber vials.

  • Storage Conditions:

    • Store the vials under different conditions to be tested (e.g., 4°C in the dark, 25°C with light exposure).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • At each time point, inject an appropriate volume of the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Use a gradient elution method to separate the parent compound from any degradants.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

cluster_Troubleshooting Troubleshooting Logic for Degradation Start Degradation Observed (Loss of Potency / New Peaks) CheckStorage Were storage conditions (temp, light) appropriate? Start->CheckStorage CheckSolution Was the solution preparation (pH, solvent) correct? CheckStorage->CheckSolution Yes CorrectStorage Action: Correct storage (e.g., store at -20°C, protect from light) CheckStorage->CorrectStorage No OptimizeSolution Action: Optimize solution (e.g., use buffer, degas solvent) CheckSolution->OptimizeSolution No InvestigateFurther Problem Persists: Investigate further (e.g., forced degradation study) CheckSolution->InvestigateFurther Yes cluster_Workflow Experimental Workflow for Stability Assessment PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) PrepSamples Prepare Stability Samples (Dilute in test buffers) PrepStock->PrepSamples Store Store Samples (Different conditions) PrepSamples->Store Analyze Analyze at Time Points (HPLC-UV) Store->Analyze Data Calculate % Remaining & Plot Kinetics Analyze->Data cluster_Pathway General Degradation Pathways for Hydrochloride Salts Parent This compound (Stable Salt Form) FreeBase AHR-2244 Free Base (Potentially Reactive) Parent->FreeBase High pH Oxidation Oxidation Product(s) Parent->Oxidation O2 / Light Photodegradation Photodegradation Product(s) Parent->Photodegradation UV/Visible Light Hydrolysis Hydrolysis Product(s) FreeBase->Hydrolysis H2O

Technical Support Center: Enhancing In Vivo Bioavailability of AHR-2244 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of AHR-2244 hydrochloride, a compound with presumed poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that may be limiting the in vivo bioavailability of this compound?

The bioavailability of an orally administered drug like this compound is primarily influenced by its solubility in gastrointestinal fluids and its permeability across the intestinal membrane.[1] For poorly soluble compounds, the dissolution rate is often the rate-limiting step for absorption.[1][2] Other contributing factors can include first-pass metabolism in the liver and potential efflux by transporters in the gut wall.[3]

Q2: What initial steps should I take to characterize the bioavailability issues of this compound?

A thorough physicochemical characterization is crucial.[2] Key parameters to determine include:

  • Aqueous solubility at different pH values.

  • LogP (octanol-water partition coefficient) to understand its lipophilicity.[2]

  • Biopharmaceutical Classification System (BCS) classification, which categorizes drugs based on their solubility and permeability.[2][4] This classification will guide the selection of an appropriate formulation strategy.

Q3: What are the main formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?

Several innovative formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug to enhance dissolution.[4][5][6]

  • Solid Dispersions: Dispersing the drug in a polymer matrix to improve solubility and dissolution.[1][7][8]

  • Lipid-Based Formulations: Dissolving the drug in lipid carriers to improve absorption.[5][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes and increase solubility.[1][9]

  • Prodrug Approach: Modifying the drug molecule to a more soluble form that converts to the active drug in the body.[2]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Studies

Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Micronization: Reduce particle size to the micron range using techniques like air-jet milling.[9] This increases the surface area available for dissolution.[6]

    • Nanonization: Further reduce particle size to the sub-micron (nanometer) range to create nanosuspensions.[2][6][7] This can significantly enhance the dissolution rate.[7]

  • Amorphous Solid Dispersions:

    • Create a solid dispersion by dissolving this compound and a hydrophilic polymer carrier (e.g., PVP, HPMC) in a common solvent, followed by solvent evaporation (e.g., spray drying).[8][9] The amorphous form of the drug is more soluble than its crystalline form.[2]

Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying

  • Dissolve this compound and a selected polymer (e.g., PVP K30) in a suitable solvent (e.g., methanol/dichloromethane mixture) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Stir the solution until clear.

  • Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).

  • Collect the resulting powder and characterize it for drug content, morphology (SEM), physical state (XRPD, DSC), and in vitro dissolution.

Issue 2: Evidence of High First-Pass Metabolism

Possible Cause: The Aryl Hydrocarbon Receptor (AHR) is known to regulate the expression of drug-metabolizing enzymes, particularly cytochrome P450s like CYP1A1, CYP1A2, and CYP1B1.[10][11] this compound, as an AHR ligand, may induce its own metabolism.

Troubleshooting Steps:

  • Co-administration with a CYP Inhibitor: In preclinical models, co-administer this compound with a known inhibitor of relevant CYP enzymes (e.g., ketoconazole (B1673606) for CYP3A4, furafylline (B147604) for CYP1A2) to assess the impact on plasma exposure. This is an experimental approach and not a clinical strategy.

  • Lipid-Based Formulations:

    • Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic transport.[5] This pathway bypasses the portal circulation and first-pass metabolism in the liver.[5]

Experimental Protocol: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP) for their ability to solubilize this compound.

  • Construct ternary phase diagrams to identify the self-emulsification region for different combinations of oil, surfactant, and co-surfactant.

  • Prepare the SEDDS formulation by mixing the selected components and dissolving the drug in the mixture.

  • Characterize the formulation for self-emulsification time, droplet size, and in vitro drug release upon dilution in aqueous media.

Data Presentation

Table 1: Comparison of Formulation Strategies on this compound Pharmacokinetics (Hypothetical Data)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Micronized)150 ± 352.0600 ± 120100 (Reference)
Nanosuspension350 ± 601.51500 ± 250250
Solid Dispersion (1:3 Drug:Polymer)500 ± 901.02200 ± 300367
SEDDS450 ± 801.02500 ± 350417

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex XAP2 XAP2 XAP2->AHR_complex AHR_ARNT AHR-ARNT Complex AHR_complex->AHR_ARNT Translocation Ligand AHR-2244 HCl Ligand->AHR_complex Binds ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces

Caption: Generalized Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Bioavailability_Enhancement_Workflow cluster_characterization Problem Characterization cluster_formulation Formulation Strategy cluster_evaluation Evaluation A Poor In Vivo Bioavailability B Physicochemical Characterization (Solubility, LogP) A->B C Determine BCS Class B->C D Particle Size Reduction C->D BCS Class II/IV E Solid Dispersions C->E BCS Class II/IV F Lipid-Based Systems C->F BCS Class II/IV G In Vitro Dissolution Testing D->G E->G F->G H In Vivo Pharmacokinetic Study G->H I Improved Bioavailability H->I

Caption: Workflow for enhancing the bioavailability of a poorly soluble compound.

References

Addressing poor cell permeability of AHR-2244 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the poor cell permeability of AHR-2244 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the intracellular kinase, Kinase-X. Its primary mechanism of action is to block the phosphorylation of downstream substrates, thereby interrupting the "Signal-On" cascade that leads to cell proliferation. Due to its hydrophilic nature, this compound may exhibit low passive diffusion across the cell membrane, leading to reduced efficacy in cell-based assays.

Q2: My this compound is not showing activity in my cell-based assay. What are the possible causes?

Several factors could contribute to a lack of activity in cell-based assays:

  • Poor Cell Permeability: The compound may not be reaching its intracellular target at a sufficient concentration.

  • Incorrect Dosing: The concentration range used may be too low to observe an effect.

  • Assay Interference: The compound may interfere with the assay readout (e.g., luciferase, fluorescence).

  • Compound Instability: this compound may be unstable in the assay medium.

  • Cell Line Resistance: The chosen cell line may have mechanisms that prevent the compound from working effectively.

Q3: How can I improve the cellular uptake of this compound?

Several strategies can be employed to enhance the cellular uptake of this compound:

  • Use of Permeabilizing Agents: Mild, transient permeabilization of the cell membrane can facilitate compound entry.

  • Formulation with Liposomes: Encapsulating the compound in lipid-based carriers can improve its delivery across the cell membrane.

  • Prodrug Approach: Modifying the AHR-2244 molecule to a more lipophilic form that is cleaved intracellularly to release the active compound.

  • Co-administration with Efflux Pump Inhibitors: If the cell line expresses efflux pumps that actively remove the compound, inhibitors of these pumps can increase intracellular concentration.

Troubleshooting Guides

Guide 1: Initial Troubleshooting for Low Activity in Cell-Based Assays

If you are observing lower-than-expected activity with this compound, follow this troubleshooting workflow:

G start Low/No Activity Observed solubility Confirm Compound Solubility in Assay Medium start->solubility permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) solubility->permeability Soluble end_fail Contact Technical Support solubility->end_fail Insoluble biochemical_assay Test in a Biochemical (Cell-Free) Assay permeability->biochemical_assay Low Permeability optimize Optimize Assay Conditions (Concentration, Time) permeability->optimize High Permeability active Activity Confirmed biochemical_assay->active permeabilize Use Permeabilizing Agent or Formulation Strategy active->permeabilize Yes active->end_fail No end_success Activity Achieved permeabilize->end_success optimize->end_success

Troubleshooting workflow for low AHR-2244 activity.
Guide 2: Strategies for Enhancing Cell Permeability

The following table summarizes common approaches to improve the intracellular delivery of this compound.

StrategyPrincipleAdvantagesDisadvantagesTypical Concentration
Digitonin A mild non-ionic detergent that selectively permeabilizes the plasma membrane by complexing with cholesterol.Relatively gentle, preserves organelle integrity.Can be cytotoxic at higher concentrations or with prolonged exposure.10-50 µg/mL
Saponin A steroid or triterpenoid (B12794562) glycoside that permeabilizes cell membranes.Effective for allowing entry of larger molecules.Can cause significant cell lysis if not used carefully.25-100 µg/mL
Liposomal Formulation Encapsulation of AHR-2244 in lipid vesicles that can fuse with the cell membrane.Protects the compound from degradation and can improve uptake.Can be complex to prepare and may alter compound pharmacology.Varies by formulation
Efflux Pump Inhibitors (e.g., Verapamil) Blocks the activity of P-glycoprotein and other efflux pumps that actively transport compounds out of the cell.Can significantly increase intracellular concentration in resistant cell lines.May have off-target effects and is only effective if efflux is the primary issue.1-10 µM

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an in vitro model for predicting passive intestinal absorption.

Workflow for PAMPA:

G prep_plate Prepare Donor Plate with AHR-2244 Solution assemble Assemble Sandwich Plate (Donor + Acceptor) prep_plate->assemble coat_membrane Coat Acceptor Plate Membrane with Lipid coat_membrane->assemble incubate Incubate at Room Temp (e.g., 4-18 hours) assemble->incubate separate Separate Plates incubate->separate analyze Analyze Compound Concentration in Both Plates (e.g., LC-MS/MS) separate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate

Experimental workflow for the PAMPA assay.

Methodology:

  • A donor plate is filled with a solution of this compound in a suitable buffer.

  • The membrane of an acceptor plate is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) to mimic a biological membrane.

  • The donor plate is placed on top of the acceptor plate, creating a "sandwich."

  • The assembly is incubated to allow the compound to diffuse from the donor to the acceptor compartment.

  • After incubation, the plates are separated, and the concentration of AHR-2244 in both compartments is measured using a suitable analytical method like LC-MS/MS.

  • The permeability coefficient (Pe) is calculated based on the concentration change over time.

Protocol 2: Cell-Based Assay with a Permeabilizing Agent

This protocol describes the use of Digitonin to transiently permeabilize cells for improved uptake of this compound.

  • Cell Plating: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound and a working solution of Digitonin (e.g., 50 µg/mL) in the assay medium.

  • Co-treatment: Remove the culture medium from the cells and add the assay medium containing both this compound at the desired concentrations and the fixed concentration of Digitonin.

  • Incubation: Incubate the cells for the desired treatment period.

  • Assay Readout: Proceed with the specific assay readout (e.g., measuring cell viability, kinase activity).

Signaling Pathway

Hypothetical Signaling Pathway for Kinase-X:

The diagram below illustrates the proposed signaling cascade involving Kinase-X, the target of this compound.

G receptor Growth Factor Receptor kinase_x Kinase-X receptor->kinase_x Activates substrate Downstream Substrate kinase_x->substrate Phosphorylates proliferation Cell Proliferation substrate->proliferation Promotes ahr2244 AHR-2244 ahr2244->kinase_x Inhibits

AHR-2244 inhibits the Kinase-X signaling pathway.

Technical Support Center: Investigating Assay Interference for Novel Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific interference patterns for AHR-2244 hydrochloride is not publicly available. This guide provides general strategies and protocols for identifying and mitigating assay interference from novel small molecule compounds, using the Aryl Hydrocarbon Receptor (AHR) signaling pathway as a relevant example.

Frequently Asked Questions (FAQs)

Q1: My novel compound shows activity in a cell-based assay. How can I be sure it's a real effect and not an artifact?

A1: It is crucial to perform a series of counter-assays and control experiments to rule out common mechanisms of assay interference. These include, but are not limited to, compound autofluorescence, light quenching, chemical reactivity with assay reagents, and compound aggregation.[1] A multi-faceted approach, including orthogonal assays, is recommended to validate initial findings.

Q2: What are the most common types of interference in luminescence-based reporter assays (e.g., Luciferase)?

A2: In luciferase assays, interference can manifest as either inhibition or artificial enhancement of the signal.[2] Common causes include:

  • Direct inhibition of the luciferase enzyme: The compound may bind to and inhibit the luciferase enzyme itself.

  • Light absorption/quenching: If the compound is colored or absorbs light at the emission wavelength of the luciferase reaction, it can lead to a false-negative result.[1]

  • Compound luminescence: The compound itself may be luminescent, leading to a false-positive signal.

  • Chemical reactivity: The compound may react with ATP or other assay components, making them unavailable for the luciferase reaction.[3]

Q3: How can small molecules interfere with cell viability assays like MTT or resazurin?

A3: Small molecules can directly react with the tetrazolium salts (like MTT) or resazurin, causing a color change in the absence of cellular metabolism.[4][5][6] This leads to an incorrect assessment of cell viability. For example, compounds with thiol or carboxylic acid moieties have been shown to interfere with these assays.[4][5][6] It is essential to run cell-free controls to check for such interference.

Q4: What is an orthogonal assay and why is it important?

A4: An orthogonal assay measures the same biological endpoint using a different technology or principle.[1] For instance, if you observe AHR pathway activation with a luciferase reporter assay, you could use a qPCR assay to measure the upregulation of AHR target genes (e.g., CYP1A1) as an orthogonal confirmation. Concordant results from orthogonal assays significantly increase confidence that the observed effect is genuine.

Troubleshooting Guides

Table 1: Troubleshooting Unexpected Results in Luciferase Reporter Assays
Observed Problem Potential Cause Recommended Action
Signal lower than expected (potential false negative) 1. Direct inhibition of luciferase enzyme. 2. Compound absorbs light at the emission wavelength (quenching).[1]1. Perform a cell-free luciferase assay with purified enzyme and your compound. 2. Measure the absorbance spectrum of your compound.
Signal higher than expected (potential false positive) 1. Compound is autofluorescent/luminescent.[1] 2. Compound stabilizes the luciferase enzyme.1. Measure the signal from your compound in assay buffer without luciferase. 2. Run a time-course experiment to assess signal stability.
High variability between replicates 1. Poor compound solubility or precipitation. 2. Inconsistent cell seeding or transfection.[7]1. Visually inspect wells for precipitation. Test solubility in assay media. 2. Use a secondary reporter for normalization (e.g., Renilla luciferase).[7]
Table 2: Troubleshooting Unexpected Results in MTT/Cell Viability Assays
Observed Problem Potential Cause Recommended Action
Apparent increase in cell viability/metabolism 1. Direct reduction of MTT by the compound.[4][5][6]1. Run a cell-free assay with your compound and MTT reagent to check for direct chemical reaction.[4][5][6]
Apparent decrease in cell viability 1. Compound interferes with formazan (B1609692) crystal solubilization. 2. Compound is colored and absorbs light at the measurement wavelength.[8]1. After MTT incubation, visually inspect for complete solubilization of formazan crystals. 2. Measure the absorbance of your compound at the assay wavelength in a cell-free system.

Experimental Protocols & Methodologies

Protocol 1: Cell-Free Luciferase Interference Assay

Objective: To determine if a test compound directly inhibits or enhances the activity of the luciferase enzyme.

Materials:

  • Purified luciferase enzyme (e.g., from Photinus pyralis)

  • Luciferase assay buffer and substrate (containing ATP and luciferin)

  • Test compound stock solution (in DMSO)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in luciferase assay buffer. Include a vehicle control (DMSO) and a known luciferase inhibitor (if available).

  • In a white, opaque 96-well plate, add 50 µL of each compound dilution.

  • Add 50 µL of a solution containing purified luciferase enzyme to each well.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Initiate the reaction by injecting 100 µL of the luciferase substrate into each well.

  • Immediately measure the luminescence using a plate reader.

  • Data Analysis: Compare the luminescence in the presence of the test compound to the vehicle control. A decrease in signal suggests direct inhibition, while an increase may indicate stabilization or other enhancement.

Protocol 2: Compound Autofluorescence/Autoluminescence Measurement

Objective: To determine if a test compound intrinsically emits light, which could be mistaken for a positive signal in a fluorescence or luminescence-based assay.

Materials:

  • Test compound stock solution (in DMSO)

  • Assay buffer (the same used in the primary assay)

  • Plate type corresponding to the primary assay (e.g., black plates for fluorescence, white plates for luminescence)

  • Plate reader with fluorescence and/or luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compound in the relevant assay buffer. Include a vehicle control (DMSO).

  • Add 100 µL of each dilution to the appropriate plate.

  • Measure the signal using the same filter set (for fluorescence) or detection settings (for luminescence) as in the primary assay.

  • Data Analysis: A concentration-dependent increase in signal in the absence of any assay reagents (e.g., luciferase, fluorescent probes) indicates that the compound is autofluorescent or autoluminescent.[1]

Visualizations

Signaling Pathway

AHR_Signaling_Pathway Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2 Complex Activated_AHR Activated AHR Complex AHR_complex->Activated_AHR Conformational Change Ligand Ligand (e.g., TCDD, ITE) Ligand->AHR_complex Binding AHR_ARNT AHR-ARNT Heterodimer Activated_AHR->AHR_ARNT Nuclear Translocation & Dimerization with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to DNA Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.[9][10][11]

Experimental Workflow

Experimental_Workflow Workflow for Screening Compounds in a Cell-Based Reporter Assay start Start plate_cells Plate Cells (e.g., HepG2 with AHR-luciferase reporter) start->plate_cells add_compound Add Test Compound (Serial Dilution) plate_cells->add_compound incubate Incubate (e.g., 24 hours) add_compound->incubate add_reagent Add Luciferase Assay Reagent incubate->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze Analyze Data (Dose-Response Curve) read_plate->analyze end End analyze->end

Caption: Workflow for a cell-based reporter assay.

Troubleshooting Logic

Caption: Troubleshooting decision tree for unexpected assay results.

References

Adjusting AHR-2244 hydrochloride dosage for different rodent strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing AHR-2244 hydrochloride, a potent Aryl Hydrocarbon Receptor (AHR) agonist, in rodent models. The following information is intended to assist in the critical process of dosage adjustment for different rodent strains to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a ligand that binds to and activates the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in various cellular processes, including xenobiotic metabolism, immune responses, and inflammation.[1][2][3] Upon binding by a ligand like this compound, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[4][5][6]

Q2: Why is it necessary to adjust the dosage of this compound for different rodent strains?

A2: Different rodent strains can exhibit significant variations in their metabolic rates, body composition, and genetic makeup, which can influence the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of a compound.[7][8][9] Factors such as differences in liver enzyme activity, which is crucial for metabolizing compounds like AHR agonists, can lead to substantial strain-specific responses to the same dosage. Therefore, adjusting the dosage is essential to achieve comparable systemic exposure and pharmacological effects across different strains.

Q3: What is allometric scaling and how is it used for dosage adjustment between rodent strains?

A3: Allometric scaling is a mathematical method used to extrapolate drug doses between different species or strains based on the principle that many physiological and metabolic processes scale with body size in a predictable manner.[7][10][11] It is a scientifically grounded approach that helps in estimating an equivalent dose by considering the differences in metabolic rates, which are related to body surface area rather than just body weight.[11][12] This method is particularly useful in the early stages of drug development to predict human doses from animal data and to adjust dosages between different animal models.[7][10]

Troubleshooting Guide: Dosage Adjustment for this compound

This guide provides a systematic approach to adjusting the dosage of this compound when transitioning between different rodent strains.

Issue: Observed therapeutic effect or toxicity of this compound differs significantly between two rodent strains at the same mg/kg dose.

Potential Cause: Differences in metabolic rate and body surface area between the strains are not accounted for by a simple mg/kg dosage calculation.

Solution: Utilize Allometric Scaling to Calculate an Equivalent Dose.

Allometric scaling is a widely used method to estimate equivalent doses between different species and can be adapted for different strains of the same species, particularly when there are significant size differences.[10][13] The general formula for allometric scaling is:

Dose₂ = Dose₁ × (Weight₂ / Weight₁) ^ 0.75

Where:

  • Dose₁ is the known effective dose in the original strain.

  • Weight₁ is the average body weight of the original strain.

  • Dose₂ is the estimated equivalent dose for the new strain.

  • Weight₂ is the average body weight of the new strain.

  • The exponent (0.75) is a commonly used scaling factor for metabolic rate.[12][13]

Experimental Protocol: Pilot Study for Dose Range Finding

For a new rodent strain, it is highly recommended to conduct a pilot study to determine the optimal dose of this compound.

  • Initial Dose Estimation: Use allometric scaling to calculate a starting dose based on a known effective dose in another strain.

  • Cohort Selection: Select a small group of animals from the new strain.

  • Dose Groups: Establish at least three dose groups:

    • The calculated allometrically scaled dose.

    • A lower dose (e.g., 50% of the scaled dose).

    • A higher dose (e.g., 200% of the scaled dose).

  • Administration: Administer this compound according to the planned experimental route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Closely monitor the animals for both efficacy (based on the expected pharmacological effect) and any signs of toxicity.

  • Data Analysis: Based on the results, select the optimal dose that provides the desired effect with minimal side effects for the larger study.

Data Presentation

Table 1: Allometric Scaling Conversion Factors for Rodents

For a more direct conversion between common rodent models, the following conversion factors, derived from body surface area considerations, can be used as a starting point for dose estimation. To convert from a known dose in Species A to an estimated dose in Species B, multiply the known dose (in mg/kg) by the corresponding factor.

From (Species A)To (Species B)Conversion Factor (Multiply by)
Mouse (20g)Rat (200g)0.5
Rat (200g)Mouse (20g)2.0

Note: These are approximate conversion factors and should be validated with a pilot study.

Table 2: Example Allometric Scaling Calculation

This table illustrates an example calculation for adjusting a known effective dose of this compound from a C57BL/6 mouse to a Sprague-Dawley rat.

ParameterC57BL/6 Mouse (Strain 1)Sprague-Dawley Rat (Strain 2)
Average Body Weight25 g (0.025 kg)250 g (0.25 kg)
Known Effective Dose10 mg/kgTo be determined
Calculation
Estimated Dose (mg/kg) 5.6 mg/kg

Calculation: 10 mg/kg * (0.25 kg / 0.025 kg) ^ 0.75 ≈ 5.6 mg/kg

Visualizations

AHR Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2 Complex activated_AHR Activated AHR Complex AHR_complex->activated_AHR Conformational Change AHR_2244 AHR-2244 hydrochloride AHR_2244->AHR_complex Binds to ARNT ARNT AHR_ARNT AHR-ARNT Heterodimer activated_AHR->AHR_ARNT Dimerizes with ARNT->AHR_ARNT XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binds to target_genes Target Gene Transcription XRE->target_genes Initiates Dosage_Adjustment_Workflow start Start: Known effective dose in original rodent strain allometric_scaling Calculate initial dose for new strain using allometric scaling start->allometric_scaling pilot_study Conduct pilot study with a small cohort of the new strain allometric_scaling->pilot_study dose_groups Establish low, medium (scaled), and high dose groups pilot_study->dose_groups administration Administer this compound dose_groups->administration monitoring Monitor for efficacy and toxicity administration->monitoring analysis Analyze results to determine the optimal dose monitoring->analysis main_study Proceed with the main study using the optimized dose analysis->main_study

References

Technical Support Center: Overcoming AHR-2244 Hydrochloride Delivery Challenges to the Brain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with delivering AHR-2244 hydrochloride to the brain.

Frequently Asked Questions (FAQs)

Q1: What are the predicted challenges in delivering this compound to the brain?

A1: Based on its chemical properties (Molecular Weight: 449.9 g/mol ), this compound is a relatively small molecule.[1] Generally, small molecules with a molecular weight under 400-500 Da have a better chance of crossing the blood-brain barrier (BBB).[1] However, other factors such as lipophilicity, charge, and interaction with efflux transporters significantly influence brain penetration. As an Aryl Hydrocarbon Receptor (AHR) ligand, this compound may face a significant challenge from efflux pumps at the BBB. The AHR is known to regulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain.[2] Activation of AHR by this compound could potentially upregulate its own efflux, leading to low brain concentrations.

Q2: How can I assess the blood-brain barrier permeability of this compound?

A2: A tiered approach involving both in vitro and in vivo models is recommended to evaluate the BBB permeability of this compound.

  • In Vitro Models: These models are useful for initial screening and mechanistic studies.[3][4] Commonly used models include:

    • Immortalized brain endothelial cell lines: hCMEC/D3 is a well-characterized human cerebral microvascular endothelial cell line.[4]

    • Co-culture models: These models, which include astrocytes and pericytes, more closely mimic the in vivo neurovascular unit.[4][5]

    • Primary brain endothelial cells: While providing a closer representation of the in vivo BBB, these cells can be challenging to culture.[3]

  • In Vivo Models: Animal models are crucial for validating in vitro findings and determining the pharmacokinetic profile in a physiological setting.[6] Techniques to measure brain concentration include:

    • Microdialysis: This technique allows for the sampling of unbound drug concentrations in the brain's extracellular fluid over time.[6][7]

    • Brain tissue homogenization: This method measures the total drug concentration in a specific brain region at a single time point.[8]

    • Imaging techniques: Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can provide real-time, quantitative data on drug distribution in the brain.[6]

Q3: What are some potential strategies to enhance the brain delivery of this compound?

A3: Several strategies can be employed to overcome the BBB and improve the delivery of this compound to the brain:

  • Formulation-based strategies:

    • Nanoparticle encapsulation: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.[9] Surface modification of nanoparticles with ligands that target specific receptors on brain endothelial cells can further enhance brain uptake.[10][11]

    • Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs and can be functionalized for targeted brain delivery.

  • Chemical modification:

    • Prodrug approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its passive diffusion across the BBB. The prodrug is then converted to the active compound within the brain.

  • Alternative routes of administration:

    • Intranasal delivery: This non-invasive route can bypass the BBB by delivering the drug directly to the brain via the olfactory and trigeminal nerves.[12][13][14][15]

    • Convection-Enhanced Delivery (CED): This invasive technique involves the direct infusion of the drug into the brain tissue, bypassing the BBB entirely.[16][17][18][19][20] It is particularly useful for localized delivery to specific brain regions.

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound
Possible Cause Troubleshooting Step
High Efflux by P-glycoprotein (P-gp): As an AHR ligand, this compound may be a substrate for P-gp, which is upregulated by AHR activation.1. Conduct a P-gp substrate assay: Use an in vitro model, such as MDCK-MDR1 cells, to determine if this compound is a substrate for P-gp.[21][22][23][24] 2. Co-administer with a P-gp inhibitor: In preclinical models, co-administration of a known P-gp inhibitor can help confirm if efflux is the primary reason for low brain uptake.[21] 3. Formulation strategies: Encapsulate the compound in nanoparticles to shield it from P-gp recognition.[25]
Low Passive Permeability: The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB.1. Determine lipophilicity: Measure the LogP or LogD of the compound. 2. Prodrug approach: Synthesize and test a more lipophilic prodrug of this compound.
Rapid Metabolism in the Brain: The compound may be quickly metabolized by enzymes present in the brain.1. In vitro metabolism studies: Use brain microsomes or brain homogenates to assess the metabolic stability of this compound. 2. Identify metabolites: Characterize the metabolites to understand the metabolic pathways involved.
Issue 2: Inconsistent Results in In Vitro BBB Permeability Assays
Possible Cause Troubleshooting Step
Poor Barrier Integrity of the In Vitro Model: The tight junctions of the endothelial cell monolayer may not be fully formed, leading to high and variable permeability.1. Measure Transendothelial Electrical Resistance (TEER): TEER is a key indicator of barrier integrity. Ensure TEER values are within the expected range for the cell model used before starting the permeability assay.[4] 2. Assess paracellular permeability: Use a fluorescent marker of low permeability (e.g., Lucifer yellow or a fluorescently labeled dextran) to confirm low paracellular leakage. 3. Optimize cell culture conditions: Ensure proper seeding density, use of appropriate culture media supplements (e.g., hydrocortisone), and consider co-culture with astrocytes and pericytes to enhance barrier properties.[5][26]
Compound Adsorption to Assay Plates or Inserts: this compound may adsorb to the plastic surfaces of the assay system, leading to an underestimation of its concentration.1. Perform a recovery study: Incubate a known concentration of the compound in the assay system without cells and measure the concentration over time to quantify adsorption. 2. Use low-binding plates: Utilize commercially available low-protein-binding plates and inserts.
Efflux Transporter Activity Varies Between Batches of Cells: The expression and activity of efflux transporters can change with cell passage number.1. Use low passage number cells: Maintain a consistent and low passage number for your cell lines.[5] 2. Characterize transporter expression: Periodically perform qPCR or Western blotting to confirm the expression levels of key efflux transporters like P-gp.

Data Presentation

Table 1: In Vitro BBB Permeability of this compound (Template)

Researchers can use this template to record and compare their experimental data.

In Vitro Model Apparent Permeability (Papp) (cm/s) Efflux Ratio (Papp B-A / Papp A-B) TEER (Ω·cm²)
hCMEC/D3 MonolayerEnter your dataEnter your dataEnter your data
hCMEC/D3 + Astrocyte Co-cultureEnter your dataEnter your dataEnter your data
MDCK-MDR1Enter your dataEnter your dataEnter your data
MDCK-WTEnter your dataEnter your dataEnter your data

Table 2: In Vivo Brain Pharmacokinetics of this compound (Template)

This table provides a structure for summarizing in vivo pharmacokinetic data.

Animal Model Dose (mg/kg) Route of Administration Time Point (h) Brain Concentration (ng/g) Plasma Concentration (ng/mL) Brain-to-Plasma Ratio (Kp)
MouseEnter your dataIVEnter your dataEnter your dataEnter your dataEnter your data
RatEnter your dataIPEnter your dataEnter your dataEnter your dataEnter your data
Rat (with P-gp inhibitor)Enter your dataIPEnter your dataEnter your dataEnter your dataEnter your data

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using hCMEC/D3 Cells

This protocol provides a general framework for assessing the permeability of this compound across an in vitro BBB model.

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell® inserts until a confluent monolayer is formed.

  • Barrier Integrity Measurement: Measure the TEER of the cell monolayer to ensure barrier integrity.

  • Permeability Assay (Apical to Basolateral): a. Replace the medium in the apical (upper) chamber with a solution containing a known concentration of this compound. b. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber. c. Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Permeability Assay (Basolateral to Apical): a. Replace the medium in the basolateral chamber with a solution containing the same concentration of this compound. b. Collect samples from the apical chamber at the same time points. c. Analyze the concentration of the compound in the collected samples.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 2 suggests active efflux.

Protocol 2: P-glycoprotein Substrate Assay using MDCK-MDR1 Cells

This protocol helps determine if this compound is a substrate of the P-gp efflux pump.

  • Cell Culture: Culture both wild-type Madin-Darby Canine Kidney (MDCK-WT) cells and MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) on Transwell® inserts.

  • Permeability Assay: Perform the bidirectional permeability assay as described in Protocol 1 for both cell lines.

  • Data Analysis: a. Calculate the efflux ratio for this compound in both MDCK-WT and MDCK-MDR1 cell lines. b. A significantly higher efflux ratio in the MDCK-MDR1 cells compared to the MDCK-WT cells indicates that this compound is a P-gp substrate.

Visualizations

AHR_Signaling_Pathway_and_BBB_Efflux cluster_blood Blood cluster_BBB Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain AHR2244_blood AHR-2244 HCl AHR2244_cell AHR-2244 HCl AHR2244_blood->AHR2244_cell Enters Cell AHR_cytoplasm AHR-Chaperone Complex AHR_nucleus AHR-ARNT Complex AHR_cytoplasm->AHR_nucleus Translocates to Nucleus XRE Xenobiotic Response Element AHR_nucleus->XRE Binds Pgp P-glycoprotein (Efflux Pump) Pgp->AHR2244_blood Pumps out AHR2244_cell->AHR2244_blood Efflux AHR2244_cell->AHR_cytoplasm Binds AHR2244_brain AHR-2244 HCl AHR2244_cell->AHR2244_brain Crosses BBB XRE->Pgp Upregulates Expression

Caption: AHR signaling pathway and its potential role in P-gp mediated efflux of AHR-2244 HCl at the BBB.

Experimental_Workflow_BBB_Permeability start Start: Assess AHR-2244 HCl Brain Delivery in_vitro In Vitro BBB Permeability Assay (e.g., hCMEC/D3) start->in_vitro is_permeable Is Papp high and Efflux Ratio < 2? in_vitro->is_permeable in_vivo In Vivo Pharmacokinetic Study (e.g., Mouse model) is_permeable->in_vivo Yes troubleshoot Troubleshoot: Low Permeability/ High Efflux is_permeable->troubleshoot No is_high_kp Is Brain-to-Plasma Ratio (Kp) acceptable? in_vivo->is_high_kp formulation Develop Enhanced Delivery Strategy (e.g., Nanoparticles, Prodrug) is_high_kp->formulation No end_success Proceed with Further Development is_high_kp->end_success Yes pgp_assay P-gp Substrate Assay (MDCK-MDR1) troubleshoot->pgp_assay pgp_assay->formulation end_reformulate Re-evaluate with New Formulation formulation->end_reformulate

Caption: Experimental workflow for assessing and overcoming AHR-2244 HCl BBB delivery challenges.

References

Validation & Comparative

Preclinical Data on AHR-2244 Hydrochloride Remains Elusive, Preventing Direct Comparison with Typical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and preclinical data reveals a significant lack of public information on the compound AHR-2244 hydrochloride. At present, no preclinical studies detailing its efficacy in animal models of psychosis, its receptor binding profile, or its side effect profile are publicly accessible. This absence of data precludes a direct and evidence-based comparison of this compound with established typical antipsychotics.

Typical antipsychotics, also known as first-generation antipsychotics, primarily exert their therapeutic effects through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This mechanism is effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. However, their action on the nigrostriatal pathway often leads to extrapyramidal side effects (EPS), including parkinsonism, dystonia, and tardive dyskinesia.

The name "this compound" suggests a potential interaction with the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor known to play a role in regulating immune responses, inflammation, and metabolism. Recent research has indicated that some atypical antipsychotics, such as clozapine, may interact with the AHR, and this interaction has been linked to some of their metabolic side effects. However, without specific data on this compound, its potential mechanism of action and its pharmacological profile remain unknown.

To provide a framework for future comparison, should data on this compound become available, the following sections outline the standard preclinical evaluation of antipsychotic drugs.

Standard Preclinical Evaluation of Antipsychotics

A rigorous preclinical assessment is essential to characterize the efficacy and safety of a potential new antipsychotic drug before it can be considered for human trials. This evaluation typically involves a battery of in vitro and in vivo experiments.

Receptor Binding Affinity

Determining the binding profile of a new compound to a wide range of neurotransmitter receptors is a critical first step. For a potential antipsychotic, binding affinities for dopamine receptors (particularly D2), serotonin (B10506) receptors (e.g., 5-HT2A), and others are measured. This in vitro data helps to predict both the therapeutic potential and the likely side effect profile.

Animal Models of Psychosis

Several animal models are used to assess the antipsychotic-like effects of a compound. These models aim to replicate certain behavioral abnormalities observed in psychosis.

Experimental Protocols:

  • Amphetamine- or PCP-Induced Hyperlocomotion:

    • Objective: To assess the ability of a drug to reverse the hyperactive state induced by psychostimulants, which is considered a model for the positive symptoms of psychosis.

    • Methodology: Rodents (typically rats or mice) are administered a psychostimulant like d-amphetamine or phencyclidine (PCP) to induce hyperlocomotion. The test compound is then administered to determine if it can reduce this excessive motor activity. Locomotor activity is quantified using automated activity chambers.

  • Prepulse Inhibition (PPI) of the Startle Reflex:

    • Objective: To measure sensorimotor gating, a process that is deficient in individuals with schizophrenia.

    • Methodology: A weak, non-startling stimulus (prepulse) is presented shortly before a strong, startle-inducing stimulus. In normal subjects, the prepulse inhibits the startle response. The ability of a test compound to restore PPI in animals where it has been disrupted (e.g., by psychostimulants or genetic modification) is assessed.

  • Conditioned Avoidance Response (CAR):

    • Objective: To evaluate the antipsychotic potential of a drug by observing its effect on learned avoidance behavior.

    • Methodology: Animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding warning signal. Classical antipsychotics are known to suppress this avoidance response without impairing the escape response to the aversive stimulus itself.

Side Effect Profile Assessment

Preclinical studies are crucial for identifying potential adverse effects.

Experimental Protocols:

  • Catalepsy Test:

    • Objective: To assess the propensity of a drug to induce extrapyramidal side effects, particularly parkinsonism.

    • Methodology: The ability of a drug to induce a state of immobility and waxy flexibility in rodents is measured. The time it takes for an animal to correct an externally imposed posture is recorded.

  • Metabolic Studies:

    • Objective: To evaluate the potential for metabolic side effects, such as weight gain, dyslipidemia, and glucose intolerance.

    • Methodology: Long-term studies in animals are conducted to monitor changes in body weight, food intake, plasma lipid levels, and glucose tolerance following chronic administration of the test compound.

Signaling Pathways

The signaling pathways for typical antipsychotics and a hypothetical AHR-interacting compound would differ significantly.

Typical Antipsychotic Signaling Pathway

D2_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Typical_Antipsychotic Typical Antipsychotic Typical_Antipsychotic->D2_Receptor Blocks

Hypothetical AHR Signaling Pathway

AHR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_Complex AHR-HSP90 Complex AHR_ARNT AHR-ARNT Heterodimer AHR_Complex->AHR_ARNT Translocates & Heterodimerizes AHR_2244 AHR-2244 (Hypothetical Ligand) AHR_2244->AHR_Complex Binds DRE Dioxin Response Element (DNA) AHR_ARNT->DRE Binds Gene_Transcription Target Gene Transcription DRE->Gene_Transcription

A Comparative Analysis of Aryl Hydrocarbon Receptor (AHR) Modulators: TCDD, SGA 360, and CH223191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has garnered significant attention as a therapeutic target for a spectrum of diseases, including cancer and inflammatory disorders. Initially recognized for its role in mediating the toxicity of environmental pollutants, the AHR is now understood to be a crucial regulator of immune responses, cell proliferation, and differentiation. This has led to the development of a diverse array of AHR modulators, each with distinct effects on the AHR signaling pathway. This guide provides a comparative analysis of three well-characterized AHR modulators: the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the selective AHR modulator (SAhRM) SGA 360, and the antagonist CH223191.

Overview of AHR Signaling

The classical AHR signaling pathway is initiated by the binding of a ligand to the cytosolic AHR complex, which includes Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP), and p23. This binding event triggers a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus. Inside the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR-HSP90-AIP-p23 complex Ligand->AHR_complex Binding Activated_AHR Activated AHR-Ligand complex AHR_complex->Activated_AHR Conformational Change AHR_ARNT AHR-ARNT-Ligand complex Activated_AHR->AHR_ARNT Nuclear Translocation & Dimerization with ARNT DRE DRE/XRE AHR_ARNT->DRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Transcription

Canonical AHR Signaling Pathway

Comparative Performance of AHR Modulators

The functional outcomes of AHR activation are highly dependent on the nature of the ligand. This section compares TCDD, SGA 360, and CH223191 based on their binding affinity to the AHR and their effect on the induction of the target gene, CYP1A1.

ModulatorTypeAHR Binding Affinity (IC50/Kd)Effect on CYP1A1 Induction
TCDD AgonistHigh (Kd ≈ 39 ± 20 nM)[1]Potent Inducer (EC50 ≈ 0.22 µg/kg in vivo)[2]
SGA 360 SAhRMIncreased affinity over parent compoundMinimal to no induction of DRE-driven transcription[3][4]
CH223191 AntagonistPotent (IC50 ≈ 30 nM)[5]Inhibits TCDD-induced CYP1A1 expression[5][6]

TCDD is a prototypical high-affinity AHR agonist.[7] Its strong binding to the AHR leads to robust and sustained activation of the signaling pathway, resulting in potent induction of CYP1A1.[2][8] This characteristic makes TCDD a valuable tool for studying AHR function but also underlies its toxicity.

SGA 360 represents a class of selective AHR modulators (SAhRMs). While it binds to the AHR with increased affinity compared to its precursor, it does not effectively promote the canonical DRE-driven gene expression, such as that of CYP1A1.[3][4] Instead, SGA 360 is reported to mediate its effects through DRE-independent pathways, exhibiting anti-inflammatory properties without the associated toxicity of potent agonists like TCDD.[4][9]

CH223191 is a potent and specific AHR antagonist.[5] It competitively binds to the AHR, thereby preventing the binding and subsequent activation by agonists like TCDD.[10] This antagonistic action effectively blocks the downstream signaling events, including the induction of CYP1A1.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare AHR modulators.

Competitive Ligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the AHR by measuring its ability to compete with a radiolabeled AHR ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for AHR binding.

Materials:

  • Test compounds (e.g., TCDD, SGA 360, CH223191)

  • Radiolabeled AHR ligand (e.g., [³H]TCDD)

  • Cytosolic extracts containing the AHR (e.g., from Hepa-1c1c7 cells)

  • Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% (v/v) glycerol, pH 7.5)

  • Dextran-coated charcoal

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a microcentrifuge tube, incubate a fixed concentration of the radiolabeled ligand with the cytosolic extract in the presence of varying concentrations of the unlabeled test compound or vehicle control.

  • Incubate the mixture for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to allow for competitive binding to reach equilibrium.

  • Add a dextran-coated charcoal suspension to each tube to adsorb unbound ligand.

  • Centrifuge the tubes to pellet the charcoal.

  • Transfer the supernatant, containing the protein-bound radiolabeled ligand, to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.

Competitive_Binding_Assay cluster_workflow Experimental Workflow Start Start Prepare_Reagents Prepare Reagents: - Cytosol with AHR - Radiolabeled Ligand ([³H]TCDD) - Unlabeled Competitor (Test Compound) Start->Prepare_Reagents Incubation Incubate Reagents: Allow competitive binding Prepare_Reagents->Incubation Separation Separate Bound and Free Ligand (Dextran-coated charcoal) Incubation->Separation Quantification Quantify Bound Ligand (Scintillation Counting) Separation->Quantification Analysis Data Analysis: Determine IC50 Quantification->Analysis End End Analysis->End

Competitive Ligand Binding Assay Workflow
CYP1A1 Induction Assay (EROD Assay)

This cell-based assay measures the enzymatic activity of CYP1A1, which is induced upon AHR activation. The ethoxyresorufin-O-deethylase (EROD) assay is a common method for this purpose.

Objective: To determine the half-maximal effective concentration (EC50) for CYP1A1 induction by an agonist or the half-maximal inhibitory concentration (IC50) for inhibition by an antagonist.

Materials:

Procedure:

  • Plate HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • For agonist testing, treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • For antagonist testing, pre-treat the cells with various concentrations of the antagonist for a short period (e.g., 1 hour) before adding a fixed concentration of a known agonist (e.g., TCDD) and incubating for a further 24 hours.

  • After the treatment period, wash the cells with buffer.

  • Lyse the cells or use whole cells and add the EROD reaction mixture containing 7-ethoxyresorufin and NADPH.

  • Incubate for a specific time at 37°C.

  • Stop the reaction and measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

  • Generate a resorufin standard curve to quantify the amount of product formed.

  • Calculate the CYP1A1 activity (pmol resorufin/min/mg protein).

  • Plot the activity against the log of the compound concentration to determine the EC50 or IC50.

EROD_Assay_Workflow cluster_workflow Experimental Workflow Start Start Cell_Culture Culture HepG2 cells Start->Cell_Culture Treatment Treat cells with AHR modulator(s) Cell_Culture->Treatment EROD_Reaction Perform EROD assay: Add 7-ethoxyresorufin and NADPH Treatment->EROD_Reaction Measurement Measure resorufin fluorescence EROD_Reaction->Measurement Analysis Data Analysis: Determine EC50 or IC50 Measurement->Analysis End End Analysis->End

CYP1A1 Induction (EROD) Assay Workflow

Conclusion

The comparison of TCDD, SGA 360, and CH223191 highlights the diverse pharmacological profiles that can be achieved through modulation of the AHR. TCDD serves as a potent tool for studying AHR activation but its therapeutic potential is limited by its toxicity. CH223191 is a valuable pharmacological tool for inhibiting AHR signaling and has potential therapeutic applications where AHR is overactive. SAhRMs like SGA 360, which can uncouple DRE-dependent and -independent signaling pathways, represent a promising avenue for developing novel therapeutics that harness the beneficial effects of AHR modulation while minimizing adverse outcomes. The selection of an appropriate AHR modulator is therefore critically dependent on the desired therapeutic outcome and a thorough understanding of its specific mechanism of action.

References

A Comparative Analysis of Second-Generation Antipsychotics: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals. This document provides an in-depth analysis of the preclinical efficacy and receptor pharmacology of commonly prescribed second-generation antipsychotics (SGAs). An initial investigation into the compound AHR-2244 hydrochloride revealed a significant lack of available scientific data, precluding a direct comparison. The original preclinical evaluation from 1974 remains largely inaccessible, and no further studies on its antipsychotic potential have been published in the intervening decades. Therefore, this guide will focus on a detailed comparison of established SGAs.

Second-generation antipsychotics represent a cornerstone in the management of schizophrenia and other psychotic disorders. Unlike their first-generation predecessors, SGAs generally exhibit a broader mechanism of action, primarily characterized by potent antagonism of serotonin (B10506) 5-HT2A receptors in addition to dopamine (B1211576) D2 receptor blockade. This dual action is thought to contribute to their efficacy against a wider range of symptoms and a reduced propensity for extrapyramidal side effects. This guide delves into the preclinical data that underpins the clinical use of several key SGAs: olanzapine (B1677200), risperidone, quetiapine (B1663577), and aripiprazole.

Receptor Binding Affinities of Second-Generation Antipsychotics

The distinct clinical profiles of SGAs can be largely attributed to their varying affinities for a multitude of neurotransmitter receptors. The table below summarizes the receptor binding affinities (Ki, nM) for key SGAs across dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors. A lower Ki value indicates a stronger binding affinity.

ReceptorOlanzapineRisperidoneQuetiapineAripiprazoleClozapine
Dopamine D2 113.31600.34 (partial agonist) 125
Serotonin 5-HT2A 40.161483.416
Serotonin 5-HT1A >10004.28711.7 (partial agonist) 234
Serotonin 5-HT2C 1147>10000159.3
Alpha-1 Adrenergic 190.87577
Histamine H1 72011616
Muscarinic M1 1.9>1000>5000>10001.9

Preclinical Efficacy in Animal Models of Psychosis

Animal models are crucial for the preclinical evaluation of antipsychotic drug efficacy. These models aim to replicate certain aspects of psychosis, such as hyperactivity induced by dopamine agonists or NMDA receptor antagonists. The following table summarizes the efficacy of selected SGAs in common preclinical models.

Animal ModelDrugKey Findings
Amphetamine-Induced Hyperlocomotion OlanzapinePotently antagonizes amphetamine-induced climbing and conditioned avoidance responding in rats, indicating dopaminergic effects.[1]
RisperidoneAmeliorates locomotor responses to amphetamine in rats, a model with predictive validity for psychosis.[2]
QuetiapineAmeliorates the disorder induced by amphetamine in a dose-dependent manner in the amphetamine swimming "normalization" test in mice.[3]
AripiprazoleEffectively reduces locomotor activity induced by dopamine agonists like amphetamine and apomorphine.[4]
NMDA Antagonist (PCP, MK-801)-Induced Behaviors OlanzapineChronic treatment down-regulates 5-HT2A receptor protein in the mouse frontal cortex and decreases the psychosis-like effects of PCP.[5] Co-administration with SEP-363856 shows synergistic anti-schizophrenic effects in the MK-801-induced hyperactivity test.[6]
RisperidoneChronic administration in rats during development leads to hyperactivity in adulthood.[7]
QuetiapineAttenuates the enhanced immobility in the forced swimming test induced by repeated phencyclidine treatment in mice, a model for negative symptoms.[3]
AripiprazoleReverses prepulse inhibition deficits induced by amphetamine, but not by NMDA antagonists.[4]

Experimental Protocols

A standardized approach to the preclinical evaluation of antipsychotic efficacy is essential for comparing compounds. Below are generalized protocols for two commonly used animal models.

Amphetamine-Induced Hyperlocomotion in Rodents
  • Objective: To assess the ability of a test compound to antagonize the stimulant effects of amphetamine, which are mediated by the dopamine system.

  • Animals: Male Wistar rats or Swiss Webster mice.

  • Procedure:

    • Animals are habituated to the testing environment (e.g., open-field arena).

    • The test compound (e.g., an SGA) or vehicle is administered at various doses.

    • After a predetermined pretreatment time, amphetamine (e.g., 1-5 mg/kg) is administered.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration using automated tracking systems.

  • Endpoint: A significant reduction in amphetamine-induced hyperactivity by the test compound compared to the vehicle-treated group is indicative of antipsychotic potential.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
  • Objective: To measure sensorimotor gating, a process that is deficient in individuals with schizophrenia.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Animals are placed in a startle chamber with a speaker and a sensor to detect whole-body startle.

    • The session consists of trials with a startling stimulus (pulse) alone and trials where the pulse is preceded by a weak, non-startling stimulus (prepulse).

    • A psychotomimetic agent (e.g., apomorphine, PCP) is administered to disrupt PPI.

    • The test compound is administered prior to the psychotomimetic to assess its ability to restore normal PPI.

  • Endpoint: The percentage of PPI is calculated. A successful antipsychotic candidate will reverse the PPI deficit induced by the psychotomimetic agent.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by second-generation antipsychotics and a typical preclinical experimental workflow.

G Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathways cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Effector_D2 Neuronal Effects (e.g., reduced excitability) PKA->Effector_D2 SGA_D2 SGA (Antagonist) SGA_D2->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Effector_5HT2A Neuronal Effects (e.g., increased excitability) Ca_PKC->Effector_5HT2A SGA_5HT2A SGA (Antagonist) SGA_5HT2A->HT2AR

Caption: Key signaling pathways for D2 and 5-HT2A receptors.

G Preclinical Antipsychotic Drug Discovery Workflow Compound_Library Compound Library In_Vitro_Screening In Vitro Screening (Receptor Binding Assays) Compound_Library->In_Vitro_Screening Lead_Identification Lead Identification In_Vitro_Screening->Lead_Identification In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Amphetamine-induced hyperactivity) Lead_Identification->In_Vivo_Efficacy Safety_Pharmacology Safety & Toxicology In_Vivo_Efficacy->Safety_Pharmacology Clinical_Candidate Clinical Candidate Selection Safety_Pharmacology->Clinical_Candidate

References

Validating the anxiolytic effects of AHR-2244 hydrochloride in multiple models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on AHR-2244 Hydrochloride: This guide was initially designed to focus on the anxiolytic effects of this compound. However, a comprehensive search for publicly available data on this compound proved challenging. The primary reference, a 1974 preclinical evaluation by Johnson, Funderburk, and Ward, is not readily accessible in full text. Consequently, specific experimental data required for a direct comparison is unavailable.

To fulfill the core request for a comparative guide on validating anxiolytic effects, this document will use Diazepam , a well-researched and widely understood anxiolytic, as the primary exemplar. The methodologies, data presentation, and validation principles described herein are broadly applicable and serve as a robust framework for evaluating novel anxiolytic candidates.

Presumed Profile of this compound

Based on its developmental era and nomenclature, this compound is likely a member of the butyrophenone class of compounds. Butyrophenones are typically characterized by their antagonist activity at dopamine (B1211576) D2 receptors. While primarily known for their antipsychotic effects, some butyrophenones also exhibit anxiolytic properties, which are thought to be mediated by their interaction with both dopaminergic and serotonergic pathways.

Putative Signaling Pathway for Butyrophenones

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine D2R Dopamine D2 Receptor DA->D2R binds AC Adenylyl Cyclase D2R->AC inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Excitability (Putative Anxiolytic Effect) cAMP->Response Butyrophenone Butyrophenone (e.g., AHR-2244) Butyrophenone->D2R blocks

Caption: Putative mechanism of butyrophenones acting as D2 receptor antagonists.

Comparative Agent: Diazepam

Diazepam is a classic benzodiazepine (B76468) anxiolytic. Its mechanism of action is well-established and serves as a benchmark in preclinical anxiety models.

Mechanism of Action: Diazepam

Diazepam acts as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[1] By binding to the benzodiazepine site on the receptor, it increases the frequency of chloride channel opening when GABA binds, leading to enhanced neuronal inhibition and a subsequent anxiolytic effect.

cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor (Chloride Channel) Cl_ion Cl- Ions GABA_A->Cl_ion increased influx GABA GABA GABA->GABA_A binds Diazepam Diazepam Diazepam->GABA_A potentiates Hyperpolarization Neuronal Hyperpolarization (Anxiolytic & Sedative Effects) Cl_ion->Hyperpolarization

Caption: Diazepam enhances GABA-mediated inhibition at the GABA-A receptor.

Comparison in Preclinical Anxiety Models

The following sections detail the experimental protocols and comparative data for Diazepam in three standard rodent models of anxiety.

The Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[2][3]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms (with high walls), and a central platform. The maze is typically made of a non-reflective material.

  • Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice) are commonly used. Animals are housed under standard laboratory conditions and habituated to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Diazepam (e.g., 0.5, 1, 3 mg/kg) or vehicle (e.g., saline with a small percentage of DMSO) is administered intraperitoneally (i.p.) 30 minutes before testing.[1]

  • Procedure: Each animal is placed on the central platform of the maze, facing an open arm.[3] The behavior is recorded for a 5-minute session using a video camera mounted above the maze.[3][4]

  • Parameters Measured:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total number of arm entries (a measure of general locomotor activity).

    • Ethological measures like Stretch-Attend Postures (SAPs), head dips, and grooming can also be scored.[1]

  • Data Analysis: Data are typically analyzed using ANOVA or t-tests to compare drug-treated groups with the vehicle control group. An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total arm entries.[3]

A Acclimatize Animal (30-60 min) B Administer Diazepam or Vehicle (i.p., 30 min prior) A->B C Place Animal on Central Platform B->C D Record Behavior (5 min) C->D E Analyze Data: - Time in Open Arms - Open Arm Entries - Total Locomotion D->E F Anxiolytic Effect: ↑ Open Arm Time/Entries E->F Significant Increase G No Anxiolytic Effect E->G No Significant Change

Caption: Workflow for the Elevated Plus-Maze (EPM) test.

ParameterVehicle Control (Typical Result)Diazepam (1-3 mg/kg)Anxiolytic Interpretation
% Time in Open Arms 10-20%↑ (Increases significantly)[1][2]Yes
% Open Arm Entries 20-30%↑ (Increases significantly)[1][5]Yes
Total Arm Entries Variable↔ (No significant change at anxiolytic doses)Indicates lack of sedative/hyperactive effects
Stretch-Attend Postures High↓ (Decreases significantly)[1]Yes (Reduced risk assessment)
The Open Field Test (OFT)

The OFT assesses anxiety and locomotor activity. The conflict is between the drive to explore a new environment and the fear of the brightly lit, exposed central area. Anxiolytic compounds are expected to increase exploration in the center of the field.[6][7]

  • Apparatus: A square arena (e.g., 50x50 cm or 100x100 cm) with high walls, made of a non-reflective material. The arena is typically illuminated from above. A video-tracking system divides the area into a central zone and a peripheral zone.

  • Animals: Similar to EPM, with habituation to the testing room.

  • Drug Administration: Diazepam (e.g., 1-2 mg/kg) or vehicle is administered i.p. 30 minutes prior to the test.

  • Procedure: The animal is placed in the center or a corner of the open field and allowed to explore freely for 5-10 minutes.[8]

  • Parameters Measured:

    • Time spent in the central zone.

    • Latency to enter the central zone.[9]

    • Number of entries into the central zone.

    • Total distance traveled (locomotor activity).[6]

    • Rearing frequency (vertical activity).[6]

  • Data Analysis: Group comparisons are made using ANOVA or t-tests. An anxiolytic effect is inferred from increased time spent in and entries into the central zone, without significant hyperactivity.[9]

A Acclimatize Animal (30-60 min) B Administer Diazepam or Vehicle (i.p., 30 min prior) A->B C Place Animal in Open Field Arena B->C D Record Behavior (5-10 min) C->D E Analyze Data: - Time in Center - Center Entries - Total Distance D->E F Anxiolytic Effect: ↑ Center Time/Entries E->F Significant Increase G No Anxiolytic Effect E->G No Significant Change

Caption: Workflow for the Open Field Test (OFT).

ParameterVehicle Control (Typical Result)Diazepam (1-2 mg/kg)Anxiolytic Interpretation
Time in Center Low↑ (Increases)[9]Yes
Latency to Enter Center High↓ (Decreases)[9]Yes
Total Distance Traveled Variable↔ or ↓ (No change or slight decrease)[6]Rules out hyperactivity; high doses may be sedative
Rearing Behavior Moderate↓ (Decreases)[6]May indicate sedation or reduced exploration

Note: The effects of benzodiazepines in the OFT can be strain-dependent, with some studies in C57BL/6J mice showing a lack of effect on center time.[6]

The Light-Dark Box Test

This test also relies on the conflict between exploration and aversion to a brightly lit environment. It provides a clear choice between a "safe" dark compartment and an "anxiogenic" light compartment.[10]

  • Apparatus: A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.

  • Animals: Similar to other models, with habituation to the testing room.

  • Drug Administration: Diazepam (e.g., 1.5-3.0 mg/kg) or vehicle is administered i.p. 30 minutes prior to the test.[11]

  • Procedure: The animal is placed in the light compartment, facing away from the opening, and allowed to explore for 5-10 minutes.[11][12]

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between compartments.

    • Latency to first enter the dark compartment.

  • Data Analysis: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.[11]

A Acclimatize Animal (30-60 min) B Administer Diazepam or Vehicle (i.p., 30 min prior) A->B C Place Animal in Light Compartment B->C D Record Behavior (5-10 min) C->D E Analyze Data: - Time in Light Box - Transitions - Latency to Dark D->E F Anxiolytic Effect: ↑ Light Box Time E->F Significant Increase G No Anxiolytic Effect E->G No Significant Change

Caption: Workflow for the Light-Dark Box test.

ParameterVehicle Control (Typical Result)Diazepam (1.5-3.0 mg/kg)Anxiolytic Interpretation
Time in Light Compartment Low↑ (Increases significantly)[11]Yes
Number of Transitions Moderate↑ (Increases)Yes (Increased exploration)
Latency to Enter Dark High↓ (Decreases)[11]Yes (Reduced aversion to light)

References

Comparative Analysis of AHR-2244 Hydrochloride: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-species comparison of the effects of AHR-2244 hydrochloride, including its mechanism of action, quantitative data on efficacy, and detailed experimental protocols, cannot be provided at this time due to a lack of available scientific literature and experimental data.

Initial searches for "this compound" identified the compound as a psychotherapeutic agent with the chemical formula C24H29ClFNO4 and CAS number 24677-84-7. However, extensive follow-up investigations into its pharmacological profile, biological targets, and any potential cross-species effects yielded no specific experimental studies or datasets. The available information is limited to a single archival reference from 1974 that does not provide the necessary details for a comparative guide.

Further searches using the chemical formula and CAS number did not uncover any research on its mechanism of action, its potential interaction with the Aryl Hydrocarbon Receptor (AHR), or any in vivo or in vitro studies in different species. Consequently, the core requirements for this comparison guide, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled.

There is no publicly accessible information to construct a meaningful comparison of this compound's effects with other alternatives. The scientific community has not published research that would allow for an objective analysis of its performance across different biological systems.

Should further research on this compound become available, a comparative guide could be developed. At present, the topic remains unelucidated in the scientific literature.

Comparative Side Effect Profile of Aryl Hydrocarbon Receptor (AHR) Modulators and Existing Topical Therapies for Plaque Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "AHR-2244 hydrochloride" did not yield any publicly available information. This guide has been created as a template using Tapinarof, an approved Aryl Hydrocarbon Receptor (AHR) agonist, as an illustrative example to demonstrate the requested format and content. The data presented herein pertains to Tapinarof and established comparator drugs, not this compound.

This guide provides a comparative analysis of the side effect profile of the novel AHR-modulating agent, Tapinarof, against established topical treatments for plaque psoriasis, namely corticosteroids and vitamin D analogues. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic options.

Mechanism of Action Overview

Tapinarof is a naturally derived, non-steroidal topical agent that functions as an agonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] Activation of AHR leads to the downregulation of pro-inflammatory cytokines, such as Interleukin-17, and promotes the normalization of the skin barrier.[1][2] This mechanism of action is distinct from that of topical corticosteroids, which exert broad anti-inflammatory and immunosuppressive effects, and vitamin D analogues, which modulate keratinocyte proliferation and differentiation.[3][4][5]

Quantitative Comparison of Side Effect Profiles

The following tables summarize the incidence of common adverse events reported in clinical trials for Tapinarof, topical corticosteroids, and vitamin D analogues.

Table 1: Incidence of Common Adverse Events with Tapinarof (PSOARING 1 & 2 Clinical Trials) [6]

Adverse EventTapinarof 1% Cream (Incidence)Vehicle Cream (Incidence)
FolliculitisCommonLess Common
NasopharyngitisCommonCommon
Contact DermatitisCommonLess Common
HeadacheCommonLess Common
Pruritus (Itching)CommonCommon
Upper Respiratory Tract InfectionCommonCommon

Table 2: Common and Potential Side Effects of Topical Corticosteroids [3][7][8][9][10]

Adverse EventDescription
Skin Atrophy (Thinning)A common side effect with long-term use, especially with high-potency steroids.[3][7][8]
Striae (Stretch Marks)Can occur with prolonged use, particularly in areas of thin skin.[3][9][10]
Telangiectasias (Spider Veins)Dilation of small blood vessels on the skin surface.[9][10]
HypopigmentationLightening of the skin in the treated area.
Perioral DermatitisAn acne-like rash around the mouth.[10]
Allergic Contact DermatitisAn allergic reaction to the corticosteroid or vehicle.
Systemic AbsorptionCan lead to HPA axis suppression and Cushing's syndrome with extensive, long-term use of high-potency steroids.[11]

Table 3: Common and Potential Side Effects of Topical Vitamin D Analogues [12][13][14]

Adverse EventDescription
Skin IrritationThe most common side effect, including burning, itching, and redness.[12][13][14]
Dryness and PeelingCan occur at the site of application.[12][13]
HypercalcemiaA rare but serious side effect caused by excessive absorption of calcium, which can affect bones, kidneys, and the heart.[12][13]

Experimental Protocols

Dermal Safety and Tolerability Studies for Tapinarof

Detailed methodologies for the dermal safety assessment of Tapinarof cream 1% were conducted in a series of Phase 1 trials.[15][16]

  • Cumulative Skin Irritation Study:

    • Objective: To assess the potential for cumulative skin irritation.

    • Methodology: Daily application of Tapinarof cream 1% and vehicle control under fully occlusive patches for 21 consecutive days on healthy adult volunteers.[15][16] Skin reactions were scored daily by trained observers.

  • Contact Sensitization Study:

    • Objective: To evaluate the allergenic potential of Tapinarof.

    • Methodology: An induction phase consisting of repeated applications of the test material under semi-occlusive patches to the same site for several weeks.[15][16] This was followed by a rest period and then a challenge phase where the substance was applied to a new skin site.[15][16]

  • Photoallergenicity and Phototoxicity Studies:

    • Objective: To determine if Tapinarof becomes an allergen or a toxin in the presence of UV light.

    • Methodology: Application of the product followed by exposure to controlled doses of UVA and UVB radiation.[15][16] Skin responses were evaluated for signs of phototoxic or photoallergic reactions.[15][16]

Clinical Efficacy and Safety Trials (PSOARING 1 & 2)
  • Objective: To evaluate the efficacy and safety of Tapinarof cream 1% for the treatment of plaque psoriasis.

  • Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group studies.[6]

  • Participants: Adults aged 18-75 with a diagnosis of plaque psoriasis.[6]

  • Treatment: Once-daily application of Tapinarof cream 1% or vehicle for 12 weeks.

  • Safety Assessments: Monitoring and recording of all adverse events (AEs), local tolerability assessments (including itching, burning, and stinging), physical examinations, and clinical laboratory tests.[17]

Visualizations

Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tapinarof Tapinarof (AHR Agonist) AHR_complex AHR-Hsp90-XAP2 Complex Tapinarof->AHR_complex Binds to AHR AHR_ligand Activated AHR AHR_complex->AHR_ligand Conformational Change ARNT ARNT AHR_ligand->ARNT Translocates to Nucleus and Dimerizes with ARNT AHR_ARNT AHR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to DNA Gene_Expression Target Gene Expression XRE->Gene_Expression Initiates Transcription Inflammation_Down ↓ Pro-inflammatory Cytokines (e.g., IL-17) Gene_Expression->Inflammation_Down Barrier_Up ↑ Skin Barrier Proteins Gene_Expression->Barrier_Up

Caption: AHR Signaling Pathway Activation by Tapinarof.

Experimental Workflow

Dermal_Safety_Workflow cluster_screening Phase 1 Dermal Safety Studies cluster_clinical Phase 3 Clinical Efficacy & Safety Recruitment Healthy Adult Volunteer Recruitment Randomization Randomization Recruitment->Randomization Irritation Cumulative Irritation (21 days, occlusive patch) Randomization->Irritation Group 1 Sensitization Contact Sensitization (Induction & Challenge) Randomization->Sensitization Group 2 Photo_studies Photoallergenicity & Phototoxicity (UV exposure) Randomization->Photo_studies Group 3 Data_Analysis Data Collection & Analysis Irritation->Data_Analysis Sensitization->Data_Analysis Photo_studies->Data_Analysis Patient_Enrollment Psoriasis Patient Enrollment (PSOARING) Treatment_Phase 12-Week Treatment (Tapinarof vs. Vehicle) Patient_Enrollment->Treatment_Phase AE_Monitoring Adverse Event Monitoring & Reporting Treatment_Phase->AE_Monitoring Final_Analysis Final Efficacy & Safety Analysis AE_Monitoring->Final_Analysis

Caption: Experimental Workflow for Safety and Efficacy Assessment.

References

Replicating Published Findings on AHR-2244 Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to replicate and compare published findings on the psychotherapeutic agent AHR-2244 hydrochloride are significantly hampered by the limited availability of primary research data. Despite extensive searches, the foundational 1974 preclinical evaluation, which is critical for a comprehensive comparative analysis, remains largely inaccessible in publicly available digital archives.

This guide provides the available information on this compound and outlines the general experimental approaches and signaling pathways relevant to its chemical class. However, without the original experimental data, a direct comparison with other alternatives as requested is not feasible.

This compound: Chemical Identity

This compound is identified as a butyrophenone (B1668137) derivative. Its chemical details are as follows:

IdentifierValue
Chemical Name 1-[4-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone hydrochloride
Molecular Formula C24H29ClFNO4
CAS Number 24677-84-7

Presumed Mechanism of Action and Signaling Pathway

Given that AHR-2244 is a butyrophenone, its mechanism of action is likely similar to other compounds in this class, which are typically dopamine (B1211576) D2 receptor antagonists. Blockade of these receptors in the mesolimbic pathway of the brain is a common mechanism for antipsychotic effects.

The "AHR" in its name suggests a potential interaction with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating gene expression. The canonical AHR signaling pathway is initiated by ligand binding in the cytoplasm.

Below is a generalized diagram of the canonical AHR signaling pathway.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., AHR-2244) AHR_complex AHR-Hsp90-XAP2-p23 Complex Ligand->AHR_complex Binding AHR_activated Activated AHR-Ligand Complex AHR_complex->AHR_activated Conformational Change & Dissociation of Chaperones ARNT ARNT AHR_activated->ARNT Nuclear Translocation & Heterodimerization AHR_ARNT AHR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding to DNA Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates Transcription

Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Experimental Protocols: A General Framework

Without the specific methodologies from the original this compound research, a general framework for evaluating similar compounds is provided below. These protocols are standard in neuropharmacology and would likely form the basis of any preclinical evaluation of a novel psychotherapeutic agent.

Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound to its putative targets (e.g., dopamine D2 receptors, Aryl Hydrocarbon Receptor).

  • Methodology:

    • Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest.

    • Incubate the membranes with a radiolabeled ligand known to bind to the receptor.

    • Add increasing concentrations of this compound to compete with the radioligand.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.

In Vitro Functional Assays
  • Objective: To assess the functional activity of this compound at its target receptors (i.e., agonist, antagonist, or inverse agonist activity).

  • Methodology (for a G-protein coupled receptor like D2):

    • Use a cell line expressing the receptor of interest and a reporter system (e.g., cAMP measurement, calcium flux).

    • Treat the cells with this compound alone to assess for agonistic effects.

    • Co-administer this compound with a known agonist to assess for antagonistic effects.

    • Measure the downstream signaling changes to quantify the functional response.

In Vivo Behavioral Models
  • Objective: To evaluate the psychotherapeutic effects of this compound in animal models.

  • Methodology (for antipsychotic activity):

    • Use established animal models of psychosis, such as amphetamine-induced hyperlocomotion or prepulse inhibition of the startle reflex.

    • Administer this compound at various doses to different groups of animals.

    • Observe and quantify the behavioral changes compared to a control group.

The workflow for such a preclinical evaluation can be visualized as follows:

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Receptor Binding Assays (Determine Affinity) B Functional Assays (Determine Activity) A->B C Pharmacokinetic Studies (ADME) B->C Proceed if promising D Behavioral Models (Assess Efficacy) C->D E Toxicology Studies (Assess Safety) D->E

General Experimental Workflow for Preclinical Psychotherapeutic Agent Evaluation.

Data Presentation and Comparison

Due to the inability to access the primary data for this compound, a quantitative comparison with other butyrophenones or AHR modulators cannot be provided. A comparative analysis would require key data points such as:

  • Receptor Binding Affinities (Ki values) for various receptors.

  • Functional Potency (EC50 or IC50 values) in in vitro assays.

  • Efficacy and Potency in in vivo behavioral models.

  • Pharmacokinetic parameters (e.g., half-life, bioavailability).

Conclusion

While the chemical identity of this compound is established, a comprehensive guide comparing its published findings to other alternatives is not possible due to the inaccessibility of the primary research from 1974. The information provided here on its likely mechanism of action as a butyrophenone and the general experimental protocols for such a compound can serve as a foundational resource for researchers. However, any further investigation or replication of findings would necessitate obtaining the original publication by Johnson et al. Researchers interested in this compound are encouraged to seek out specialized library services or historical journal archives to access this critical piece of literature.

Head-to-head study of AHR-2244 hydrochloride and clozapine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

In Vivo Head-to-Head Study: A Comparative Analysis of Clozapine (B1669256)

A definitive head-to-head in vivo comparison between AHR-2244 hydrochloride and clozapine cannot be provided at this time due to the absence of publicly available scientific literature and experimental data on a compound designated as this compound.

Extensive searches of scientific databases and publicly accessible information did not yield any data regarding the mechanism of action, pharmacokinetics, efficacy, or safety profile of "this compound." This suggests that this compound may be an internal compound designation not yet disclosed in public forums, a misnomer, or a compound that has not progressed to a stage of development where data is publicly available.

Therefore, this guide will provide a comprehensive overview of the in vivo profile of clozapine, a well-established atypical antipsychotic, and will detail the standard experimental protocols used in the preclinical in vivo evaluation of antipsychotic drug candidates. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a benchmark for comparison should data on this compound or other novel compounds become available.

Clozapine: An In Vivo Profile

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia. Its in vivo activity is complex, involving interactions with multiple neurotransmitter systems.

Mechanism of Action

Clozapine's therapeutic effects are believed to be mediated through a combination of antagonist actions at various neurotransmitter receptors. It exhibits a low affinity for dopamine (B1211576) D2 receptors, which is a hallmark of atypical antipsychotics and is associated with a lower risk of extrapyramidal side effects compared to typical antipsychotics.[1][2] In contrast, it has a high affinity for serotonin (B10506) 5-HT2A receptors.[1][2] The blockade of these receptors is thought to contribute to its efficacy against the negative symptoms and cognitive deficits of schizophrenia.[1]

Additionally, clozapine interacts with adrenergic, cholinergic, histaminergic, and other dopaminergic and serotonergic receptors, which contributes to its broad spectrum of pharmacological effects and also to its side effect profile.[1][3][4] Recent research has also identified clozapine as a ligand for the Aryl Hydrocarbon Receptor (AHR), which may play a role in some of its metabolic side effects.

Signaling Pathway of Clozapine

Clozapine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Clozapine Clozapine D2R Dopamine D2 Receptor Clozapine->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Clozapine->HT2AR Antagonism AHR Aryl Hydrocarbon Receptor (Cytosolic) Clozapine->AHR Activation Downstream Modulation of Downstream Signaling (e.g., Akt, GSK-3β) D2R->Downstream HT2AR->Downstream ARNT ARNT AHR->ARNT Therapeutic Therapeutic Effects (Antipsychotic Action) Downstream->Therapeutic SideEffects Side Effects (e.g., Metabolic) Nucleus Nucleus ARNT->Nucleus Gene Gene Transcription (e.g., CYP1A1) Nucleus->Gene Gene->SideEffects

Caption: Simplified signaling pathway of Clozapine.

In Vivo Preclinical Evaluation of Antipsychotics: Experimental Protocols

The following are standard in vivo models and protocols used to assess the efficacy and side effect profile of potential antipsychotic drugs.

Models of Antipsychotic Efficacy

Animal models are crucial for predicting the therapeutic potential of new compounds for schizophrenia. These models often use pharmacological challenges to induce behaviors analogous to the symptoms of schizophrenia.

1. Amphetamine-Induced Hyperlocomotion:

  • Principle: This model assesses the ability of a compound to block the psychostimulant effects of amphetamine, which are mediated by increased dopamine transmission. This is considered a model for the positive symptoms of schizophrenia.

  • Protocol:

    • Rodents (typically rats or mice) are habituated to an open-field arena.

    • The test compound or vehicle is administered at a predetermined time before the amphetamine challenge.

    • Amphetamine (e.g., 1-5 mg/kg, s.c.) is administered.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-90 minutes) using automated activity monitors.

    • A reduction in amphetamine-induced hyperlocomotion by the test compound suggests potential antipsychotic efficacy.

2. Prepulse Inhibition (PPI) of the Startle Reflex:

  • Principle: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak prestimulus (prepulse) should inhibit the startle response to a subsequent strong stimulus.

  • Protocol:

    • Animals are placed in a startle chamber with a speaker and a sensor to detect whole-body startle.

    • After an acclimation period, a series of trials are presented: pulse-alone trials (e.g., 120 dB) and prepulse-pulse trials (e.g., a 75-85 dB prepulse preceding the 120 dB pulse).

    • The test compound or vehicle is administered prior to the session. Often, a PPI deficit is induced by a psychotomimetic agent like phencyclidine (PCP) or dizocilpine (B47880) (MK-801).

    • The percentage of PPI is calculated: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

    • Reversal of the induced PPI deficit by the test compound indicates potential antipsychotic activity.

Models of Antipsychotic Side Effects

Evaluating the potential for adverse effects is a critical component of preclinical drug development.

1. Catalepsy Test:

  • Principle: This test is used to predict the likelihood of a compound to induce extrapyramidal side effects (EPS), particularly parkinsonism. Catalepsy is defined as an inability to correct an externally imposed posture.

  • Protocol:

    • The test compound or vehicle is administered to rodents.

    • At various time points after administration, the animal's forepaws are placed on a raised bar (e.g., a horizontal bar 9 cm from the base).

    • The latency to remove both forepaws from the bar is measured.

    • A prolonged latency to correct the posture is indicative of catalepsy and a higher risk of inducing EPS.

2. Metabolic Studies:

  • Principle: Atypical antipsychotics, including clozapine, are associated with metabolic side effects such as weight gain, dyslipidemia, and insulin (B600854) resistance.

  • Protocol:

    • Chronic administration of the test compound to rodents.

    • Body weight and food intake are monitored regularly.

    • At the end of the study, blood samples are collected to measure glucose, insulin, triglycerides, and cholesterol levels.

    • Glucose tolerance tests or insulin tolerance tests may also be performed to assess insulin sensitivity.

General Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Testing cluster_analysis Phase 3: Data Analysis & Interpretation A Compound Selection & Dose Formulation B Animal Acclimation & Baseline Measurements A->B C Compound Administration (Acute or Chronic) B->C D Behavioral Efficacy Models (e.g., PPI, Hyperlocomotion) C->D E Side Effect Models (e.g., Catalepsy, Metabolic) C->E F Data Collection & Statistical Analysis D->F E->F G Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis F->G H Comparative Analysis & Reporting G->H

Caption: General workflow for in vivo antipsychotic evaluation.

Data Summary Tables

As no data is available for this compound, the following tables provide a template for how in vivo comparative data for antipsychotics are typically presented.

Table 1: Comparative Efficacy in Rodent Models of Schizophrenia

ParameterThis compoundClozapine
Amphetamine-Induced Hyperlocomotion
Effective Dose (ED50)Data not available~5-10 mg/kg
Maximal Reversal (%)Data not available~70-90%
Prepulse Inhibition (PPI) Deficit Reversal
Effective Dose (ED50)Data not available~2.5-5 mg/kg
Maximal Reversal (%)Data not available~60-80%

Table 2: Comparative Side Effect Profile in Rodent Models

ParameterThis compoundClozapine
Catalepsy Induction
Cataleptic Dose (CD50)Data not available>100 mg/kg (low liability)
Metabolic Effects (Chronic Dosing)
Body Weight Gain (%)Data not availableSignificant increase
Fasting Blood GlucoseData not availableIncreased
Serum TriglyceridesData not availableIncreased

Table 3: Comparative Pharmacokinetic Profile in Rodents

ParameterThis compoundClozapine
Bioavailability (%) Data not available~27-45%
Half-life (t1/2) (hours) Data not available~4-12 hours
Peak Plasma Concentration (Cmax) Data not availableDose-dependent
Time to Peak Concentration (Tmax) (hours) Data not available~2-4 hours

Conclusion

While a direct in vivo comparison between this compound and clozapine is not feasible due to the lack of available data on this compound, this guide provides a comprehensive framework for such an evaluation. The detailed profile of clozapine serves as a critical benchmark for assessing the therapeutic potential and safety profile of novel antipsychotic candidates. The experimental protocols outlined herein represent standard methodologies employed in the field of neuropsychopharmacology for the preclinical assessment of drugs targeting schizophrenia and related psychotic disorders. Researchers and drug development professionals are encouraged to utilize this guide as a reference for designing and interpreting in vivo studies of next-generation antipsychotics.

References

Assessing the Specificity of AHR-2244 Hydrochloride for the Aryl Hydrocarbon Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a compound for its intended target is paramount. This guide aims to provide a comparative assessment of AHR-2244 hydrochloride's specificity for the Aryl Hydrocarbon Receptor (AHR). However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific data on the interaction between this compound and the Aryl Hydrocarbon Receptor.

This compound was identified in a 1974 preclinical study as a potential psychotherapeutic agent. At the time of this research, the methodologies to determine specific binding affinities and functional activities at the molecular level for receptors like AHR were not yet developed. Consequently, there is no published data detailing its binding affinity (Kd), potency as an agonist or antagonist (EC50 or IC50), or its off-target effects in the context of AHR signaling.

To provide a framework for how such a comparison would be structured had the data been available, this guide will outline the necessary experimental data, introduce established alternative AHR modulators for which such data exists, and detail the experimental protocols required for such an assessment.

Key Performance Indicators for AHR Specificity

A thorough assessment of a compound's specificity for the AHR would require the following quantitative data, which is currently unavailable for this compound:

ParameterDescriptionThis compoundAlternative 1 (e.g., TCDD)Alternative 2 (e.g., CH-223191)
Binding Affinity (Kd) The equilibrium dissociation constant, indicating the concentration of ligand at which half of the receptors are occupied. A lower Kd signifies higher affinity.Data Not Available~0.1-1 nM~30 nM
Agonist Potency (EC50) The concentration of an agonist that produces 50% of the maximal response.Data Not Available~0.1-1 nM (for CYP1A1 induction)N/A (Antagonist)
Antagonist Potency (IC50) The concentration of an antagonist that inhibits 50% of the response to a known agonist.Data Not AvailableN/A (Agonist)~30 nM (against TCDD)
Off-Target Binding Assessment of binding to a panel of other receptors and enzymes to determine selectivity.Data Not AvailableVariesHigh selectivity for AHR
Functional Selectivity The ability of a ligand to differentially activate or block specific downstream signaling pathways of the AHR.Data Not AvailablePrimarily activates canonical pathwayBlocks canonical pathway

TCDD (2,3,7,8-Tetrachlorodibenzodioxin) is a potent agonist and a well-characterized AHR ligand, often used as a reference compound. CH-223191 is a widely used selective AHR antagonist.

Experimental Protocols for Assessing AHR Specificity

The following are standard experimental protocols used to generate the data required for a comprehensive specificity assessment.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the AHR.

Methodology:

  • Preparation of Cytosol: Prepare cytosolic extracts containing the AHR from a suitable cell line (e.g., Hepa-1c1c7) or tissue.

  • Incubation: Incubate a constant concentration of a radiolabeled AHR ligand (e.g., [³H]TCDD) with varying concentrations of the unlabeled test compound (this compound).

  • Separation: Separate the receptor-bound from the free radioligand using methods like hydroxylapatite or charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

AHR-Dependent Reporter Gene Assay

This functional assay determines whether a compound acts as an agonist or antagonist of AHR-mediated transcription.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293T or HepG2) stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of AHR-responsive elements (XREs).

  • Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of the test compound.

    • Antagonist Mode: Treat the cells with a known AHR agonist (e.g., TCDD) in the presence of varying concentrations of the test compound.

  • Lysis and Luminescence Measurement: After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Agonist Mode: Plot the luciferase activity against the compound concentration to determine the EC50.

    • Antagonist Mode: Plot the inhibition of agonist-induced luciferase activity against the compound concentration to determine the IC50.

Off-Target Screening

To assess selectivity, the test compound is screened against a panel of other receptors, ion channels, and enzymes.

Methodology:

  • Panel Selection: Choose a commercially available or in-house panel of relevant biological targets.

  • Binding or Functional Assays: Perform high-throughput binding or functional assays for each target in the panel at a fixed concentration of the test compound.

  • Data Analysis: Identify any significant interactions ("hits") with off-target molecules. Follow up with dose-response curves to determine the potency of these interactions.

Signaling Pathways and Experimental Workflows

Visualizing the AHR signaling pathway and the experimental workflow can aid in understanding the points of assessment.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., AHR-2244) AHR_complex AHR-Hsp90-XAP2-p23 Complex Ligand->AHR_complex Binding AHR_active Active AHR AHR_complex->AHR_active Conformational Change ARNT ARNT AHR_active->ARNT Dimerization AHR_ARNT AHR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Activation

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_selectivity Selectivity Assessment Binding_Assay Radioligand Binding Assay Kd_Value Determine Kd Binding_Assay->Kd_Value Reporter_Assay AHR Reporter Gene Assay Agonist_EC50 Determine Agonist EC50 Reporter_Assay->Agonist_EC50 Antagonist_IC50 Determine Antagonist IC50 Reporter_Assay->Antagonist_IC50 Off_Target_Screening Off-Target Panel Screening Selectivity_Profile Generate Selectivity Profile Off_Target_Screening->Selectivity_Profile

Caption: Workflow for assessing AHR ligand specificity.

Conclusion

While this compound has been identified as a chemical entity, the crucial data required to assess its specificity for the Aryl Hydrocarbon Receptor is not available in the public domain. To facilitate a meaningful comparison and to guide future research, this document has outlined the necessary experimental parameters, provided examples of well-characterized AHR modulators, and detailed the standard experimental protocols for such an evaluation. Should data on this compound become available, it can be integrated into this framework to provide a comprehensive and objective comparison for researchers in the field of drug discovery and development.

AHR-2244 hydrochloride's impact on dopamine pathways versus other antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research, detailed pharmacological data on AHR-2244 hydrochloride, a compound once explored as a psychotherapeutic agent, remains elusive. A thorough review of available scientific literature and databases reveals a significant lack of information regarding its mechanism of action, particularly its impact on dopamine (B1211576) pathways, rendering a direct comparison with other antipsychotics impossible at this time.

A single reference from a 1974 publication, titled "AHR-2244, a new psychotherapeutic agent," provides the only known glimpse into this compound. Unfortunately, the full text of this article and any associated experimental data are not readily accessible in modern scientific archives. This scarcity of information prevents a comprehensive analysis of its pharmacological profile, including crucial data points such as dopamine receptor binding affinities, effects on dopamine release and reuptake, and in vivo behavioral studies.

For a compound to be compared with established antipsychotics, a wealth of preclinical and clinical data is necessary. This typically includes:

  • Receptor Binding Assays: To determine the affinity of the compound for various dopamine receptor subtypes (D1, D2, D3, D4, D5) and other neurotransmitter receptors (e.g., serotonin (B10506), histamine, acetylcholine).

  • In Vitro Functional Assays: To characterize the compound as an agonist, antagonist, partial agonist, or inverse agonist at these receptors.

  • In Vivo Microdialysis: To measure the effects of the compound on extracellular dopamine levels in key brain regions associated with psychosis, such as the striatum and prefrontal cortex.

  • Behavioral Models: To assess the compound's antipsychotic-like activity and potential for extrapyramidal side effects in animal models.

Without such data for this compound, any attempt to draw parallels or contrasts with the well-documented mechanisms of typical and atypical antipsychotics would be purely speculative.

The Landscape of Antipsychotic Action on Dopamine Pathways

To provide context for what a comparison would entail, it is important to understand the primary mechanisms by which other antipsychotics exert their effects on dopamine pathways.

Typical Antipsychotics (First-Generation): These agents, such as haloperidol (B65202) and chlorpromazine, primarily act as potent antagonists at the dopamine D2 receptor. Their therapeutic efficacy in treating the positive symptoms of schizophrenia is strongly correlated with their ability to block these receptors in the mesolimbic pathway. However, their lack of receptor selectivity and high D2 receptor blockade in the nigrostriatal pathway are associated with a high incidence of extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia.

Atypical Antipsychotics (Second-Generation): This class of drugs, including clozapine, risperidone, and olanzapine, generally exhibits a broader receptor binding profile. A key characteristic is their dual antagonism of both dopamine D2 and serotonin 5-HT2A receptors. This dual action is thought to contribute to their efficacy against a wider range of symptoms, including negative and cognitive symptoms, and a lower propensity to cause EPS compared to typical antipsychotics. Some atypical antipsychotics also display partial agonism at D2 receptors (e.g., aripiprazole), offering another mechanism to modulate dopaminergic activity.

Below is a simplified representation of the canonical dopamine signaling pathway and the points of intervention for typical and atypical antipsychotics.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Antipsychotic Intervention Dopamine_Synthesis Dopamine Synthesis Vesicular_Storage Vesicular Storage Dopamine_Synthesis->Vesicular_Storage Dopamine_Release Dopamine Release Vesicular_Storage->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine DAT Dopamine Transporter (DAT) (Reuptake) DAT->Dopamine_Synthesis Dopamine->DAT Reuptake D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade Activates Typical_Antipsychotics Typical Antipsychotics (e.g., Haloperidol) Typical_Antipsychotics->D2_Receptor Antagonism Atypical_Antipsychotics Atypical Antipsychotics (e.g., Clozapine) Atypical_Antipsychotics->D2_Receptor Antagonism

Caption: Simplified Dopamine Signaling and Antipsychotic Action.

Conclusion

The absence of accessible, peer-reviewed data on this compound makes it a historical footnote in psychopharmacology rather than a viable subject for a detailed comparative analysis. The core requirements of data presentation, experimental protocol description, and visualization of its specific impact on dopamine pathways cannot be met. Future research, should any archived materials on this compound be rediscovered and analyzed, would be necessary to place this compound within the broader context of antipsychotic drug development and its relationship with dopaminergic systems. Until then, its story remains incomplete.

Comparative Efficacy of AHR-2244 Hydrochloride and Alternatives in Chronic Neurological Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "AHR-2244 hydrochloride" is not documented in the public scientific literature. This guide assumes "this compound" is a putative Aryl Hydrocarbon Receptor (AHR) agonist. The following analysis compares the long-term efficacy of known AHR agonists with established alternatives in relevant chronic neurological models.

Introduction to Aryl Hydrocarbon Receptor (AHR) Modulation in Neurological Disease

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a promising therapeutic target for a range of immune-mediated and inflammatory disorders, including those affecting the central nervous system.[1] Initially recognized for its role in mediating the toxic effects of environmental pollutants, the AHR is now understood to be a key regulator of immune homeostasis. Its activation can modulate the differentiation of immune cells, such as promoting the generation of regulatory T cells (Tregs) while suppressing pro-inflammatory Th17 cells, thereby mitigating autoimmune responses.[2][3] This mechanism of action holds significant potential for the treatment of chronic neurological diseases like multiple sclerosis and neuropathic pain.

This guide provides a comparative overview of the long-term efficacy of AHR agonists, exemplified by Laquinimod and Omeprazole (B731), against alternative therapies such as Dimethyl Fumarate (B1241708) in preclinical and clinical models of chronic neurological disorders.

Signaling Pathway of AHR Activation

The canonical AHR signaling pathway involves the binding of a ligand to the cytosolic AHR complex, leading to its translocation to the nucleus, dimerization with the AHR nuclear translocator (ARNT), and subsequent binding to xenobiotic response elements (XREs) in the DNA. This interaction modulates the transcription of target genes, including cytochrome P450 enzymes and genes involved in immune regulation.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand (e.g., AHR-2244) AHR_complex AHR-Hsp90-XAP2-p23 Complex Ligand->AHR_complex Binding AHR_active Activated AHR-Ligand Complex AHR_complex->AHR_active Conformational Change & Chaperone Dissociation ARNT ARNT AHR_active->ARNT Dimerization AHR_ARNT AHR-ARNT Heterodimer cluster_nucleus cluster_nucleus AHR_active->cluster_nucleus XRE Xenobiotic Response Element (XRE) in DNA AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription XRE->Target_Genes Modulation of Gene Expression Immune Modulation\n(e.g., Treg induction, Th17 suppression) Immune Modulation (e.g., Treg induction, Th17 suppression) Target_Genes->Immune Modulation\n(e.g., Treg induction, Th17 suppression) Neuroprotective Effects Neuroprotective Effects Target_Genes->Neuroprotective Effects

Figure 1: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Comparative Efficacy in a Multiple Sclerosis Model

The primary animal model for multiple sclerosis is Experimental Autoimmune Encephalomyelitis (EAE), which mimics the inflammatory and demyelinating characteristics of the human disease. The efficacy of therapeutic agents is typically assessed by monitoring clinical scores, which reflect the severity of paralysis.

Preclinical Efficacy Data in the EAE Model
CompoundClassModelKey Efficacy MetricsResults
Laquinimod AHR AgonistMOG-induced EAE in C57BL/6 miceDisease IncidenceReduced from 100% (vehicle) to 20%
Mean Maximal Clinical ScoreReduced from 4.2 (vehicle) to 0.3 (93% inhibition)[4]
Dimethyl Fumarate Nrf2 Activator (Alternative)MOG-induced EAE in C57BL/6 miceDisease IncidenceReduced to 62.5% from 100% (control)
Mean Maximal Clinical ScoreReduced to 1.1 from 3.3 (control)[2][3]
Clinical Efficacy Data in Relapsing-Remitting Multiple Sclerosis (RRMS)
CompoundClassClinical TrialKey Efficacy Metrics (vs. Placebo)Results
Laquinimod AHR AgonistALLEGRO (Phase III)Annualized Relapse Rate (ARR)Reduced by 23% (0.30 vs 0.39)[5]
Disability Progression (3-month confirmed)Reduced by 36%[5]
BRAVO (Phase III)Annualized Relapse Rate (ARR)Significant reduction after baseline adjustment (0.29 vs 0.37)[6]
Brain AtrophyReduced by 27.5%[6]
Dimethyl Fumarate Nrf2 Activator (Alternative)DEFINE & CONFIRM (Phase III)Annualized Relapse Rate (ARR)Reduced by 44-53%
Proportion of Patients Relapsing at 2 yearsReduced by 34-49%
Disability Progression (12-week confirmed)Reduced by 21-38%[7]

Comparative Efficacy in a Neuropathic Pain Model

The Chronic Constriction Injury (CCI) of the sciatic nerve is a widely used rodent model to study neuropathic pain. Efficacy is measured by assessing the animal's withdrawal threshold to mechanical and thermal stimuli.

Preclinical Efficacy Data in the CCI Model
CompoundClassModelKey Efficacy MetricsResults (vs. CCI-control)
Omeprazole AHR AgonistCCI in ratsPaw Withdrawal Latency (thermal)Increased to 8.82 sec from 2.61 sec[8]
Paw Withdrawal Threshold (mechanical)Increased to 13.31 g from 6.10 g[8]
Motor Nerve Conduction VelocityIncreased to 30.50 mm/sec from 17.68 mm/sec[8]
Gabapentin Anticonvulsant (Standard of Care)CCI in ratsPaw Withdrawal Latency (thermal)Significantly increased (comparable to Omeprazole)
Paw Withdrawal Threshold (mechanical)Significantly increased (comparable to Omeprazole)[8]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice

EAE_Workflow cluster_induction Disease Induction (Day 0) cluster_boost Boost (Day 1) cluster_monitoring Monitoring Phase Immunization Subcutaneous injection of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) PTX1 Intraperitoneal injection of Pertussis Toxin (PTX) PTX2 Second Intraperitoneal injection of PTX PTX1->PTX2 24 hours Scoring Daily clinical scoring of EAE symptoms (paralysis) on a scale of 0-5 PTX2->Scoring Treatment Administration of test compounds (e.g., AHR-2244, alternatives) Treatment->Scoring

Figure 2: Experimental workflow for the induction and assessment of EAE in mice.

Detailed Protocol:

  • Animals: C57BL/6 mice (female, 8-12 weeks old) are typically used.[9]

  • Immunization (Day 0): Mice are immunized subcutaneously at two sites on the flank with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[9][10]

  • Pertussis Toxin Administration (Days 0 and 1): Mice receive an intraperitoneal injection of Pertussis Toxin (PTX) immediately after immunization and a second dose 24-48 hours later. PTX serves to increase the permeability of the blood-brain barrier.[9][10][11]

  • Clinical Scoring: Starting from day 7 post-immunization, mice are weighed and scored daily for clinical signs of EAE. A standard scoring scale is used: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.[12][13][14]

  • Treatment: Administration of the test compound (e.g., this compound) and vehicle controls can be initiated either prophylactically (from the day of immunization) or therapeutically (after the onset of clinical signs).[15]

Chronic Constriction Injury (CCI) Model in Rats

CCI_Workflow cluster_surgery Surgical Procedure cluster_postsurgery Post-Surgical Phase Anesthesia Anesthetize the rat Exposure Expose the sciatic nerve at mid-thigh level Anesthesia->Exposure Ligation Place four loose chromic gut ligatures around the sciatic nerve Exposure->Ligation Closure Close the muscle and skin incisions Ligation->Closure Recovery Allow for recovery Closure->Recovery Treatment Administer test compounds (e.g., AHR-2244, alternatives) Recovery->Treatment Testing Assess pain behaviors (mechanical allodynia, thermal hyperalgesia) Treatment->Testing

Figure 3: Experimental workflow for the CCI model of neuropathic pain in rats.

Detailed Protocol:

  • Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.[16]

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them.[16][17][18] The ligatures are tightened until they just barely constrict the nerve, causing a minimal and gradual compression.

  • Post-operative Care: The muscle and skin are closed in layers, and the animal is allowed to recover.

  • Behavioral Testing: Development of neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically occurs within a week and can last for several weeks.[19]

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) to a mechanical stimulus is determined.[18]

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus. The paw withdrawal latency (in seconds) to a radiant heat source is measured.[18]

  • Treatment: Test compounds are typically administered after the development of stable pain behaviors.

Conclusion

The available data suggest that AHR agonists represent a viable therapeutic strategy for chronic neurological disorders. In the EAE model of multiple sclerosis, the AHR agonist Laquinimod demonstrates comparable, albeit slightly less potent, efficacy in reducing disease severity when compared to the established therapy, Dimethyl Fumarate. However, clinical trial data for Laquinimod show a more pronounced effect on delaying disability progression and reducing brain atrophy, suggesting a potential neuroprotective role beyond simple immunomodulation.

In the CCI model of neuropathic pain, the AHR agonist Omeprazole shows significant efficacy in alleviating pain behaviors, with a performance comparable to the standard-of-care analgesic, Gabapentin.

Further investigation into the long-term efficacy and safety of novel AHR agonists, such as the putative this compound, is warranted. These studies should include direct, head-to-head comparisons with current standard-of-care treatments in well-established chronic neurological models. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.

References

Comparative Analysis of Pharmacokinetic Properties of Aryl Hydrocarbon Receptor (AHR) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While specific pharmacokinetic data for AHR-2244 hydrochloride is not publicly available, this guide provides a comparative analysis of the pharmacokinetic and pharmacodynamic properties of compounds known to interact with the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in drug metabolism, immune response, and cellular differentiation.[1] Understanding how different ligands interact with this pathway is essential for drug development professionals.

The AHR signaling pathway is a key regulator of the immune system and is highly expressed in barrier cells and some immune cells.[1][2] Upon ligand binding, the AHR translocates to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of downstream genes, including cytochrome P450 enzymes like CYP1A1 and CYP1A2, which are critical for the metabolism of many drugs and xenobiotics.[2]

AHR Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR Hsp90 XAP2 Ligand->AHR_complex Binding AHR AHR AHR_ARNT AHR ARNT AHR->AHR_ARNT cluster_nucleus cluster_nucleus AHR->cluster_nucleus Translocation Hsp90 Hsp90 XAP2 XAP2 AHR_complex->AHR Release of Chaperones ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binding Gene Target Gene (e.g., CYP1A1) XRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein (e.g., CYP1A1 Enzyme) mRNA->Protein Translation

Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Comparative Data of AHR-Active Compounds

The following table summarizes the properties of several compounds known to interact with the AHR. Due to the limited availability of specific pharmacokinetic data in the initial search, this table focuses on their mechanism of action and observed effects.

CompoundClassMechanism of Action on AHRNotable Effects
Tapinarof AHR AgonistActivates the AHR signaling pathway.Approved for the treatment of psoriasis; modulates the immune response.[3]
Benvitimod AHR AgonistActivates the AHR signaling pathway.Approved in China for plaque psoriasis, dermatitis, and atopic dermatitis.[2]
Omeprazole PharmaceuticalAHR AgonistInduces CYP1A1 and decreases AHR protein expression in certain cell lines.[4]
Sulindac PharmaceuticalAHR AgonistInduces CYP1A1 and decreases AHR protein expression in certain cell lines.[4]
Mexiletine PharmaceuticalAHR AntagonistInhibits TCDD-induced CYP1A1 mRNA and protein expression.[4]
Tranilast PharmaceuticalPartial AHR AntagonistExhibits partial antagonist activity, inhibiting TCDD-induced CYP1A1 expression at higher concentrations.[4]
4-Hydroxytamoxifen PharmaceuticalPartial AHR AntagonistShows some AHR antagonist activity.[4]

Experimental Protocols

Below is a generalized protocol for determining the pharmacokinetic properties of a compound. Specific parameters would be adjusted based on the compound's characteristics and the animal model used.

Objective: To determine the pharmacokinetic profile of a test compound following intravenous and oral administration in a rodent model.

Materials:

  • Test compound

  • Vehicle suitable for administration (e.g., saline, DMSO/polyethylene glycol mixture)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Dosing syringes and needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of the test compound via the tail vein.

    • Oral (PO) Administration: Administer a single dose of the test compound via oral gavage.

  • Blood Sampling: Collect blood samples from a suitable site (e.g., saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including:

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

      • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.

      • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation (calculated by comparing AUC after oral and IV administration).

General Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_in_vivo In Vivo Phase cluster_in_vitro In Vitro Phase cluster_analysis Data Analysis Phase Dosing Compound Administration (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Sample Transfer PK_Model Pharmacokinetic Modeling Analysis->PK_Model Concentration Data Parameters Calculation of PK Parameters PK_Model->Parameters Report Final Report Parameters->Report

Caption: A general workflow for a pharmacokinetic study.

Conclusion

While a direct comparative analysis of this compound is not possible due to the lack of available data, this guide provides a framework for understanding the pharmacokinetic and pharmacodynamic considerations for compounds that interact with the Aryl Hydrocarbon Receptor. The AHR pathway is a significant modulator of drug metabolism and immune function, making it an important target in drug development.[3] The provided protocols and workflows offer a standardized approach to evaluating the pharmacokinetic properties of novel AHR ligands. Researchers and drug development professionals should consider the AHR-mediated effects of their compounds, particularly on drug-metabolizing enzymes, to anticipate potential drug-drug interactions and optimize therapeutic outcomes.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AHR-2244 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure work environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of AHR-2244 hydrochloride, a halogenated organic compound incorporating a piperidine (B6355638) moiety.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of halogenated organic compounds and piperidine derivatives. This compound should be treated as hazardous waste, with precautions taken to avoid environmental release and ensure personnel safety.

Chemical and Physical Properties

A thorough understanding of the compound's properties is the foundational step in its safe management. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₄H₂₉ClFNO₄
Molecular Weight 449.9 g/mol
Structure Contains a piperidine and a fluorobenzoyl group

Experimental Protocol: Safe Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials within a laboratory setting.

1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Should be used if there is a risk of generating dust or aerosols.

2. Waste Segregation and Collection: Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal.

  • Waste Stream: this compound waste is classified as halogenated organic waste .

  • Container: Collect all waste containing this compound in a dedicated, leak-proof, and clearly labeled container. The container should be made of a chemically compatible material.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication that it is a halogenated organic compound.

  • Separation: Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[1] Also, avoid mixing with other waste streams like acidic, basic, or heavy metal-containing waste.[2]

3. Spill Management: In the event of a spill, the following steps should be taken:

  • Containment: Immediately contain the spill to prevent it from spreading.

  • Absorption: Use an inert absorbent material to soak up the spilled substance.

  • Cleanup: Carefully collect the absorbent material and any contaminated items (e.g., paper towels, gloves) and place them in the designated hazardous waste container for this compound.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

4. Storage of Waste:

  • Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Conditions: Keep the container away from sources of ignition and incompatible materials.

5. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Method: The standard and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[3]

  • Do Not: Never dispose of this compound down the drain or in the regular trash.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound and associated waste materials.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Leak-Proof Halogenated Waste Container ppe->container collect Collect Solid/Liquid Waste & Contaminated Materials container->collect segregate Segregate from Non-Halogenated & Other Waste Streams collect->segregate seal Securely Seal Container segregate->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs incineration Incineration at Licensed Facility contact_ehs->incineration end_node End: Proper Disposal Complete incineration->end_node

Disposal Workflow for this compound

By adhering to these detailed procedures, researchers and laboratory personnel can effectively manage the disposal of this compound, thereby ensuring a safe working environment, protecting the ecosystem, and complying with all relevant safety regulations.

References

Essential Safety and Operational Guide for Handling AHR-2244 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for AHR-2244 hydrochloride was located. The following guidance is based on general best practices for handling potent, research-grade hydrochloride compounds and psychotherapeutic agents. Researchers should always perform a risk assessment and consult their institution's safety office before handling any new chemical.

AHR-2244 is identified as a psychotherapeutic agent, indicating it is a biologically active molecule requiring careful handling to prevent accidental exposure. The hydrochloride salt form suggests it is likely a solid, water-soluble compound that can be corrosive and irritating upon contact.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.Double-gloving with nitrile gloves.Full-coverage lab coat.N95 or higher-rated respirator in a ventilated enclosure (e.g., fume hood).
Solution Preparation Chemical splash goggles.Double-gloving with nitrile gloves.Chemical-resistant lab coat or apron over a lab coat.Not generally required if performed in a certified chemical fume hood.
In-vitro/In-vivo Dosing Safety glasses with side shields or safety goggles.Nitrile gloves.Lab coat.Dependent on the specific procedure and risk of aerosolization.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks and ensure the integrity of the experiment.

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
  • Ensure a calibrated analytical balance is available within the fume hood for weighing the solid compound.
  • Have all necessary equipment and reagents (e.g., spatulas, weigh boats, solvent, vortex mixer) inside the fume hood before starting.

2. Weighing the Compound:

  • Don the appropriate PPE as outlined in the table above.
  • Carefully tare the weigh boat on the analytical balance.
  • Slowly and carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
  • Avoid generating dust. If any powder spills, clean it immediately with a damp cloth (using a suitable solvent) within the contained space of the fume hood.

3. Solution Preparation:

  • Add the appropriate solvent to a suitable container (e.g., a conical tube or volumetric flask).
  • Carefully transfer the weighed this compound into the solvent.
  • Rinse the weigh boat with a small amount of solvent and add it to the container to ensure a complete transfer.
  • Securely cap the container and mix until the compound is fully dissolved. A vortex mixer or sonicator may be used if necessary.

4. Storage:

  • Store the solid this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
  • Solutions of this compound should be stored as recommended by the specific experimental protocol, typically in a sealed container at a specified temperature (e.g., 4°C or -20°C) and protected from light if the compound is light-sensitive.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste bag.
  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Decontamination:

  • Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory disinfectant.
  • Dispose of the cleaning materials as solid hazardous waste.

3. Final Disposal:

  • All collected hazardous waste must be disposed of through the institution's official chemical waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for preparing a stock solution of this compound for an in-vitro experiment.

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Solution Preparation cluster_cleanup Cleanup & Disposal start Don PPE setup Set up Fume Hood start->setup weigh Weigh AHR-2244 HCl setup->weigh add_solvent Add Solvent to Vial weigh->add_solvent add_compound Add Compound to Solvent weigh->add_compound add_solvent->add_compound mix Vortex/Sonicate to Dissolve add_compound->mix store Store Stock Solution mix->store decontaminate Decontaminate Work Area store->decontaminate dispose Dispose of Waste decontaminate->dispose end Doff PPE dispose->end

Caption: Workflow for this compound Stock Solution Preparation.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AHR-2244 hydrochloride
Reactant of Route 2
Reactant of Route 2
AHR-2244 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.